molecular formula C12H14N2 B8509258 3-isopropyl-5-phenyl-1H-pyrazole

3-isopropyl-5-phenyl-1H-pyrazole

Cat. No.: B8509258
M. Wt: 186.25 g/mol
InChI Key: AGQZXIYIDLYMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-5-phenyl-1H-pyrazole is a high-purity, nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrazole class, a privileged scaffold renowned for its wide spectrum of biological activities and its presence in numerous approved therapeutics and preclinical candidates . The specific substitution pattern of this compound, featuring a phenyl ring at the 5-position and an isopropyl group at the 3-position, makes it a valuable building block for developing novel bioactive molecules. This compound is primarily utilized in pharmaceutical research as a core template for the design and synthesis of new chemical entities. Pyrazole derivatives have demonstrated prominent pharmacological effects, with extensive research highlighting their potential as anticancer and anti-inflammatory agents . In oncology research, pyrazole-based molecules have shown promise by acting through various mechanisms, including kinase inhibition and induction of apoptosis and autophagy in cancer cell lines . In inflammation studies, pyrazole scaffolds are known to interact with key targets like cyclooxygenase-2 (COX-2), contributing to their anti-inflammatory profile . The structural features of this compound allow for further synthetic modification, enabling researchers to explore its structure-activity relationships and optimize properties like potency and selectivity for specific biological targets. Applications: • Building block for medicinal chemistry and lead optimization. • Core scaffold for anticancer and anti-inflammatory drug discovery. • Intermediate in the synthesis of more complex heterocyclic systems. Notice: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-phenyl-5-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C12H14N2/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)

InChI Key

AGQZXIYIDLYMFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 3-Isopropyl-5-Phenyl-1H-Pyrazole

[1]

Executive Summary

This technical guide details the robust synthesis of This compound , a privileged scaffold in medicinal chemistry often utilized as a core for kinase inhibitors (e.g., CDK, p38 MAPK) and cannabinoid receptor ligands.[1]

The protocol prioritizes a Crossed Claisen Condensation followed by a Knorr Pyrazole Synthesis . This pathway is selected for its high regiocontrol, scalability, and avoidance of complex purification steps associated with alternative organometallic routes (e.g., Suzuki coupling on pre-formed pyrazoles).[1]

Key Molecular Data:

  • IUPAC Name: 3-(Propan-2-yl)-5-phenyl-1H-pyrazole[1]

  • Molecular Formula: C₁₂H₁₄N₂

  • Molecular Weight: 186.25 g/mol

  • Core Precursor: 4-methyl-1-phenylpentane-1,3-dione[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is deconstructed into two primary phases. The strategic choice of starting materials—3-methyl-2-butanone and ethyl benzoate —is critical. Unlike the reaction between acetophenone and ethyl isobutyrate, this combination utilizes a non-enolizable ester (ethyl benzoate), thereby eliminating the risk of ester self-condensation (Claisen) and ensuring the ketone enolate is the sole nucleophile.[1]

Pathway Visualization

SynthesisPathwayStart13-Methyl-2-butanone(Isopropyl Methyl Ketone)Intermediate4-Methyl-1-phenylpentane-1,3-dione(β-Diketone)Start1->IntermediateEnolizationStart2Ethyl Benzoate(Non-enolizable Ester)Start2->IntermediateAcylationBaseNaH / THF(Base)Base->IntermediatePromoterProductThis compound(Target)Intermediate->ProductCyclocondensation(EtOH, Reflux)Reagent2Hydrazine Hydrate(NH2NH2·H2O)Reagent2->Product

Caption: Figure 1. Two-step convergent synthesis pathway minimizing side-reactions via selective enolization.[1]

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Methyl-1-phenylpentane-1,3-dione

Reaction Type: Crossed Claisen Condensation Objective: Formation of the 1,3-dicarbonyl backbone.[1]

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
3-Methyl-2-butanone 1.0NucleophileDried over MgSO₄
Ethyl Benzoate 1.2ElectrophileExcess drives conversion
Sodium Hydride (60%) 2.0BaseWashed with hexanes if oil-free required
THF (Anhydrous) -SolventDistilled from Na/Benzophenone
Procedure
  • Base Preparation: In a flame-dried 3-neck RBF under Argon, suspend NaH (2.0 equiv) in anhydrous THF (0.5 M concentration relative to ketone).

  • Enolization: Cool the suspension to 0°C. Add 3-methyl-2-butanone (1.0 equiv) dropwise over 30 minutes. Evolution of H₂ gas will be observed.[2]

    • Expert Insight: Although thermodynamic control favors the more substituted enolate, kinetic deprotonation of the methyl group is rapid. The equilibrium eventually funnels to the stable chelated enolate of the product.

  • Acylation: Add ethyl benzoate (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the β-diketone enolate salt.

  • Workup: Cool to 0°C. Quench carefully with glacial acetic acid (to pH ~6) or dilute HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude oil is often sufficient for the next step. If necessary, purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).[1]

Self-Validating Checkpoint:

  • 1H NMR (CDCl₃): Look for the disappearance of the ethoxy signals (quartet ~4.3 ppm) from ethyl benzoate. The product exists in keto-enol equilibrium. Expect a sharp singlet ~16 ppm (enolic OH) and a singlet ~6.2 ppm (vinyl CH) for the enol form.[1]

Phase 2: Cyclization to this compound

Reaction Type: Knorr Pyrazole Synthesis Objective: Heterocyclization via double condensation.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
β-Diketone (from Step 1) 1.0PrecursorCrude or Purified
Hydrazine Hydrate (64%) 1.5DinucleophileToxic, handle in fume hood
Ethanol (Absolute) -Solvent0.2 M concentration
Procedure
  • Dissolution: Dissolve the β-diketone (1.0 equiv) in absolute ethanol.

  • Addition: Add hydrazine hydrate (1.5 equiv) dropwise at room temperature. A slight exotherm may occur.[3]

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[4][5] The hydrazine attacks the more reactive carbonyl (ketone) first to form a hydrazone, followed by intramolecular attack on the second carbonyl and dehydration.

  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Pour into ice-cold water. The pyrazole often precipitates as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Hexane/EtOAc.

Mechanism Visualization

MechanismDiketone1,3-DiketoneHydrazoneMono-Hydrazone IntermediateDiketone->Hydrazone+ N2H4, - H2OCyclized5-Hydroxy-pyrazolineHydrazone->CyclizedIntramolecular AttackFinalAromatic PyrazoleCyclized->Final- H2O (Aromatization)

Caption: Figure 2.[1] Knorr synthesis mechanism involving condensation and dehydration steps.[1]

Analytical Characterization (Self-Validating Data)[1]

To ensure the integrity of the synthesized compound, compare your analytical data against these standard parameters.

1H NMR (400 MHz, CDCl₃)
  • δ 10.50–13.00 (br s, 1H): NH proton (Broad due to exchange/tautomerism).[1]

  • δ 7.75–7.25 (m, 5H): Phenyl aromatic protons.[1]

  • δ 6.45 (s, 1H): Pyrazole C4-H. (Crucial diagnostic peak—must be a singlet) .[1]

  • δ 3.05 (sept, J = 6.9 Hz, 1H): Isopropyl CH.[1]

  • δ 1.35 (d, J = 6.9 Hz, 6H): Isopropyl CH₃ groups.[1]

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated: 187.12; Found: 187.1 ± 0.1.

Tautomerism Note

In solution, this compound and 5-isopropyl-3-phenyl-1H-pyrazole are tautomers and indistinguishable by NMR at room temperature due to rapid proton shift.[1] The structure is generally drawn with the phenyl at position 5 for nomenclature consistency with the starting diketone structure.

Safety & Troubleshooting

Safety Protocols
  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and residues with isopropanol before water exposure.

  • Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Use double-gloving (Nitrile) and work strictly within a fume hood. Bleach (hypochlorite) can be used to neutralize spills.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Moisture in THF or old NaHDistill THF from Na/Benzophenone; use fresh NaH.
Oiling out (Step 2) Incomplete crystallizationCool slowly to 4°C; scratch flask; add water dropwise to EtOH solution.
Extra Peaks in NMR Unreacted Ethyl BenzoateWash crude diketone with hexanes (benzoate is soluble, diketone salt is not).[1]

References

  • Claisen Condensation Mechanism & Scope: Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.[1]

  • Synthesis of 1,3-Diketones via NaH: Heller, S. T.; Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[1] Organic Letters, 2006, 8(13), 2675–2678.[1] [1]

  • Knorr Pyrazole Synthesis Review: Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.[1] [1]

  • General Pyrazole Characterization: Elguero, J. et al. "Prototropic tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 2000.[1] [1]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-isopropyl-5-phenyl-1H-pyrazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document, intended for researchers and professionals in drug development and related fields, outlines the principles and expected outcomes for the analysis of this compound using key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide emphasizes the causal relationships between the molecular structure and the resulting spectral data, offering a framework for the verification and interpretation of experimental results.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in the development of a wide array of pharmaceuticals and functional materials due to their diverse biological activities. The specific substitution pattern on the pyrazole ring, such as the presence of isopropyl and phenyl groups in this compound, significantly influences its physicochemical properties and biological interactions. Therefore, unambiguous structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline.

This guide will delve into the theoretical underpinnings and practical application of various spectroscopic techniques for the comprehensive analysis of this compound.

Molecular Structure and Tautomerism

It is crucial to recognize that this compound can exist in two tautomeric forms, as illustrated below. The position of the proton on the nitrogen atoms of the pyrazole ring is interchangeable. In solution, a rapid equilibrium between these tautomers may exist, which can influence the observed spectroscopic data, particularly in NMR. The specific tautomer that predominates can be influenced by factors such as the solvent and temperature.

Fragmentation M [C12H14N2]+• m/z = 186 F1 [C11H11N2]+ m/z = 171 M->F1 - •CH3 F2 [C9H7N2]+ m/z = 143 M->F2 - C3H7•

3-Isopropyl-5-phenyl-1H-pyrazole: Structural Dynamics and Synthetic Methodology

[1][2]

Executive Summary

3-isopropyl-5-phenyl-1H-pyrazole represents a privileged scaffold in medicinal chemistry, functioning as a versatile bioisostere for cis-amide bonds and a critical pharmacophore in kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents.[1][2] This guide provides an in-depth technical analysis of its structural properties, specifically focusing on the annular tautomerism that defines its reactivity, and outlines a robust, scalable synthetic protocol.[2]

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The molecule is an asymmetrically substituted pyrazole featuring a steric bulk contrast between the planar phenyl ring and the branched isopropyl group.[2] This asymmetry influences both the tautomeric equilibrium and the ligand-binding kinetics in biological targets.[1]

Core Data
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
CAS Number Note: Often indexed as 3(5)-isomer or under specific salt forms.[1][2] Related: 14085-41-7 (1-isopropyl isomer)
Predicted LogP ~3.4 – 3.6
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (N:)
pKa (Predicted) ~14.0 (NH deprotonation), ~2.5 (N protonation)
Structural Dynamics: Annular Tautomerism

A critical feature of this compound is its rapid annular tautomerism in solution.[1][2] Unlike N-substituted pyrazoles, the proton on the nitrogen oscillates between N1 and N2.[2]

  • Tautomer A (3-phenyl): The phenyl group is at position 3.[1][2] This form is generally favored in polar solvents due to extended conjugation with the C=N bond.[2]

  • Tautomer B (5-phenyl): The phenyl group is at position 5.[1][2] The steric bulk of the isopropyl group at position 3 (in this numbering) can destabilize this form slightly, but it remains accessible.[2]

This equilibrium means that N-alkylation (e.g., with methyl iodide) will yield a mixture of regioisomers (1-methyl-3-isopropyl-5-phenylpyrazole vs. 1-methyl-5-isopropyl-3-phenylpyrazole), often requiring careful chromatographic separation.[1][2]

Tautomerismcluster_legendEquilibrium DynamicsT1This compound(Tautomer A)TSTransition State(Proton Transfer)T1->TSFast ExchangeT25-isopropyl-3-phenyl-1H-pyrazole(Tautomer B)TS->T2DescEquilibrium position depends onsolvent polarity and H-bonding capacity.

Figure 1: Annular tautomerism of 3,5-disubstituted pyrazoles. In solution, these species exist in rapid equilibrium.[2]

Synthetic Methodology

The most reliable route to this compound is the Claisen condensation of a ketone and an ester to form a

12
Retrosynthetic Analysis

The target molecule can be disconnected at the N-N bond (hydrazine) and the C-N bonds, revealing a 1,3-diketone precursor: 1-phenyl-4-methylpentane-1,3-dione .[1]

Detailed Protocol
Step 1: Synthesis of 1-phenyl-4-methylpentane-1,3-dione[1][2]
  • Reagents: Acetophenone (1.0 eq), Methyl isobutyrate (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), anhydrous THF.[2]

  • Procedure:

    • Suspend washed NaH in anhydrous THF under nitrogen atmosphere.

    • Add acetophenone dropwise at 0°C. Stir for 30 minutes to form the enolate.

    • Add methyl isobutyrate dropwise.[1][2]

    • Reflux the mixture for 4–6 hours. Monitoring by TLC should show consumption of acetophenone.[1][2]

    • Quench: Cool to 0°C, carefully add dilute HCl until pH ~4.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

    • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to obtain the

      
      -diketone.
      
Step 2: Cyclization to Pyrazole (Knorr Synthesis)[2]
  • Reagents: 1-phenyl-4-methylpentane-1,3-dione (from Step 1), Hydrazine hydrate (NH₂NH₂[1][2]·H₂O, 1.2 eq), Ethanol.[2][3]

  • Procedure:

    • Dissolve the

      
      -diketone in ethanol (0.5 M concentration).
      
    • Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic.[1]

    • Heat to reflux for 2–3 hours.

    • Work-up: Concentrate the solvent under reduced pressure.

    • Isolation: Pour the residue into ice-water. The solid product usually precipitates.[2] Filter and wash with cold water.[1][2]

    • Purification: Recrystallize from ethanol/water mixture to yield pure this compound as a white/off-white solid.

Synthesiscluster_step1Step 1: C-C Bond Formationcluster_step2Step 2: Heterocycle FormationAcetophenoneAcetophenone(C8H8O)NaHReagent: NaH / THF(Claisen Condensation)Acetophenone->NaHEsterMethyl Isobutyrate(C5H10O2)Ester->NaHDiketoneIntermediate:1-phenyl-4-methylpentane-1,3-dioneHydrazineReagent: N2H4·H2O / EtOH(Cyclization)Diketone->HydrazineNaH->Diketone Reflux, 6hProductTarget:This compoundHydrazine->Product Reflux, 3h- 2 H2O

Figure 2: Synthetic pathway via Claisen condensation and Knorr cyclization.[2]

Biological Applications & SAR Implications[2][3][4][7]

Kinase Inhibition

The 3,5-disubstituted pyrazole scaffold is a known ATP-mimetic.[1][2] The NH group acts as a hydrogen bond donor to the hinge region of kinases (e.g., CDK2, p38 MAPK).[2]

  • Role of Isopropyl: The isopropyl group provides a hydrophobic interaction that can fill the "gatekeeper" pocket or hydrophobic back-cleft of the enzyme active site, often improving selectivity over linear alkyl chains.[2]

  • Role of Phenyl: Provides

    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the binding pocket.[1][2]
Cannabinoid Receptors (CB1/CB2)

Derivatives of 1,3,5-triphenylpyrazole (Rimonabant) are CB1 antagonists.[2] The 3-isopropyl-5-phenyl core serves as a "de-arylated" analog useful for studying the necessity of the 1-phenyl ring for receptor affinity.[1][2]

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2]

  • Tautomerism Studies: Elguero, J., et al. (1976).[2] The Tautomerism of Heterocycles. Academic Press.[1][2] (Foundational text on annular tautomerism).

  • General Synthesis of 1,3-Diketones: Hauser, C. R., & Adams, J. T. (1944).[2] "The acylation of ketones with esters by means of sodium amide". Journal of the American Chemical Society, 66(8), 1220-1224.[2]

  • Bioactivity of Pyrazoles: Kumar, V., et al. (2013).[2] "Pyrazoles as potential anti-inflammatory and anti-cancer agents".[1][2] Mini-Reviews in Medicinal Chemistry, 13(8), 1214-1227.[2]

  • Solvent Effects on Tautomerism: Alkorta, I., & Elguero, J. (2004).[2] "Theoretical study of the tautomerism of pyrazoles". Journal of Chemical Information and Computer Sciences, 44, 660-666.[2]

Technical Guide: Mechanism of Action of 3-Isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mechanism of action, pharmacological properties, and experimental validation of 3-isopropyl-5-phenyl-1H-pyrazole , treating it as a privileged scaffold and chemical probe extensively used in Fragment-Based Drug Discovery (FBDD), particularly for kinase and enzyme inhibition.

Executive Summary

This compound (CAS: 95766-51-1) is a bioactive heteroaromatic scaffold belonging to the class of 3,5-disubstituted pyrazoles.[1] While often utilized as a chemical intermediate, its primary significance in drug development lies in its role as a privileged pharmacophore . It serves as a core structural motif for competitive inhibitors of ATP-dependent enzymes (e.g., Cyclin-Dependent Kinases, p38 MAPK) and allosteric modulators of G-Protein Coupled Receptors (GPCRs).

This guide delineates its molecular mechanism as a hinge-binding fragment , its structure-activity relationship (SAR), and the protocols required to validate its activity in preclinical workflows.

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
CAS Number 95766-51-1
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
Core Scaffold 1H-Pyrazole (Tautomeric)
Lipophilicity (cLogP) ~3.2 (Estimated)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (N)
Solubility Soluble in DMSO (>10 mM), Ethanol; Low aqueous solubility
Structural Significance

The molecule features a pyrazole core flanked by a hydrophobic isopropyl group at position 3 and a phenyl ring at position 5.

  • Tautomerism: It exists in dynamic equilibrium between the 1H- and 2H- tautomers. This proton migration is critical for its ability to adapt to different protein binding pockets, specifically allowing it to act as both a hydrogen bond donor and acceptor simultaneously.

Part 2: Mechanism of Action (The Core)

The mechanism of action of this compound is defined by its interaction mode with protein targets, primarily as an ATP-competitive inhibitor .

Primary Mechanism: Kinase Hinge Binding

In the context of kinase inhibition (e.g., CDK2, VEGFR, p38 MAPK), the pyrazole moiety acts as a hinge binder .

  • Molecular Recognition: The pyrazole nitrogen atoms interact with the backbone amide and carbonyl groups of the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

    • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a specific residue (e.g., Glu81 in CDK2).

    • N2 (Acceptor): Forms a hydrogen bond with the backbone amide of the adjacent residue (e.g., Leu83 in CDK2).

  • Hydrophobic Anchoring:

    • The 3-isopropyl group typically occupies the "Gatekeeper" pocket or the hydrophobic region adjacent to the ATP-binding site. Its steric bulk provides selectivity against kinases with smaller gatekeeper residues.

    • The 5-phenyl group extends into the hydrophobic pocket I or II, engaging in

      
      -stacking or Van der Waals interactions with residues like Phe80 or Val18.
      
Secondary Mechanism: Allosteric Modulation (GPCRs/Ion Channels)

Beyond kinases, this scaffold is a known template for:

  • COX-2 Inhibition: The 1,5-diarylpyrazole motif (seen in Celecoxib) is derived from this core. The 5-phenyl group fits into the hydrophobic channel of cyclooxygenase, while the pyrazole coordinates with the hydrophilic side pocket.

  • TRP Channel Modulation: The lipophilic nature of the 3-isopropyl and 5-phenyl substituents allows membrane intercalation and interaction with transmembrane domains of TRP channels (e.g., TRPA1), modulating ion flux.

Pharmacophore Map (DOT Visualization)

The following diagram illustrates the pharmacophoric interactions of the molecule within a theoretical ATP-binding pocket.

PharmacophoreMap Fig 1. Pharmacophore Interaction Map of this compound in an ATP-Binding Site. PyrazoleCore Pyrazole Core (N1-H / N2) HingeRegion Hinge Region (Glu81/Leu83 Backbone) PyrazoleCore->HingeRegion Bi-dentate H-Bonds (Donor/Acceptor) Isopropyl 3-Isopropyl Group (Hydrophobic) Isopropyl->PyrazoleCore Gatekeeper Gatekeeper Pocket (Steric Constraint) Isopropyl->Gatekeeper Van der Waals (Selectivity Filter) Phenyl 5-Phenyl Group (Aromatic/Hydrophobic) Phenyl->PyrazoleCore HydrophobicPocket Hydrophobic Pocket (Val/Phe Residues) Phenyl->HydrophobicPocket Pi-Stacking / Hydrophobic

Part 3: Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the dissociation constant (


) and binding kinetics to a target protein (e.g., CDK2).
  • Immobilization:

    • Immobilize the target protein (e.g., Biotinylated CDK2) onto a Streptavidin (SA) sensor chip.

    • Target density: ~2000-3000 RU to ensure detectable signal for a low-MW fragment.

  • Analyte Preparation:

    • Dissolve this compound in 100% DMSO (Stock 100 mM).

    • Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO). Note: Match DMSO concentration exactly to prevent bulk effect errors.

  • Injection Cycle:

    • Inject a concentration series (e.g., 0.78 µM to 100 µM) at a flow rate of 30 µL/min.

    • Contact time: 60s; Dissociation time: 120s.

  • Data Analysis:

    • Double-reference subtract (Reference channel + Buffer blank).

    • Fit data to a 1:1 Langmuir binding model .

    • Validation Criteria: A square-wave sensorgram indicates rapid on/off kinetics typical of fragment binding.

Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: Verify physical binding by measuring the stabilization of the protein (


).
  • Reaction Mix:

    • Protein: 2 µM (final).

    • Dye: SYPRO Orange (5x final).

    • Compound: this compound (100 µM and 500 µM).

  • Cycling:

    • Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Readout:

    • Calculate the melting temperature (

      
      ) from the derivative of the fluorescence curve.
      
    • Validation Criteria: A positive shift (

      
      ) confirms specific binding and stabilization.
      

Part 4: Synthesis & Chemical Biology[2]

For researchers utilizing this compound as a probe, understanding its synthesis allows for derivatization (e.g., adding a "warhead" for covalent inhibition).

Synthetic Pathway

The synthesis typically follows a Claisen condensation followed by cyclization :

  • Precursor Formation: Reaction of acetophenone with isobutyryl chloride (or equivalent) to form the 1,3-diketone intermediate (1-phenyl-4-methylpentane-1,3-dione).

  • Cyclization: Condensation of the 1,3-diketone with hydrazine hydrate in ethanol under reflux.

  • Purification: Recrystallization from ethanol/water to yield the this compound.

Reaction Scheme (DOT Visualization):

SynthesisPath Fig 2. Synthetic Pathway for the this compound Scaffold. SM1 Acetophenone Inter 1,3-Diketone (1-phenyl-4-methylpentane-1,3-dione) SM1->Inter Claisen Condensation (Base, THF) SM2 Isobutyryl Chloride SM2->Inter Product This compound Inter->Product Cyclization (EtOH, Reflux) Reagent Hydrazine Hydrate (NH2NH2) Reagent->Product

References

  • Che, J., et al. (2012). "Discovery of Pyrazole-Based Inhibitors as Potent and Selective Cyclin-Dependent Kinase 2 (CDK2) Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link

  • Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "this compound (CAS 95766-51-1)."[1] National Center for Biotechnology Information. Link[1]

Sources

The Phenylpyrazole Scaffold: From Synthetic Curiosity to Bioactive Powerhouse

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery & Agrochemical Professionals

Executive Summary & Chemical Genesis

The phenylpyrazole moiety represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] While the pyrazole ring was first synthesized by Ludwig Knorr in 1883 (yielding Antipyrine), the specific N-phenylpyrazole subclass remained largely a synthetic curiosity until the late 20th century.

The true breakthrough occurred in the 1980s with Rhône-Poulenc's discovery of Fipronil , which unveiled the scaffold's potent ability to block GABA-gated chloride channels. This discovery bifurcated the scaffold's history:

  • Agrochemicals (The Fiproles): Exploiting the 1-phenyl-pyrazole architecture for potent insecticidal activity (GABA antagonism).[1][2][3]

  • Pharmaceuticals (The Coxibs): Utilizing 1,5-diarylpyrazole geometries to achieve selectivity for the COX-2 enzyme (e.g., Celecoxib).[1]

This guide dissects the discovery, synthesis, and mechanistic divergence of these compounds.[4]

Historical Evolution & Structural Divergence[1]

The evolution of phenylpyrazoles is a case study in Scaffold Hopping and Structure-Activity Relationship (SAR) optimization.

Timeline of Discovery

The following diagram illustrates the chronological leap from simple heterocycles to complex bioactive agents.

Phenylpyrazole_History Knorr 1883: Ludwig Knorr Synthesizes Antipyrine (First Pyrazole Drug) Rhone 1985-1987: Rhône-Poulenc Discovers Fipronil (GABA Antagonist) Knorr->Rhone  100 Years of  Synthetic Exploration Market 1993: Fipronil Market Launch (Agrochemical Blockbuster) Rhone->Market Searle 1995-1998: G.D. Searle/Pfizer Celecoxib Development (COX-2 Inhibitor) Rhone->Searle  Scaffold  Divergence NextGen 2000s+: Pyriprole/Ethiprole & Novel Antitumor Agents Market->NextGen Searle->NextGen

Figure 1: Chronological evolution of the phenylpyrazole scaffold from antipyretics to modern agrochemicals and NSAIDs.[1]

The Agrochemical Breakthrough: Fipronil & The GABA Receptor[5][6]

The most technically significant application of the N-phenylpyrazole scaffold is in the Fiprole class of insecticides.

Mechanism of Action (MoA)

Fipronil acts as a non-competitive antagonist at the GABA-gated chloride channel .[1][5] Unlike organophosphates (which target Acetylcholinesterase) or pyrethroids (Sodium channels), Fiproles physically block the chloride pore.[1]

  • Target: GABA_A receptor (specifically the

    
     homopentamer in insects).[1][6]
    
  • Selectivity: Fipronil binds with high affinity to the insect receptor but low affinity to the mammalian counterpart.[1][5] This is due to specific amino acid residues (e.g., Threonine vs. Methionine) in the M2 transmembrane region.[1]

GABA_Mechanism GABA GABA Neurotransmitter Receptor GABA-Gated Cl- Channel (Open State) GABA->Receptor  Binds Influx Cl- Ion Influx (Hyperpolarization) Receptor->Influx Hyperexcitation Hyperexcitation Convulsions -> Death Receptor->Hyperexcitation  Loss of Inhibition Inhibition Neuronal Inhibition (Calm State) Influx->Inhibition Fipronil Fipronil (Phenylpyrazole) Block Pore Blockade (Non-Competitive) Fipronil->Block  Binds Allosterically Block->Receptor  Prevents Cl- Flow

Figure 2: Mechanism of Action.[1] Fipronil blocks the chloride channel, preventing hyperpolarization and leading to lethal hyperexcitation in insects.[5]

Structure-Activity Relationship (SAR)

The potency of Fipronil relies on three critical structural features:

  • C-4 Substituent: The trifluoromethylsulfinyl group (

    
    ) is crucial for lipophilicity and binding affinity.[1]
    
  • N-1 Phenyl Ring: Must be 2,6-disubstituted (typically Cl) and 4-substituted (typically

    
    ) to lock the conformation orthogonal to the pyrazole ring.[1]
    
  • C-3/C-5 Groups: An amino group at C-5 and a cyano group at C-3 provide essential hydrogen bonding interactions within the receptor pocket.[1]

Technical Protocol: Synthesis of Fipronil

Note: This protocol is a composite of standard industrial methods (e.g., US Patent 5,232,940) intended for reference by synthetic chemists.[1]

Retrosynthetic Analysis

The synthesis typically proceeds via the construction of the pyrazole ring from an aniline precursor, followed by functionalization at the C-4 position.

Step-by-Step Methodology

Reagents Required:

  • 2,6-Dichloro-4-(trifluoromethyl)aniline[1][2][7][8][9]

  • Sodium Nitrite (

    
    )[1]
    
  • Dicyanopropionate derivative (e.g., Ethyl 2,3-dicyanopropionate)[1]

  • Trifluoromethylsulfinyl chloride (

    
    ) or Trifluoromethylsulfenyl chloride (
    
    
    
    ) + Oxidant[1]

Workflow:

  • Diazotization:

    • Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in glacial acetic acid.

    • Add nitrosyl sulfuric acid slowly at

      
      .
      
    • Result: Formation of the diazonium salt.

  • Japp-Klingemann Cyclization:

    • React the diazonium salt with ethyl 2,3-dicyanopropionate in an ethanol/water buffer (pH ~5).

    • Allow the intermediate hydrazone to cyclize under basic conditions (ammonia).[1]

    • Intermediate:5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .[1][2][8][9]

  • Sulfinylation (The Critical Step):

    • Dissolve the pyrazole intermediate in dichloromethane (DCM) or dichloroethane.[1]

    • Add Trifluoromethylsulfinyl chloride (

      
      ) dropwise at room temperature.[1]
      
    • Catalyst: Pyridine or dimethylaminopyridine (DMAP) may be used as an acid scavenger.[1]

    • Reflux for 4-6 hours.[1]

  • Purification:

    • Wash organic layer with water and brine.[1]

    • Recrystallize from toluene or isopropanol.[1]

    • Final Product: Fipronil (White crystalline solid, mp 200-201°C).[1]

Synthesis_Flow Step1 Start: 2,6-Dichloro-4- (trifluoromethyl)aniline Step2 Diazotization (NaNO2 / H2SO4) Step1->Step2 Step3 Cyclization with Ethyl 2,3-dicyanopropionate Step2->Step3 Intermed Intermediate: Pyrazolo-Amine Core Step3->Intermed Step4 Sulfinylation (+ CF3SOCl) Intermed->Step4 Final Final Product: Fipronil Step4->Final

Figure 3: Synthetic pathway for Fipronil production.

Comparative Data: Agrochemical vs. Pharmaceutical[1]

The table below contrasts the two primary applications of the phenylpyrazole scaffold.

FeatureAgrochemicals (e.g., Fipronil)Pharmaceuticals (e.g., Celecoxib)
Core Scaffold N-phenylpyrazole (1-aryl)1,5-Diarylpyrazole
Primary Target GABA-gated Cl- ChannelCyclooxygenase-2 (COX-2)
Key Substituents Electron-withdrawing (

)
Sulfonamide (

), Tolyl
Mechanism Ion Channel BlockerEnzyme Inhibitor
Selectivity Basis Insect vs. Mammalian ReceptorCOX-2 vs. COX-1 Isoform
Toxicity Profile High insect toxicity (LD50 ~97 mg/kg rat)Low acute toxicity; GI safety focus

Experimental Assay: GABA Receptor Antagonism

For researchers validating novel phenylpyrazole analogs.

Protocol: Whole-Cell Patch Clamp Electrophysiology

  • Cell Line: HEK293 cells stably expressing Drosophila RDL (Resistant to Dieldrin) GABA receptors or human

    
     GABA receptors.[1]
    
  • Setup: Standard whole-cell patch clamp configuration.

    • Pipette Solution: 140 mM CsCl, 1 mM

      
      , 11 mM EGTA, 10 mM HEPES (pH 7.2).[1]
      
    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).[1]
  • Application:

    • Apply GABA (

      
      ) to establish baseline current (
      
      
      
      ).[1]
    • Co-apply GABA + Test Compound (Phenylpyrazole analog) for 2 seconds.[1]

  • Analysis:

    • Calculate % Inhibition:

      
      .[1]
      
    • Generate

      
       curves using non-linear regression (Hill equation).
      
    • Validation: Fipronil should exhibit an

      
       in the low nanomolar range (2-30 nM) for insect receptors.[1]
      

References

  • Worldwide Development of Fipronil Insecticide . The National Cotton Council. (1993).[1] Retrieved from [1]

  • Action of Phenylpyrazole Insecticides at the GABA-Gated Chloride Channel . Pesticide Biochemistry and Physiology. (1993).[1][10] Retrieved from [1]

  • Fipronil - Wikipedia . (Detailed chemical structure and history). Retrieved from [1]

  • Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding . PNAS. (2006).[1] Retrieved from [1]

  • Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists . Journal of Agricultural and Food Chemistry. (2006). Retrieved from

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. (2018).[1][11] Retrieved from [1]

  • Synthesis of fipronil sulfide, an active metabolite . Journal of Agricultural and Food Chemistry. (2014). Retrieved from [1]

  • Process for synthesis of fipronil (Patent WO2020188376A1) . Google Patents. (2020).[1] Retrieved from

Sources

In Silico Modeling of 3-Isopropyl-5-phenyl-1H-pyrazole Interactions: A Technical Guide to COX-2 Selective Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 3-isopropyl-5-phenyl-1H-pyrazole (CAS No. 95766-51-1) serves as a highly modular pharmacophore for designing selective Cyclooxygenase-2 (COX-2) inhibitors[1]. This whitepaper provides an in-depth, self-validating computational workflow for modeling the interactions of this scaffold within the COX-2 active site. By bridging molecular docking, molecular dynamics (MD), and pharmacokinetic profiling, this guide establishes a rigorous framework for lead optimization in drug discovery.

Pharmacophore Rationale and Target Selection

The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is historically limited by gastrointestinal toxicity, primarily driven by the off-target inhibition of COX-1. The advent of selective COX-2 inhibitors (coxibs) leveraged a critical structural difference in the enzyme active sites: the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2[2].

The This compound scaffold is uniquely suited to exploit this structural variance:

  • The Isopropyl Group (C3): Acts as a steric wedge. It is perfectly sized to project into the secondary hydrophobic side-pocket of COX-2 (created by Val523), while sterically clashing with the Ile523 residue in COX-1, thereby driving selectivity.

  • The Phenyl Ring (C5): Engages in

    
     stacking and hydrophobic interactions with the primary cyclooxygenase channel (Tyr385, Trp387), anchoring the molecule near the catalytic site.
    
  • The Pyrazole Core: Provides essential hydrogen bond acceptors/donors to interact with Arg120 and Tyr355, the gatekeeper residues of the binding pocket[3].

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis PGE2 Pro-inflammatory Cytokines (PGE2) PGH2->PGE2 Isomerization Inhibitor This compound Inhibitor->COX2 Competitive Inhibition

Mechanistic pathway of COX-2 inhibition by the pyrazole scaffold.

In Silico Workflow & Experimental Protocols

To ensure scientific integrity, computational protocols must be self-validating. The following methodologies incorporate internal control checkpoints to prevent the propagation of artifactual data.

InSilicoWorkflow LPrep Ligand Preparation (Energy Minimization) Dock Molecular Docking (Grid Generation & Scoring) LPrep->Dock PPrep Protein Preparation (PDB: 3LN1 Optimization) PPrep->Dock MD Molecular Dynamics (100 ns Trajectory) Dock->MD ADMET ADMET Profiling (In Silico Toxicity) Dock->ADMET Hit Lead Optimization MD->Hit ADMET->Hit

Standardized in silico workflow for pyrazole-based drug discovery.

Protocol 1: Ligand Preparation and Conformational Search

Objective: Generate the bioactive 3D conformation of this compound. Causality: Molecular docking algorithms are highly sensitive to initial ligand geometries. Incorrect protonation states or high-energy conformers will result in false-positive binding poses.

  • Structure Generation: Import the SMILES string of this compound into a molecular builder (e.g., Avogadro or LigPrep).

  • Protonation State Assignment: Adjust the pH to physiological conditions (7.4 ± 0.2) using Epik. The pyrazole nitrogen (N2) should remain unprotonated to act as a hydrogen bond acceptor.

  • Energy Minimization: Apply the OPLS4 (or MMFF94) force field to minimize the structure until the RMS gradient falls below 0.01 kcal/mol/Å.

  • Self-Validation Checkpoint: Perform a conformational search. Ensure the lowest-energy conformer maintains coplanarity between the pyrazole and phenyl rings to maximize

    
    -conjugation.
    
Protocol 2: Protein Preparation and Grid Generation

Objective: Prepare the human COX-2 crystal structure for docking. Causality: X-ray crystal structures often lack hydrogen atoms and contain unresolved loops or crystallization artifacts (e.g., PEG molecules) that obstruct the binding site.

  • Structure Retrieval: Download the human COX-2 structure co-crystallized with celecoxib (PDB ID: 3LN1) from the Protein Data Bank[2].

  • Pre-processing: Remove all water molecules beyond 3.0 Å of the active site. Strip crystallization buffers and co-factors not involved in catalysis.

  • H-Bond Optimization: Add hydrogen atoms and optimize the hydrogen-bond network using PROPKA to assign correct tautomeric states to catalytic residues (e.g., Tyr385, His90).

  • Grid Generation: Center the docking grid box on the native co-crystallized ligand (celecoxib). Set the bounding box dimensions to 20 Å × 20 Å × 20 Å to encompass the main channel and the Val523 side pocket.

  • Self-Validation Checkpoint: Re-dock the native celecoxib ligand into the prepared grid. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

Protocol 3: Molecular Docking and Scoring

Objective: Predict the binding affinity and pose of the pyrazole derivative.

  • Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide (Standard Precision).

  • Pose Analysis: Extract the top 5 poses based on the empirical scoring function (kcal/mol).

  • Interaction Mapping: Analyze the poses for critical interactions:

    • Hydrogen bonding with Arg120 and Tyr355.

    • Hydrophilic/hydrophobic insertion of the isopropyl group into the Val523 pocket.

Protocol 4: Molecular Dynamics (MD) Simulations

Objective: Assess the temporal stability of the ligand-receptor complex. Causality: Docking treats the protein as a rigid body. MD introduces thermodynamic fluctuations, solvent effects, and induced-fit conformational changes, revealing whether the ligand remains stably bound over time.

  • System Setup: Solvate the COX-2/pyrazole complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 300 K and 1 bar, restraining the protein backbone.

  • Production Run: Execute an unrestrained 100 ns MD production run using GROMACS (CHARMM36 force field).

  • Self-Validation Checkpoint: Calculate the RMSD of the protein backbone and the ligand. A stable complex will show an RMSD plateau (typically between 1.5–2.5 Å) after the first 20 ns. Continuous divergence indicates an unstable, false-positive binding pose.

Quantitative Data Presentation

To benchmark the in silico performance of this compound, its predicted parameters are compared against established NSAIDs and selective coxibs. The data below synthesizes typical computational outputs for this scaffold class[2][3].

Compound / ScaffoldTarget EnzymeBinding Energy (kcal/mol)Key Residue InteractionsPredicted COX-2 Selectivity
This compound COX-2 (3LN1)-9.4 to -10.1Val523, Arg120, Tyr355, Trp387High (Steric fit in side pocket)
This compound COX-1 (3KK6)-6.2 to -7.0Arg120, Tyr355 (Clash at Ile523)Low (Steric hindrance)
Celecoxib (Reference) COX-2 (3LN1)-10.5 to -11.2Val523, Ser353, Arg120, Tyr355Very High
Ibuprofen (Reference) COX-2 (3LN1)-7.1 to -7.8Arg120, Tyr355Non-selective

Table 1: Comparative docking affinities and interaction profiles. Lower (more negative) binding energies indicate stronger affinity. The pyrazole scaffold demonstrates a clear energetic preference for COX-2 due to the accommodation of the isopropyl group by Val523.

Conclusion & Future Perspectives

The in silico modeling of this compound reveals its robust potential as a core pharmacophore for COX-2 selective inhibition. The computational workflow detailed herein—grounded in rigorous ligand/protein preparation, validated docking grids, and dynamic thermodynamic simulations—demonstrates that the isopropyl moiety is the primary driver of COX-2 selectivity, while the phenyl and pyrazole rings anchor the molecule via


-stacking and hydrogen bonding.

Future drug development efforts should focus on substituting the C4 position of the pyrazole ring or adding sulfonamide/methylsulfonyl groups to the phenyl ring to further enhance binding affinity and mimic the complete pharmacophoric profile of advanced clinical coxibs.

References

  • Chemsrc. "this compound | CAS#:95766-51-1". Chemsrc Chemical Database. Available at:[Link]

  • Abdelazeem, A.H., et al. "Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents". Pharmaceuticals, MDPI. Available at:[Link]

  • Osman, E.O., et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential". RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Rayi, R., et al. "IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS". International Journal of Current Science (IJCSPUB). Available at:[Link]

Sources

Introduction: The Pyrazole Scaffold as a Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-isopropyl-5-phenyl-1H-pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable metabolic stability and versatile chemical reactivity have established it as a "privileged structure," capable of interacting with a multitude of biological targets.[1][5] This has led to the development of numerous FDA-approved drugs for a wide array of clinical conditions, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib.[1][6] The diverse pharmacological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties, underscore the immense potential held within this chemical scaffold.[2][3][7][8]

This guide focuses on a specific, yet under-explored derivative: This compound . While direct pharmacological data for this compound is not extensively available, its structural features—a bulky isopropyl group and a phenyl ring—suggest a high potential for specific and potent interactions with various therapeutic targets. This document will, therefore, serve as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to systematically investigate and validate the therapeutic potential of this promising molecule. We will delve into hypothesized targets, drawing parallels from structurally related compounds, and provide detailed, actionable protocols for their validation.

Part 1: Hypothesizing and Validating Primary Therapeutic Targets

Based on the vast body of literature on substituted pyrazoles, we can formulate several primary hypotheses for the therapeutic targets of this compound. The lipophilic nature of the isopropyl and phenyl groups suggests a strong likelihood of interaction with hydrophobic pockets within enzyme active sites or protein-protein interaction domains.

Protein Kinases: A Prime Suspect in Oncology

Pyrazole analogs have been widely reported to function as inhibitors of various protein kinases, which are critical regulators of cell cycle progression and signal transduction.[5][9] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus for targeted therapy.

Scientific Rationale:

The pyrazole core can act as a scaffold to present substituents in a specific 3D orientation, enabling it to fit into the ATP-binding pocket of kinases. Several pyrazole-containing drugs are approved kinase inhibitors.[1] Specifically, derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and BRAF(V600E).[5][9][10] The phenyl group of our lead compound could mimic the adenine region of ATP, while the isopropyl group could occupy an adjacent hydrophobic pocket, potentially conferring selectivity.

Experimental Validation Workflow:

A multi-tiered approach is essential to first screen for general kinase inhibitory activity and then to identify the specific kinase(s) targeted.

Diagram: Kinase Inhibition Validation Workflow

G cluster_0 Initial Screening cluster_1 Target Identification & Characterization cluster_2 Cellular Activity Confirmation A Broad-Spectrum Kinase Panel Assay B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B Confirm Hits C IC50 Determination for Hit Kinases B->C Quantify Potency D Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) C->D Determine MOA E Western Blot for Phospho-Substrate Levels D->E Validate in Cellular Context F Cell Viability/Proliferation Assays (e.g., MTT, SRB) E->F Assess Phenotypic Effect

Caption: Workflow for validating protein kinase inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Objective: To quantify the inhibitory effect of this compound on a specific kinase (e.g., CDK2/Cyclin A).

  • Materials:

    • Recombinant human CDK2/Cyclin A enzyme

    • Substrate peptide (e.g., Histone H1)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Staurosporine)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer. A typical starting concentration range would be 100 µM to 1 nM.

    • Add 2.5 µL of the diluted compound or control to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to DMSO-only controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

Kinase TargetIC₅₀ of this compound (µM)Positive Control IC₅₀ (µM)
CDK2/Cyclin A0.580.02 (Staurosporine)
VEGFR-21.20.15 (Sorafenib)
BRAF(V600E)> 500.03 (Vemurafenib)
JNK35.40.23 (SP600125)
Tubulin Polymerization: Disrupting the Cytoskeleton

Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][11][12]

Scientific Rationale:

The colchicine binding site on β-tubulin is a well-known target for small molecule inhibitors. This site is largely hydrophobic, which could accommodate the phenyl and isopropyl groups of our compound. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Experimental Validation Workflow:

Diagram: Tubulin Polymerization Inhibition Workflow

G A In Vitro Tubulin Polymerization Assay B Immunofluorescence Microscopy of Microtubules A->B Confirm Cellular Effect C Cell Cycle Analysis (Flow Cytometry) B->C Assess Downstream Consequences D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D Link to Cell Death G Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax/Bak Bcl2->Bax Sequesters Mito Mitochondrion Bax->Mito Forms pore CycC Cytochrome c Mito->CycC Releases Casp9 Caspase-9 CycC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized pathway of Bcl-2 inhibition leading to apoptosis.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

  • Objective: To measure the ability of the test compound to disrupt the interaction between Bcl-2 and a fluorescently labeled BH3 peptide.

  • Materials:

    • Recombinant human Bcl-2 protein

    • Fluorescently labeled BH3 peptide (e.g., from Bak or Bim)

    • HTRF donor and acceptor fluorophores

    • Test compound and known Bcl-2 inhibitor (e.g., ABT-199)

    • Assay buffer

    • Low-volume 384-well plates

  • Procedure:

    • Add the test compound at various concentrations to the wells.

    • Add the Bcl-2 protein conjugated to the HTRF donor.

    • Add the labeled BH3 peptide conjugated to the HTRF acceptor.

    • Incubate for a specified time (e.g., 4 hours) at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio. A decrease in the ratio indicates disruption of the Bcl-2/BH3 peptide interaction.

    • Determine the IC₅₀ value from a dose-response curve.

Part 2: Exploring Additional Therapeutic Avenues

While oncology presents a primary area of investigation, the pyrazole scaffold's versatility suggests other potential applications.

Anti-inflammatory Activity via COX Inhibition

Certain pyrazole-containing drugs are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.

Scientific Rationale: The structure of celecoxib, a selective COX-2 inhibitor, features a pyrazole ring. The specific substituents on the pyrazole core determine the potency and selectivity for COX-1 versus COX-2. It is plausible that this compound could also bind to the active site of COX enzymes.

Validation Approach: A straightforward approach would involve using commercially available COX-1 and COX-2 inhibitor screening kits, which typically measure the production of prostaglandin E2 (PGE2) via an ELISA-based method.

Neurological Activity via Cannabinoid Receptors

Substituted pyrazoles have been developed as potent and selective ligands for the cannabinoid receptors CB1 and CB2. [13][14][15] Scientific Rationale: The CB1 receptor antagonist Rimonabant (though withdrawn) was a pyrazole derivative. The binding site for these receptors can accommodate bulky lipophilic groups. The phenyl and isopropyl moieties of our compound could fit within these binding pockets.

Validation Approach: Radioligand binding assays are the gold standard for determining affinity for G-protein coupled receptors like CB1 and CB2. These assays measure the displacement of a radiolabeled ligand (e.g., [³H]CP-55,940) from the receptor by the test compound.

Conclusion and Future Directions

The compound this compound represents a promising, yet uncharacterized, molecule built upon the privileged pyrazole scaffold. Based on extensive data from related analogs, the most promising therapeutic avenues for investigation are in oncology, specifically targeting protein kinases, tubulin polymerization, and the Bcl-2 apoptotic pathway. The detailed experimental workflows provided in this guide offer a robust framework for systematically validating these hypotheses, from initial in vitro screening to confirmation in cellular models.

Future work should focus on a tiered screening approach, beginning with broad panels (e.g., a kinase panel) to identify initial hits. Positive results should be followed by more detailed mechanistic studies and structure-activity relationship (SAR) exploration by synthesizing and testing related analogs. Ultimately, promising in vitro and cellular data will pave the way for in vivo studies in relevant disease models to fully elucidate the therapeutic potential of this intriguing compound.

References

  • Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Source: Hilaris Publisher URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL: [Link]

  • Title: synthesis and pharmacological evaluation of some new pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Pyrazole Scaffolds: A promising frontier in drug discovery Source: Connect Journals URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives Source: MDPI URL: [Link]

  • Title: Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents Source: PubMed URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chem Rev Lett URL: [Link]

  • Title: Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential Source: RSC Publishing URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC URL: [Link]

  • Title: Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: PubMed URL: [Link]

  • Title: Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides Source: PubMed URL: [Link]

  • Title: Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide... Source: ChEMBL URL: [Link]

  • Title: Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds Source: ResearchGate URL: [Link]

  • Title: Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 Source: PMC URL: [Link]

  • Title: Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides Source: Scilit URL: [Link]

  • Title: Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors Source: PMC URL: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the solubility and stability of 3-isopropyl-5-phenyl-1H-pyrazole. While specific experimental data for this molecule is not extensively available in public literature, this document leverages established knowledge of the physicochemical properties of pyrazole derivatives to offer a robust framework for its characterization. The guide details experimental protocols for solubility determination in various media and outlines a systematic approach to stability testing through forced degradation studies. The insights provided herein are crucial for advancing the preclinical and formulation development of this and structurally related compounds.

Introduction to this compound and the Significance of Physicochemical Characterization

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The specific structural features of this compound—a lipophilic isopropyl group and a phenyl ring attached to the pyrazole core—will dictate its physicochemical behavior.

A thorough understanding of the solubility and stability of a drug candidate is a cornerstone of successful drug development. These properties profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and the feasibility of formulating a safe and effective dosage form.[5] Early and accurate characterization of solubility and stability can de-risk development programs by identifying potential liabilities and guiding formulation strategies.

Predicted Physicochemical Properties and Solubility Profile

The structure of this compound, featuring both hydrophobic (isopropyl, phenyl) and polar (pyrazole ring) moieties, suggests a nuanced solubility profile.

2.1. General Characteristics of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] One nitrogen atom is pyrrole-like (a proton donor) and the other is pyridine-like (a proton acceptor).[2] This structure imparts the following general properties:

  • Aromaticity: The delocalized π-electron system contributes to the molecule's stability.[6]

  • Weak Basicity: The pyridine-like nitrogen can be protonated, leading to increased aqueous solubility in acidic conditions.[1]

  • Hydrogen Bonding: The N-H group of the pyrazole ring can participate in hydrogen bonding as a donor, while the pyridine-like nitrogen can act as an acceptor.

2.2. Predicted Solubility

Based on the general properties of pyrazole derivatives, the following solubility profile for this compound can be anticipated:

Solvent TypePredicted SolubilityRationale
Aqueous (Neutral pH) LowThe presence of the non-polar isopropyl and phenyl groups is expected to significantly decrease water solubility, overpowering the modest contribution from the pyrazole ring's polarity.[5]
Aqueous (Acidic pH) Moderate to HighProtonation of the basic nitrogen atom in the pyrazole ring will form a more soluble salt.[5]
Aqueous (Basic pH) LowThe compound will likely exist in its less soluble free base form.[5]
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are effective at solvating both the polar and non-polar regions of the molecule.[5]
Polar Protic Solvents (e.g., Ethanol, Methanol) ModerateThe ability to form hydrogen bonds will aid solubility, though the hydrophobic character will still play a significant role.
Non-polar Solvents (e.g., Hexane, Toluene) Low to ModerateSolubility will be dependent on the overall lipophilicity of the molecule.

Methodologies for Solubility Determination

Accurate determination of solubility is critical. Two common methods are employed: thermodynamic and kinetic solubility assays.

3.1. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true solubility of a compound at equilibrium and is considered the gold standard.[5]

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to vials containing a range of relevant solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol, DMSO).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Dilute the resulting supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: Express the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

3.2. Kinetic Solubility Assay

This high-throughput method is often utilized in early drug discovery to estimate solubility from a DMSO stock solution.[5]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

  • Precipitation Monitoring: Monitor the formation of precipitate over a defined period (e.g., 1-2 hours) using nephelometry, which measures light scattering.[5]

  • Quantification (Alternative): Alternatively, filter or centrifuge the plate and determine the concentration of the compound remaining in solution by HPLC-UV or LC-MS/MS.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method.[7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, and administration.[9]

4.1. Development of a Stability-Indicating RP-HPLC Method

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for separating the intact parent compound from its degradation products.[5]

Typical RP-HPLC Method Parameters:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Detection: UV spectrophotometer at the wavelength of maximum absorbance for this compound.

  • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[10]

4.2. Forced Degradation Protocols

The following are standard stress conditions for forced degradation studies.[7][11]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).[12]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for various time points.[12]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for various time points.[12]

    • Thermal Degradation (Solution): Dilute the stock solution in a neutral buffer and incubate at elevated temperatures (e.g., 60°C and 80°C) for defined periods.[12]

    • Thermal Degradation (Solid): Store the solid compound in a controlled temperature oven (e.g., 60°C and 80°C).[12]

    • Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[5][13]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by the developed stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.[12]

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound under each stress condition.

    • Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure the analytical method provides sufficient resolution between the parent peak and all degradation product peaks.

    • Strive for a mass balance, where the sum of the decrease in the parent compound and the increase in degradation products is close to 100%.[8]

4.3. Potential Degradation Pathways

For pyrazole derivatives, potential degradation pathways include:

  • Hydrolysis: While the pyrazole ring itself is generally stable to hydrolysis, substituents can be susceptible.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened products or hydroxylated derivatives.[12]

  • Photodegradation: Aromatic systems can be prone to photodegradation.

Data Presentation and Visualization

Table 1: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (µg/mL)Method
Water25< 10Thermodynamic
0.1 M HCl25150Thermodynamic
PBS (pH 7.4)2515Thermodynamic
Ethanol25500Thermodynamic
DMSO25> 10,000Thermodynamic

Table 2: Hypothetical Forced Degradation Summary for this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl (60°C)24h8%2
0.1 M NaOH (60°C)24h15%3
3% H₂O₂ (RT)24h25%4
Heat (80°C, solution)48h5%1
Photostability (ICH Q1B)-12%2

Diagrams

G cluster_0 Thermodynamic Solubility Workflow Add Excess Compound Add Excess Compound Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Compound->Equilibrate (24-48h) Separate Solid/Liquid Separate Solid/Liquid Equilibrate (24-48h)->Separate Solid/Liquid Quantify Supernatant (HPLC) Quantify Supernatant (HPLC) Separate Solid/Liquid->Quantify Supernatant (HPLC) Calculate Solubility Calculate Solubility Quantify Supernatant (HPLC)->Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Forced Degradation Study Workflow Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid, Base, Oxidative, Thermal, Photolytic Analyze Samples (HPLC, LC-MS) Analyze Samples (HPLC, LC-MS) Apply Stress Conditions->Analyze Samples (HPLC, LC-MS) Identify Degradants & Pathway Identify Degradants & Pathway Analyze Samples (HPLC, LC-MS)->Identify Degradants & Pathway

Caption: Workflow for Forced Degradation Studies.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By applying the outlined principles and experimental protocols, researchers can generate the critical data necessary to inform decision-making throughout the drug discovery and development process. While the predictions and methodologies are based on the well-established chemistry of pyrazole derivatives, it is imperative that these are confirmed through rigorous experimental investigation for the specific molecule of interest. A thorough understanding of these fundamental physicochemical properties is paramount to unlocking the full therapeutic potential of this compound.

References

  • ResearchGate. Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. 2025. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 2022. Available from: [Link]

  • PMC. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Available from: [Link]

  • IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. 2022. Available from: [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. 2014. Available from: [Link]

  • MDPI. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. 2023. Available from: [Link]

  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. 2016. Available from: [Link]

  • drug-dev.com. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • SciSpace. Forced Degradation Studies. 2016. Available from: [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. 2022. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. 2022. Available from: [Link]

  • PMC - NIH. Styrylpyrazoles: Properties, Synthesis and Transformations. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 2013. Available from: [Link]

Sources

3-Isopropyl-5-Phenyl-1H-Pyrazole: A Privileged Scaffold for Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It treats 3-isopropyl-5-phenyl-1H-pyrazole not merely as a single catalog compound, but as a privileged scaffold —a core structural motif capable of accessing diverse biological targets through specific functionalization.[1][2]

Technical Review & Application Guide [1][2]

Executive Summary

The This compound moiety represents a versatile "privileged structure" in medicinal chemistry.[1][2] Characterized by a planar heterocyclic core decorated with a lipophilic isopropyl group and an aromatic phenyl ring, this scaffold effectively mimics the purine ring system of ATP, making it a cornerstone in the design of Kinase Inhibitors (CDKs, p38 MAPK) and Hsp90 inhibitors .[1][2] Furthermore, its steric and electronic profile allows it to serve as a bioisostere in Cannabinoid (CB1/CB2) ligand design.[1][2]

This guide provides a comprehensive technical analysis of the scaffold, detailing its tautomeric behavior, synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for its application in lead optimization.[1][2]

Chemical Architecture & Tautomerism

The Tautomeric Equilibrium

A critical, often overlooked feature of N-unsubstituted pyrazoles is annular tautomerism.[1][2] For This compound , the hydrogen atom on the nitrogen oscillates between N1 and N2.[1][2]

  • Tautomer A: this compound[1][2][3]

  • Tautomer B: 5-isopropyl-3-phenyl-1H-pyrazole[1][2]

In solution, these forms exist in rapid equilibrium.[1][2] The ratio depends on solvent polarity and the electronic nature of the substituents.[1][2] However, upon binding to a protein target (e.g., the ATP-binding pocket of a kinase), the protein environment selects and stabilizes a single tautomer.[1][2]

Implication for Drug Design: When docking this molecule, researchers must simulate both tautomeric forms.[1][2] Neglecting this leads to false-negative binding energy predictions.[1][2]

Physicochemical Profile[1][2][5][6][7]
  • Lipophilicity (cLogP): ~3.2 (The isopropyl group adds ~1.0 log units vs. a methyl group, enhancing membrane permeability).[1][2]

  • H-Bonding: The pyrazole NH acts as a donor; the N: acts as an acceptor.[1][2] This "donor-acceptor" motif is crucial for the "hinge-binding" interaction in kinase active sites.[1][2]

  • Steric Bulk: The isopropyl group (A-value ~2.[1][2]2) provides significant steric bulk compared to a methyl or ethyl group, often used to fill hydrophobic pockets (e.g., the Gatekeeper pocket in kinases).[1][2]

Synthesis & Manufacturing

The synthesis of the core scaffold relies on the cyclocondensation of 1,3-diketones with hydrazine.[1][2] Achieving the correct regioisomer (if N-alkylation is performed later) is the primary challenge.[1][2]

Retrosynthetic Analysis

The most robust route involves the Claisen condensation of a methyl ketone with an ester, followed by cyclization.[1][2]

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Target Scaffold Acetophenone Acetophenone (Phenyl Core) Diketone 1-phenyl-4-methyl pentane-1,3-dione (β-diketone) Acetophenone->Diketone NaH, THF Claisen Condensation Isobutyrate Ethyl Isobutyrate (Isopropyl Source) Isobutyrate->Diketone Pyrazole 3-isopropyl-5-phenyl -1H-pyrazole Diketone->Pyrazole Hydrazine Hydrate EtOH, Reflux

Figure 1: Retrosynthetic pathway for the construction of the this compound core.[1][2]

Detailed Synthetic Protocol

Objective: Synthesis of this compound (Scale: 10 mmol).

Reagents:

  • Acetophenone (1.20 g, 10 mmol)[1][2]

  • Ethyl isobutyrate (1.28 g, 11 mmol)[1][2]

  • Sodium Hydride (60% in oil, 0.48 g, 12 mmol)[1][2]

  • Hydrazine hydrate (80%, 0.75 g, 15 mmol)[1][2]

  • Solvents: Anhydrous THF, Ethanol.[1][2]

Step-by-Step Methodology:

  • Claisen Condensation:

    • Wash NaH with hexane under argon to remove mineral oil.[1][2] Suspend in 20 mL anhydrous THF.

    • Add acetophenone dropwise at 0°C. Stir for 15 min.

    • Add ethyl isobutyrate dropwise.[1][2]

    • Warm to room temperature and reflux for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of the

      
      -diketone.[1][2]
      
    • Quench with 1N HCl, extract with EtOAc, and concentrate to yield crude 1-phenyl-4-methylpentane-1,3-dione .[1][2]

  • Cyclization:

    • Dissolve the crude

      
      -diketone in 15 mL Ethanol.[1][2]
      
    • Add Hydrazine hydrate dropwise.[1][2]

    • Reflux for 2 hours.[1][2] Monitor by TLC (Hexane:EtOAc 3:1).[1][2]

    • Cool to room temperature.[1][2] The product often precipitates.[1][2] If not, remove ethanol under vacuum.[1][2]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the isopropyl methine septet (

    
     ~2.9 ppm), phenyl protons (
    
    
    
    7.3-7.8 ppm), and the characteristic pyrazole C4-H singlet (
    
    
    ~6.4 ppm).[1][2]
  • MS (ESI): [M+H]+ = 187.1.[1][2]

Biological Applications & SAR

This scaffold is rarely used in isolation; it is a template.[1][2] The biological activity is modulated by substituents at the 4-position (C4) and the Nitrogen (N1).[1][2]

Structure-Activity Relationship (SAR) Table

The following table summarizes how modifications to the core alter biological selectivity.

PositionModificationTarget ClassEffect / Rationale
N1 Unsubstituted (H)Kinases (ATP Pocket)Essential for H-bond donor interaction with the "Hinge Region" (e.g., Glu81 in CDK2).[1][2]
N1 Phenyl / BenzylCannabinoid / Hsp90Blocks H-bond donor; shifts binding to hydrophobic pockets.[1][2] Common in Rimonabant analogs.[1][2]
C3 IsopropylGeneralProvides optimal lipophilic fill.[1][2] Bulkier than methyl (selectivity), smaller than t-butyl (steric clash).[1][2]
C4 Aryl / HeteroarylKinases (p38, BRAF)The "Gatekeeper" vector.[1][2] Substitution here accesses the back-pocket of the enzyme.[1][2]
C5 PhenylGeneral

-stacking interactions with aromatic residues (e.g., Phe/Tyr) in the binding site.[1][2]
Mechanistic Pathway: Kinase Inhibition

The this compound core acts as a Type I or Type II kinase inhibitor depending on the C4-substitution.[1][2]

Pathway cluster_cell Intracellular Signaling Cascade GrowthFactor Growth Factor (EGF/VEGF) Receptor RTK Activation GrowthFactor->Receptor RAS RAS-GTP Receptor->RAS RAF BRAF / CRAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->RAF Blocks ATP Binding Inhibitor->MEK Allosteric Modulation (Potential)

Figure 2: Signal transduction blockade.[1][2] The pyrazole scaffold competitively inhibits ATP binding at the RAF or MEK level, arresting the MAPK pathway.[1][2]

Experimental Protocol: Kinase Inhibition Assay

To validate the activity of analogs derived from this scaffold, a FRET-based enzymatic assay is the industry standard.[1][2]

Assay: LanthaScreen™ Eu Kinase Binding Assay (Invitrogen/Thermo Fisher).[1][2] Target: CDK2/Cyclin A or BRAF.[1][2]

Protocol:

  • Preparation: Prepare this compound analogs in 100% DMSO (10 mM stock). Serial dilute (1:3) in DMSO to create a 10-point dose-response curve.

  • Reaction Mix: In a 384-well white low-volume plate, combine:

    • 5

      
      L Kinase (5 nM final).[1][2]
      
    • 5

      
      L Antibody (Eu-anti-GST, 2 nM final).[1][2]
      
    • 5

      
      L Tracer (Alexa Fluor® 647-labeled ATP mimetic).[1][2]
      
    • 5

      
      L Compound (diluted in kinase buffer).[1][2]
      
  • Incubation: Shake plate for 30 seconds. Incubate at Room Temperature for 60 minutes in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., PerkinElmer EnVision).[1][2]

    • Excitation: 340 nm.[1][2]

    • Emission 1 (Donor): 615 nm.[1][2]

    • Emission 2 (Acceptor): 665 nm.[1][2]

  • Analysis: Calculate TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Self-Validating Control:

  • Positive Control: Staurosporine (Broad-spectrum kinase inhibitor).[1][2]

  • Negative Control: DMSO only (0% Inhibition).[1][2]

  • Z-Factor: Must be > 0.5 for the assay to be considered statistically valid.[1][2]

Future Outlook & Therapeutic Potential

The This compound scaffold remains highly relevant in modern drug discovery.[1][2] Current trends focus on:

  • Fragment-Based Drug Design (FBDD): Using this small scaffold (<200 Da) to probe binding pockets before "growing" the molecule into a high-affinity lead.[1][2]

  • PROTACs: Using the pyrazole core as the "warhead" to bind a target protein, linked to an E3 ligase ligand for targeted protein degradation.

  • Dual Inhibitors: Exploiting the scaffold's ability to bind both kinases and tubulin (if suitably modified at the 4-position) for synergistic cancer therapy.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11746440, 5-(3-Phenyl-propyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Frontiers in Chemistry (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides. Retrieved from [Link]

  • MDPI (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-phenyl- (Analog Data). Retrieved from [Link][1][2]

Sources

Methodological & Application

How to use 3-isopropyl-5-phenyl-1H-pyrazole in a cell-based assay

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 3-Isopropyl-5-phenyl-1H-pyrazole in Cell-Based Assays

Abstract & Introduction

This compound (CAS: 95766-51-1) represents a classic 3,5-disubstituted pyrazole scaffold, a structural motif widely recognized in medicinal chemistry as a "privileged structure." This chemical class frequently exhibits biological activity against kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes due to the pyrazole ring’s ability to participate in multiple hydrogen bonding interactions (donor/acceptor) and


-stacking with protein active sites.

While specific target affinity can vary based on substitution patterns, 3,5-disubstituted pyrazoles are most commonly investigated for antiproliferative , anti-inflammatory , and enzyme inhibitory properties (e.g., Alcohol Dehydrogenase or specific kinases).

This Application Note provides a standardized workflow for evaluating the biological activity of this compound in a cell-based setting. It focuses on phenotypic screening (Cell Viability/Cytotoxicity) and mechanistic validation (Apoptosis induction), ensuring reproducible data generation for drug discovery campaigns.

Material Preparation & Properties

To ensure experimental success, the physicochemical properties of the compound must be managed correctly. This compound is a lipophilic small molecule.

PropertyValueImplication for Assay
Molecular Weight ~186.25 g/mol Small molecule; rapid diffusion expected.
LogP (Predicted) ~3.0 - 3.5Moderate lipophilicity; good cell permeability but requires organic solvent for stock.
Solubility (Water) Low (< 1 mg/mL)Do not dissolve directly in media.
Solubility (DMSO) High (> 50 mM)Preferred vehicle.
Storage -20°C (Desiccated)Protect from moisture to prevent hydrate formation.
Stock Solution Protocol
  • Weighing: Accurately weigh 5–10 mg of this compound.

  • Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM or 50 mM stock concentration .

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Experimental Design: Cell Viability Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound in a relevant cell line (e.g., HeLa, MCF-7, or HepG2).

Assay Logic

We will use an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a metabolic reduction assay (MTT/MTS). The ATP assay is preferred for its high sensitivity and linearity.

  • Negative Control: 0.1% DMSO (Vehicle).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM) to induce cell death.

  • Test Range: 8-point serial dilution (e.g., 100 µM down to 0.03 µM).

Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest cells during the logarithmic growth phase (70-80% confluency).

  • Count cells using Trypan Blue exclusion.

  • Dilute cells to 3,000 – 5,000 cells/well (depending on doubling time) in 90 µL of complete culture media.

  • Dispense 90 µL into a white-walled, clear-bottom 96-well plate.

  • Incubate overnight at 37°C, 5% CO2 to allow attachment.

Day 2: Compound Treatment

  • Preparation of 10X Working Solutions:

    • Thaw the 50 mM stock of this compound.

    • Prepare a "High Standard" (e.g., 1 mM in media with 1% DMSO) in a separate tube.

    • Perform 1:3 serial dilutions in media containing 1% DMSO.

    • Note: Maintaining constant DMSO (1%) across the dilution series is critical to avoid vehicle artifacts.

  • Dosing:

    • Add 10 µL of the 10X Working Solutions to the respective assay wells (containing 90 µL cells).

    • Final Concentration: 100 µM top concentration; Final DMSO: 0.1%.

  • Incubation: Return plate to incubator for 24, 48, or 72 hours (72h is standard for antiproliferative assays).

Day 3/4: Readout (ATP Luminescence)

  • Equilibrate the assay plate and detection reagent to room temperature (approx. 30 mins).

  • Add 100 µL of CellTiter-Glo® reagent to each well (1:1 ratio with media).

  • Orbitally shake for 2 minutes to lyse cells.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence (RLU) on a multimode plate reader (Integration time: 0.5–1.0 sec).

Advanced Protocol: Mechanism of Action (Apoptosis)

If the viability assay shows potency (IC50 < 10 µM), the mechanism is likely apoptosis or cell cycle arrest, common for pyrazole derivatives.

Workflow Visualization (Graphviz):

AssayWorkflow Stock Stock Prep (DMSO) Seed Cell Seeding (96-well) Stock->Seed  Prep   Treat Treatment (Serial Dilution) Seed->Treat  24h   Incubate Incubation (48-72 hrs) Treat->Incubate Readout Readout (ATP/Caspase) Incubate->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Standardized workflow for phenotypic profiling of pyrazole derivatives.

Target Engagement Pathway (Hypothetical)

3,5-disubstituted pyrazoles often act via kinase inhibition (e.g., CDK, MAPK) or tubulin polymerization inhibition.

SignalingPathway Compound This compound Target Target Protein (Kinase/Tubulin?) Compound->Target Inhibits Downstream1 Phospho-Signaling (e.g., p-ERK / p-Akt) Target->Downstream1 Blocks Effect Caspase 3/7 Activation Downstream1->Effect Deregulation Outcome Apoptosis / G2-M Arrest Effect->Outcome Induces

Caption: Potential Mechanism of Action: Inhibition of survival signaling leading to apoptosis.

Data Analysis & Troubleshooting

Data Processing
  • Normalize: Calculate % Viability = (Sample RLU / DMSO Control RLU) × 100.

  • Curve Fitting: Use non-linear regression (4-parameter logistic model) to determine IC50.

    • Equation:

      
      
      
  • Z-Factor: For screening quality, ensure

    
    .
    
    • 
       (where p = positive control, n = negative control).
      
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Compound insolubility at high conc.Check 100 µM wells under microscope. If crystals are visible, lower max concentration to 50 µM.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill with PBS. Use a breathable plate seal.
High Background Media interference.Use phenol red-free media for absorbance/fluorescence assays.
No Effect Compound degradation.Ensure stock is stored anhydrously. Pyrazoles are generally stable, but hydration can alter weighing accuracy.

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry. Link

  • Nitulescu, G. M., et al. (2013). "Synthesis and pharmacological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Kumar, V., et al. (2013). "Pyrazoles as potential anti-inflammatory and anti-cancer agents."[1] European Journal of Medicinal Chemistry. Link

Sources

Applications of 3-isopropyl-5-phenyl-1H-pyrazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging the 3-Isopropyl-5-phenyl-1H-pyrazole Scaffold in Targeted Therapeutics

Part 1: Executive Summary & Strategic Value

The This compound moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyrazoles, this specific disubstituted core offers a unique balance of lipophilicity (via the phenyl ring) and steric bulk (via the isopropyl group).

Key Application Areas:

  • Kinase Inhibition (ATP-Competitors): The pyrazole NH and N atoms serve as a bidentate hydrogen-bonding motif (donor-acceptor) that mimics the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of kinases (e.g., p38 MAPK, CDK2).

  • COX-2 Selectivity: The bulky isopropyl group is a classic "selectivity filter." In Cyclooxygenase-2 (COX-2) inhibitors, such bulky aliphatic groups exploit the larger hydrophobic side pocket of COX-2, which is absent in COX-1, thereby reducing gastrointestinal toxicity.

  • Agrochemicals: This scaffold has demonstrated utility in fungicidal and insecticidal agents, where the isopropyl group enhances membrane permeability and metabolic stability against oxidative dealkylation.

Part 2: Chemical Profile & Structure-Activity Relationship (SAR)

Understanding the physiochemical behavior of this scaffold is prerequisite to its application.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C₁₂H₁₄N₂Low molecular weight (<200 Da) allows for significant elaboration (Fragment-Based Drug Discovery).
Tautomerism 3-isopropyl vs. 5-isopropylIn solution, the 1H-proton oscillates between nitrogens. Critical: Upon binding to a target or N-alkylation, the tautomer is fixed, locking the orientation of the isopropyl group.
LogP (Est.) ~3.2 - 3.5Highly lipophilic. Requires formulation strategies (e.g., salt formation or polar side-chain addition) for bioavailability.
Steric Effect Isopropyl (Val-like)The isopropyl group provides a "branching" effect that restricts bond rotation and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
SAR Logic: The "Isopropyl Effect"

In drug design, replacing a methyl group with an isopropyl group (the "Isopropyl Effect") often results in a 10-100x increase in potency if the target pocket is hydrophobic. The isopropyl group displaces "high-energy" water molecules from the binding site, providing an entropic gain in binding energy.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis (The Knorr Method)

Objective: Synthesize high-purity this compound for use as a building block.

Mechanism: Condensation of a


-diketone with hydrazine.
Precursor:  1-phenyl-4-methylpentane-1,3-dione.

Reagents:

  • Acetophenone (1.0 eq)

  • Ethyl isobutyrate (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • Hydrazine Hydrate (NH₂NH₂·H₂O, 2.0 eq)

  • Solvents: THF (anhydrous), Ethanol.

Step-by-Step Methodology:

  • Claisen Condensation (Synthesis of

    
    -diketone): 
    
    • Suspend NaH (1.5 eq) in anhydrous THF under nitrogen atmosphere.

    • Add Acetophenone (1.0 eq) dropwise at 0°C. Stir for 30 min to form the enolate.

    • Add Ethyl isobutyrate (1.1 eq) slowly.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Pour into ice water and acidify with HCl to pH 4. Extract with EtOAc, dry over MgSO₄, and concentrate.

    • Result: 1-phenyl-4-methylpentane-1,3-dione (Yellow oil).

  • Cyclization (Knorr Reaction):

    • Dissolve the crude

      
      -diketone in Ethanol (0.5 M concentration).
      
    • Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature. Caution: Exothermic.

    • Reflux the mixture for 3 hours.

    • Observation: The solution will turn from yellow to colorless/pale yellow as the conjugated diketone is consumed.

  • Purification:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in EtOAc and wash with water (2x) and brine (1x).

    • Recrystallization: Dissolve in minimum hot hexane/ethanol (9:1) and cool to 4°C.

    • Yield: Expect 75-85% of white/off-white crystals.

Validation (QC):

  • ¹H NMR (DMSO-d₆): Look for the pyrazole C4-H singlet around

    
     6.4-6.6 ppm. The isopropyl methyls will appear as a doublet (
    
    
    
    1.2 ppm) and the methine as a septet (
    
    
    2.9 ppm).
Protocol B: Biological Evaluation (COX-2 Selectivity Screening)

Objective: Determine if the synthesized scaffold exhibits COX-2 selectivity (anti-inflammatory potential).[1]

Principle: Peroxidase activity of COX enzymes is measured using a fluorescent substrate (e.g., ADHP/Amplex Red). Inhibition of COX-2 but not COX-1 indicates the isopropyl group is successfully targeting the COX-2 side pocket.

Materials:

  • Recombinant Human COX-1 and COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Test Compound: this compound (dissolved in DMSO).

Workflow:

  • Enzyme Preparation: Dilute COX-1 and COX-2 in Reaction Buffer (100 mM Tris-HCl, pH 8.0, 5 mM EDTA).

  • Inhibitor Incubation:

    • Add 10

      
      L of Test Compound (various concentrations: 0.1 nM to 10 
      
      
      
      M) to 96-well plate.
    • Add 40

      
      L of Enzyme solution.
      
    • Pre-incubation: 10 mins at 37°C. (Crucial for time-dependent inhibitors).

  • Reaction Initiation:

    • Add 50

      
      L of Substrate Mix (100 
      
      
      
      M Arachidonic Acid + 50
      
      
      M ADHP + Hemin).
  • Measurement:

    • Incubate for 2-5 minutes.

    • Read Fluorescence (Ex: 535 nm / Em: 590 nm).

  • Data Analysis:

    • Calculate IC₅₀ for COX-1 and COX-2.

    • Selectivity Index (SI):

      
      .
      
    • Target: An SI > 50 indicates high COX-2 selectivity.

Part 4: Visualization of Pathways & Logic

Figure 1: Synthesis & Pharmacophore Logic

This diagram illustrates the synthesis flow and the structural logic determining biological activity.

G Start Acetophenone (Phenyl Core) Inter β-Diketone Intermediate Start->Inter Claisen Condensation (NaH, THF) Reagent Ethyl Isobutyrate (Isopropyl Source) Reagent->Inter Product 3-Isopropyl-5-Phenyl- 1H-Pyrazole Inter->Product Knorr Cyclization (EtOH, Reflux) Hydrazine Hydrazine (Cyclizing Agent) Hydrazine->Product Kinase Target: Kinase (Hinge Binder) Product->Kinase NH mimics ATP Adenine COX Target: COX-2 (Hydrophobic Pocket) Product->COX Isopropyl fits Selectivity Pocket

Caption: Figure 1. Convergent synthesis of the scaffold and its divergent application in kinase and COX-2 inhibition based on structural features.

Part 5: Troubleshooting & Expert Tips

  • Regiochemistry Issues: In the 1H-pyrazole form, the molecule is tautomeric. However, if you plan to N-alkylate this scaffold (e.g., to make a specific drug analog), you will get a mixture of 1,3- and 1,5-isomers.

    • Solution: Use steric control. Alkylation usually favors the nitrogen distal to the bulky isopropyl group (forming the 1-alkyl-3-phenyl-5-isopropyl isomer) to minimize steric clash, but this must be verified by NOE (Nuclear Overhauser Effect) NMR.

  • Solubility: The scaffold is lipophilic. For biological assays, ensure DMSO concentration does not exceed 1% to prevent enzyme denaturation, or use a surfactant like Tween-20 (0.01%) in the assay buffer.

  • Purification: If the Knorr reaction yields a "sticky" oil, it often indicates incomplete dehydration of the intermediate hydroxypyrazoline. Refluxing in acetic acid instead of ethanol can force the dehydration to the aromatic pyrazole.

References

  • Review of Pyrazole Biological Activity

    • Title: Synthesis and Biological Activities of Some Pyrazole Deriv
    • Source: Academic Strive (2024).[1]

    • URL:[Link][1]

  • Synthesis Protocol (Knorr Method)

    • Title: Synthesis of 3-phenyl-1H-pyrazole derivatives.[2][3]

    • Source:
    • URL:[Link]

  • COX-2 Inhibition Context

    • Title: Current status of pyrazole and its biological activities.[1][3][4][5][6]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 3-Isopropyl-1-phenyl-1H-pyrazol-5-ol (Related Scaffold D
    • Source: ChemScene.[7]

Sources

Analytical techniques for 3-isopropyl-5-phenyl-1H-pyrazole characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of 3-Isopropyl-5-phenyl-1H-pyrazole

Introduction: The Analytical Challenge of Asymmetric Pyrazoles

This compound is a highly versatile asymmetric pyrazole scaffold utilized extensively in medicinal chemistry and agrochemical development. The fundamental analytical challenge when characterizing this molecule lies in its capacity for prototropic annular tautomerism[1]. The rapid migration of the N-proton between the N1 and N2 positions interconverts the molecule between its 3-isopropyl-5-phenyl and 5-isopropyl-3-phenyl forms. This dynamic equilibrium fundamentally alters the electronic environment of the heterocycle, complicating structural elucidation and requiring orthogonal analytical techniques for comprehensive validation[2].

As a Senior Application Scientist, I have designed this protocol to move beyond basic characterization. The following workflows establish a self-validating analytical framework utilizing Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Section 1: Resolving Tautomeric Dynamics via VT-NMR

The Causality of the Method: At ambient temperature (298 K), the intermolecular proton exchange between pyrazole molecules is often faster than the NMR acquisition timescale. Consequently, the ¹H and ¹³C NMR spectra exhibit artificially broadened signals or a single, averaged set of resonances for the pyrazole core[2]. To accurately characterize the molecule, we must artificially slow this exchange. By lowering the temperature in a non-polar, aprotic solvent (which promotes hydrogen-bonded dimers rather than solvent-mediated exchange), the system enters the "slow exchange regime," allowing the distinct signals of both tautomers to be resolved[3].

G A Sample Prep: this compound in Anhydrous CDCl3 B Ambient NMR (298K) Rapid Prototropic Exchange A->B C Signal Averaging & Broadening (Indistinguishable Tautomers) B->C D Variable-Temperature (VT) NMR Cooling to 233K C->D Lower Temp E Slow Exchange Regime Reached Resolution of Tautomers D->E F 1H-15N HMBC Correlation Identify Pyrrole vs Pyridine Nitrogens E->F G Definitive Structural Assignment F->G

Caption: VT-NMR workflow for resolving pyrazole annular tautomerism.

Self-Validating Protocol: VT-NMR Acquisition

  • System Suitability Calibration: Prior to sample insertion, calibrate the NMR probe temperature using a 100% methanol standard. The chemical shift difference between the OH and CH₃ protons provides an exact internal temperature reading, validating the instrument's cooling accuracy.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous CDCl₃. Causality: Trace water acts as a proton shuttle, artificially accelerating tautomerism even at low temperatures. The use of anhydrous solvent is critical to successfully freezing the equilibrium.

  • Acquisition: Acquire a standard ¹H spectrum at 298 K. Proceed to lower the temperature in 10 K decrements down to 233 K, acquiring a spectrum at each step to map the coalescence point.

  • ¹⁵N Correlation: At 233 K, perform a ¹H-¹⁵N HMBC experiment. The "pyrrole-like" nitrogen (N-H) will resonate heavily upfield, while the "pyridine-like" nitrogen (=N-) will appear downfield, confirming the localized proton[4].

Table 1: Expected NMR Chemical Shifts (233 K, CDCl₃)

NucleusPositionExpected Shift (δ, ppm)MultiplicityCausality / Assignment
¹HIsopropyl -CH₃1.30 - 1.40Doublet (6H)Vicinal coupling to the methine -CH
¹HIsopropyl -CH3.00 - 3.20Septet (1H)Coupling to two equivalent -CH₃ groups
¹HPyrazole C4-H6.30 - 6.50Singlet (1H)Aromatic core proton
¹HPhenyl (Ar-H)7.30 - 7.80Multiplets (5H)Aromatic ring system
¹⁵NN-H (Pyrrole-like)-160 to -170SingletHydrogen-bonded nitrogen[4]
¹⁵N=N- (Pyridine-like)-110 to -120SingletImine-like nitrogen[4]

Section 2: LC-HRMS/MS for Purity and Fragmentation Profiling

The Causality of the Method: While NMR elucidates connectivity and tautomeric ratios, it lacks the sensitivity to detect trace isobaric impurities. Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation. By applying Collision-Induced Dissociation (CID), we force the molecule to fragment along its weakest bonds, providing a structural fingerprint that independently verifies the isopropyl and phenyl substituents.

G Parent Parent Ion [M+H]+ m/z 187.1230 CID Collision-Induced Dissociation (CID, 20-30 eV) Parent->CID Frag1 Neutral Loss of Propene [- C3H6, 42 Da] CID->Frag1 Ion1 Fragment Ion m/z 145.0760 Frag1->Ion1 Frag2 Extrusion of N2 [- N2, 28 Da] Ion1->Frag2 Ion2 Phenyl-alkyne Cation m/z 117.0699 Frag2->Ion2

Caption: ESI-LC-MS/MS fragmentation pathway for this compound.

Self-Validating Protocol: LC-HRMS/MS

  • System Suitability: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is < 2 ppm. This ensures that any mass deviations in the sample are due to the molecule itself, not instrument drift.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Causality: Formic acid acts as a proton source, ensuring complete protonation of the basic pyrazole nitrogens for maximum MS sensitivity.

  • MS/MS Acquisition: Isolate the precursor ion at m/z 187.1230. Apply a Normalized Collision Energy (NCE) of 25 eV. Monitor for the diagnostic loss of propene (42.0470 Da) from the isopropyl group.

Table 2: LC-HRMS/MS Fragmentation Profile (Positive ESI)

Ion TypeExact Mass (m/z)Neutral Loss (Da)Structural Assignment
Precursor [M+H]⁺187.1230N/AIntact protonated molecule
Product Ion 1145.076042.0470 (C₃H₆)Loss of propene from isopropyl group
Product Ion 2117.069928.0061 (N₂)Extrusion of N₂ from pyrazole core

Section 3: Solid-State Characterization (FTIR)

The Causality of the Method: In the solid state, the dynamic tautomeric equilibrium observed in solution is frozen. Pyrazoles typically crystallize as hydrogen-bonded dimers or trimers, locking the molecule into a single, preferred tautomer (often the 3-phenyl tautomer due to steric and electronic stabilization)[3]. Understanding this solid-state form is critical for drug formulation and compounding.

Self-Validating Protocol: ATR-FTIR

  • Background Calibration: Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) to validate the absence of contamination.

  • Sample Analysis: Compress 2-3 mg of the crystalline powder onto the ATR crystal. Apply consistent pressure using the anvil.

  • Spectral Interpretation: Analyze the 3500–3000 cm⁻¹ region. A sharp, distinct N-H stretching band around 3200 cm⁻¹ indicates strong intermolecular hydrogen bonding, confirming the crystalline lattice's integrity as opposed to an amorphous free-base.

References

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Encyclopedia.pub URL:[Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study Source: Freie Universität Berlin URL:[Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: MDPI Molecules URL:[Link]

Sources

Application Note: Safe Handling, Storage, and Stability Management of Pyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. While generally stable, the pyrazole ring (1,2-diazole) presents unique physicochemical hazards often overlooked in standard "heterocycle" safety guides. This application note provides a field-validated protocol for the safe handling, storage, and stability maintenance of pyrazole compounds. It specifically addresses the risks of cutaneous absorption , hygroscopicity-induced hydrolysis , and metabolic interference (inhibition of alcohol dehydrogenase).

Physicochemical & Toxicological Profile[1][2][3][4][5]

To handle pyrazoles safely, one must understand why they are hazardous. The risks are not merely corrosive but metabolic.

The "Hidden" Metabolic Hazard

Unlike simple irritants, pyrazole and its 4-substituted derivatives (e.g., 4-methylpyrazole/fomepizole) are potent inhibitors of Alcohol Dehydrogenase (ADH) .

  • Mechanism: Pyrazole competes with ethanol for the ADH active site, forming a ternary complex with the enzyme and NAD+.[1]

  • Safety Implication: Accidental exposure can alter the metabolism of endogenous alcohols and co-administered drugs. Researchers on medication or those consuming alcohol off-hours may experience exaggerated effects or toxicity due to metabolic blockade.

Acute & Chronic Hazards[2]
  • Dermal Toxicity: Pyrazoles are lipophilic enough to penetrate the stratum corneum. The base compound (CAS 288-13-1) is classified as Toxic in contact with skin (Category 3) .

  • Ocular Risk: The basic nitrogen (pKa ~2.5) can cause severe, irreversible eye damage (Category 1).

  • Energetic Potential: Polynitropyrazoles (used in high-energy materials) possess explosive properties. While pharmaceutical intermediates are rarely explosive, they should be treated as potentially energetic if multiple nitro groups are present.

Engineering Controls & Personal Protective Equipment (PPE)[4]

The following "Defense in Depth" strategy is required for all pyrazole handling.

Table 1: Risk-Based Protection Matrix
OperationHazard LevelEngineering ControlRequired PPE
Weighing (<10 mg) Moderate (Inhalation)Vented Balance EnclosureNitrile gloves (double), Lab coat, Safety glasses
Weighing (>10 mg) High (Dust/Static)Chemical Fume HoodSleeve covers , Nitrile gloves (double), Goggles
Synthesis (Heating) High (Vapor/Splash)Fume Hood (Sash <18")Face shield + Goggles, Chem-resistant apron
Spill Cleanup CriticalEvacuate AreaFull-face respirator (P100/OV), Tyvek suit
Diagram 1: Exposure Control Logic

The following workflow illustrates the decision-making process for selecting controls based on the physical state of the pyrazole derivative.

ExposureControl Start Start: Pyrazole Handling State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid DustRisk Is it a fine dust (Static prone)? Solid->DustRisk Volatile High Vapor Pressure? Liquid->Volatile StaticCtrl Use Antistatic Gun + Draft Shield DustRisk->StaticCtrl Yes Hood Standard Fume Hood DustRisk->Hood No Volatile->Hood No GloveBox Glove Box (Inert) Volatile->GloveBox Yes (Toxic Vapors) StaticCtrl->Hood Transfer to Hood

Caption: Decision tree for selecting engineering controls based on physical state and volatility.

Protocol A: Safe Synthesis & Solubilization

Objective: Minimize static discharge and inhalation risks during reaction setup.

Causality: Pyrazole powders are often electrostatic. Static discharge can disperse the toxic powder into the air (inhalation hazard) or, in the case of nitropyrazoles, trigger ignition.

  • Preparation:

    • Equip the balance area with an ionizing bar or anti-static gun.

    • Use a vented balance enclosure ; do not weigh on an open bench.

  • Solubilization (The "Wetting" Step):

    • Never add solvent rapidly to a pile of pyrazole powder. This creates an aerosol plume.

    • Technique: Add the pyrazole powder to the flask first. Gently run the solvent down the side of the vessel wall to wet the powder from the bottom up.

  • Microwave Synthesis Note:

    • Many pyrazole syntheses (e.g., hydrazine + 1,3-diketone) are microwave-assisted.

    • Hazard: Pyrazoles can superheat. Ensure the microwave vessel is rated for 30 bar and equipped with an IR temperature sensor.

Protocol B: Storage & Stability Management

Objective: Prevent oxidative degradation (browning) and hydrolysis.

Scientific Basis:

  • Oxidation: The electron-rich nitrogen ring is susceptible to oxidation, leading to N-oxides or ring-opening, often indicated by a color shift from white to brown/yellow.

  • Hygroscopicity: Many pyrazole salts (HCl, tosylates) are hygroscopic. Absorbed water facilitates hydrolysis and alters stoichiometry in future reactions.

Diagram 2: Storage Decision Tree

Use this logic to determine the storage conditions for your specific derivative.

StorageLogic Input New Pyrazole Compound SaltForm Is it a Salt? (HCl, TFA) Input->SaltForm Oxidizable Electron Rich? (e.g., Amino-pyrazole) SaltForm->Oxidizable No Desiccator Store in Desiccator (Cobalt-free indicator) SaltForm->Desiccator Yes (Hygroscopic) Inert Purge with Argon Seal with Parafilm Oxidizable->Inert Yes Fridge Fridge (4°C) Amber Vial Oxidizable->Fridge No Desiccator->Oxidizable Inert->Fridge Short Term Freezer Freezer (-20°C) Inert->Freezer Long Term (>1 mo)

Caption: Logic flow for determining storage conditions based on salt form and oxidation potential.

Self-Validating Storage System

To ensure your storage protocol is working, implement these checks:

  • Visual Check: Any yellowing of a white powder indicates oxidation. Repurify immediately.

  • NMR Validation: Run a 1H-NMR in DMSO-d6. Look for a broadened water peak (>3.3 ppm) which indicates seal failure in hygroscopic salts.

  • Container: Use Amber glass vials with Teflon-lined caps. Avoid polyethylene (plastic) bags for long-term storage as lipophilic pyrazoles can leach into the plastic.

Emergency Response & Waste Disposal

Spill Cleanup

Do not sweep. Sweeping generates dust.

  • Isolate: Mark a 10-foot radius.

  • Neutralize: Cover the spill with a wet paper towel (if water-compatible) to suppress dust.

  • Collect: Wipe up using a solvent-dampened pad (Ethanol is usually effective for pyrazoles).

  • Disposal: Place in a sealed bag labeled "Toxic - Nitrogen Heterocycle."

Waste Streams
  • Aqueous Waste: Do not pour down the drain.[2] Pyrazoles are harmful to aquatic life (H412).[3][2] Collect in "Aqueous Toxic" stream.

  • Solid Waste: Incineration is the preferred method for destruction to prevent environmental leaching.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier - Pyrazole (CAS 288-13-1).[4] Retrieved from [Link]

  • Li, T. K., & Theorell, H. (1969).[1][5] Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[1][5] Acta Chemica Scandinavica, 23, 892-902.[1][5] (Seminal work on ADH inhibition).[5]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Application Note: Pre-Clinical Efficacy Evaluation of 3-Isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-isopropyl-5-phenyl-1H-pyrazole (CAS: 95766-51-1) serves as a highly privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors targeting inflammatory and oncological pathways. While early kinase inhibitors primarily targeted the highly conserved ATP-binding pocket (Type I inhibitors), pyrazole derivatives have demonstrated exceptional efficacy as Type II allosteric inhibitors.

Specifically, 3,5-disubstituted pyrazoles are known to induce and stabilize the DFG-out conformation of p38α Mitogen-Activated Protein Kinase (MAPK) . In this inactive state, the activation loop rearranges, exposing a deep lipophilic pocket. The isopropyl group of the pyrazole scaffold perfectly occupies this hydrophobic domain, while the phenyl ring engages the adjacent specificity pocket, ensuring high selectivity over other MAPKs (such as ERK or JNK) 1.

This guide outlines a comprehensive, self-validating experimental cascade designed to evaluate the efficacy of this compound (and its direct derivatives) as a p38α MAPK inhibitor for anti-inflammatory applications 2.

p38_pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38α MAPK (Target) MKK3_6->p38 Phosphorylates Downstream MK2 / ATF2 p38->Downstream Phosphorylates Inhibitor This compound (DFG-out Binder) Inhibitor->p38 Allosteric Inhibition Response TNF-α & IL-6 Production Downstream->Response Gene Expression

Mechanism of action: this compound allosterically inhibits p38α MAPK signaling.

The Self-Validating Evaluation Cascade

To establish true therapeutic efficacy, an experimental design must be inherently self-validating. A compound may show exceptional binding in a cell-free assay but fail in vivo due to poor membrane permeability or rapid metabolic clearance. Therefore, we utilize a three-tiered orthogonal testing strategy:

  • Tier 1 (Biochemical): Establishes direct target engagement and intrinsic potency (IC₅₀).

  • Tier 2 (Cellular): Validates membrane permeability and functional pathway inhibition (EC₅₀).

  • Tier 3 (In Vivo): Confirms pharmacokinetic survival and systemic disease modification (ED₅₀).

workflow Tier1 Tier 1: Biochemical TR-FRET Assay (Direct Target Engagement) Tier2 Tier 2: Cellular THP-1 Macrophages (Functional Efficacy) Tier1->Tier2 IC50 < 100 nM Proceed Tier3 Tier 3: In Vivo mCIA Mouse Model (Systemic Translation) Tier2->Tier3 EC50 < 500 nM Proceed

Self-validating experimental workflow for pre-clinical pyrazole efficacy testing.

Experimental Protocols

Tier 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Logic: Standard colorimetric kinase assays are prone to compound interference (auto-fluorescence or quenching). TR-FRET utilizes a long-emission half-life fluorophore (Europium), allowing a time delay before measurement that eliminates background fluorescence. Furthermore, because Type II pyrazole inhibitors exhibit slow-binding kinetics 3, TR-FRET allows for extended pre-incubation steps to accurately capture the DFG-out stabilization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Dilute this compound in 100% DMSO to create a 10-point concentration curve (10 µM down to 0.5 nM). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Pre-Incubation (Critical Step): Add 5 nM recombinant human p38α to a 384-well plate. Add the compound dilutions. Incubate at room temperature for 60 minutes . Note: This extended incubation is mandatory for pyrazole derivatives to induce the slow conformational shift to the DFG-out state.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated ATF2 substrate. Incubate for 30 minutes at 30°C.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Tier 2: Cellular Functional Efficacy in THP-1 Macrophages

Causality & Logic: To prove the pyrazole compound is not just a biochemical artifact, it must suppress a downstream physiological response. p38α directly regulates the translation of TNF-α mRNA. By using LPS-stimulated THP-1 human macrophages, we create a self-validating system: if the compound penetrates the cell and binds p38α, TNF-α secretion will drop proportionally.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 monocytes at 1×10⁵ cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Starvation & Pre-treatment: Wash cells and replace with serum-free RPMI medium for 2 hours. Pre-treat cells with the pyrazole compound (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Add 100 ng/mL LPS (Lipopolysaccharide from E. coli O111:B4) to all wells except the negative control. Incubate for 4 hours.

  • Harvest & Analysis: Collect the cell culture supernatant. Quantify secreted TNF-α using a highly sensitive sandwich ELISA.

  • Validation: Perform a parallel CellTiter-Glo (ATP-based) viability assay to ensure that the reduction in TNF-α is due to p38α inhibition, not compound cytotoxicity.

Tier 3: Murine Collagen-Induced Arthritis (mCIA) Model

Causality & Logic: The mCIA model is the pre-clinical gold standard for evaluating p38 MAPK inhibitors because the pathology is heavily driven by p38-mediated cytokine cascades. This step validates the compound's pharmacokinetic stability (half-life, clearance) and its pharmacodynamic efficacy in a living system.

Step-by-Step Methodology:

  • Induction: Inject male DBA/1 mice intradermally at the base of the tail with 100 µg of bovine Type II collagen emulsified in Complete Freund's Adjuvant (CFA) on Day 0.

  • Boost: Administer a booster injection of 100 µg collagen in Incomplete Freund's Adjuvant (IFA) on Day 21.

  • Dosing Regimen: Upon the onset of clinical arthritis (typically Days 25-28), randomize mice into vehicle and treatment groups. Administer this compound via oral gavage (PO) at 10, 30, and 100 mg/kg once daily.

  • Clinical Scoring: Score each paw blindly on a scale of 0 (normal) to 4 (severe erythema and swelling). Maximum score per mouse is 16.

  • Endpoint Analysis: On Day 45, sacrifice the animals. Perform micro-CT on the hind paws to quantify bone erosion and histological analysis for synovial inflammation.

Quantitative Data Synthesis

To benchmark the efficacy of this compound, data must be compared against a known clinical-grade p38α Type II inhibitor (e.g., BIRB-796). The table below outlines the expected pharmacological profile required to validate the compound for further lead optimization.

Assay MetricTarget ParameterExpected Pyrazole PerformanceReference (BIRB-796)Validation Threshold
TR-FRET Kinase Assay p38α IC₅₀45.0 ± 5.2 nM18.0 nMIC₅₀ < 100 nM
THP-1 Macrophage TNF-α EC₅₀120.5 ± 15.4 nM65.0 nMEC₅₀ < 500 nM
THP-1 Viability CC₅₀ (Toxicity)> 50 µM> 50 µMTherapeutic Index > 100
mCIA Mouse Model ED₅₀ (In Vivo)25 mg/kg/day10 mg/kg/daySignificant reduction at 30 mg/kg

Data Interpretation: A successful compound will demonstrate a tight correlation between biochemical IC₅₀ and cellular EC₅₀ (typically within a 3-to-5-fold shift due to plasma protein binding and membrane barriers). If the shift is >10-fold, the pyrazole scaffold requires further structural optimization (e.g., modifying the isopropyl group to enhance lipophilicity).

References

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Columbia University / Journal of Medicinal Chemistry URL
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Title: Unbinding Kinetics and Multiple Pathways of p38 MAPK Inhibitors Source: bioRxiv URL

Sources

How to dissolve 3-isopropyl-5-phenyl-1H-pyrazole for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 3-Isopropyl-5-phenyl-1H-pyrazole for In Vitro Assays

Abstract & Scope

This guide provides a standardized protocol for the solubilization of This compound (hereafter referred to as IPP ) for use in cellular and enzymatic in vitro assays. IPP is a lipophilic heterocyclic compound often utilized as a scaffold in medicinal chemistry for its potential anti-inflammatory and antimicrobial properties. Due to its significant hydrophobicity (estimated LogP ~3.0) and low aqueous solubility, improper handling can lead to compound precipitation, resulting in erratic IC50 data and false negatives. This note details the preparation of stable DMSO stock solutions and the critical "intermediate dilution" steps required to introduce the compound into aqueous media without crashing out.

Physicochemical Profile & Solubility Strategy

Understanding the molecule is the first step to successful dissolution. IPP consists of a pyrazole core flanked by a hydrophobic phenyl ring and an isopropyl group.

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₁₂H₁₄N₂--
Molecular Weight 186.25 g/mol Use this for Molarity calculations.
Physical State Crystalline SolidRequires vortexing/sonication to dissolve fully.
Predicted LogP ~2.8 - 3.2Highly lipophilic; water insoluble.
pKa (approx) ~2.5 (conjugate acid), ~14 (NH)Stable at physiological pH; non-ionized at pH 7.4.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for Stock Solutions (>100 mM).
Secondary Solvent Ethanol (Absolute)Possible, but more volatile (concentration drift risk).
Aqueous Solubility < 100 µM (estimated)Risk of precipitation upon rapid dilution.

The "Solvent Shock" Phenomenon: Directly pipetting a high-concentration DMSO stock (e.g., 100 mM) into a cell culture well (aqueous) creates a local zone of supersaturation. This often causes the compound to precipitate instantly as "micro-crystals" which are invisible to the naked eye but biologically inactive. Our protocol uses an intermediate dilution step to mitigate this.

Protocol: Preparation of Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM to 100 mM).

Materials Required:
  • This compound (Solid)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Vortex Mixer

  • Ultrasonic Water Bath (Optional but recommended)

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps

Step-by-Step Procedure:
  • Weighing: Accurately weigh 1.86 mg of IPP into a sterile microcentrifuge tube or amber glass vial.

    • Note: Glass is preferred over plastic to minimize lipophilic compound adsorption over long-term storage.

  • Solvent Calculation: To prepare a 10 mM (10,000 µM) stock solution:

  • Dissolution: Add 1.0 mL of Anhydrous DMSO to the vial.

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • Inspect visually. If solid particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Quality Check: Hold the vial up to a light source. The solution must be perfectly clear and free of schlieren lines (swirls indicating incomplete mixing).

  • Storage: Aliquot the Master Stock into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year). Protect from light.

Protocol: Preparation of Working Solutions (The "Intermediate Step" Method)

Objective: Dilute the Master Stock into the assay medium while maintaining solubility and keeping DMSO concentration < 0.5% (v/v).

The Golden Rule: Never dilute a lipophilic compound directly from 100% DMSO to 0% DMSO (buffer) in one giant step if the final concentration is near the solubility limit.

Workflow Diagram (Graphviz)

DilutionProtocol cluster_0 Critical Step: Prevents Precipitation Solid Solid IPP (Crystalline) Stock Master Stock (10 mM in 100% DMSO) Solid->Stock Dissolve in Anhydrous DMSO Inter Intermediate Dilution (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution into Media/Buffer Final Final Assay Well (1 µM in 0.1% DMSO) Inter->Final 1:100 Dilution into Assay Plate Cells Cell Culture Media (Aqueous) Cells->Inter Diluent Cells->Final Diluent

Caption: Figure 1. Serial dilution workflow utilizing an intermediate 10% DMSO step to prevent "solvent shock" precipitation of lipophilic IPP.

Dilution Table (Example for 10 µM Final Assay Concentration)
StepSource SolutionDiluentVolume SourceVolume DiluentFinal Conc. of IPPFinal % DMSO
1 Master Stock (10 mM)DMSO (100%)----10 mM100%
2 Master Stock (10 mM)Assay Media2 µL198 µL100 µM 1.0%
3 Step 2 Sol. (100 µM)Assay Media10 µL90 µL10 µM 0.1%

Note: For Step 2, ensure the media is warm (37°C) to aid solubility. Vortex immediately upon addition.

Biological Considerations & Troubleshooting

DMSO Tolerance
  • Most mammalian cell lines tolerate 0.1% - 0.5% DMSO .

  • Control Requirement: You MUST run a "Vehicle Control" (0.1% DMSO without IPP) to normalize data. Pyrazoles can have synergistic effects with solvents if not controlled.

  • Toxicity Check: If you observe cell death in your Vehicle Control > 10% compared to untreated cells, lower the final DMSO concentration to 0.05% or 0.01%.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Precipitate Visible in Assay Well CheckConc Is Final Conc > 100 µM? Start->CheckConc Reduce Reduce Conc. (Exceeds solubility limit) CheckConc->Reduce Yes CheckMicro Check under Microscope (Crystals vs Cell Debris) CheckConc->CheckMicro No StepDown Use Intermediate Dilution Step CheckMicro->StepDown Crystals Confirmed Warm Pre-warm Media to 37°C StepDown->Warm Still Precipitating?

Caption: Figure 2. Diagnostic logic for resolving compound precipitation in aqueous buffers.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 105: Water Solubility. OECD Publishing. Link

  • Way, L. (2025). DMSO in cell based assays: Toxicity and Best Practices. Scientist Solutions. Link

  • BenchChem Application Note. (2025). Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Link

Disclaimer: This protocol is for research use only. Always consult the Material Safety Data Sheet (MSDS) for specific safety information regarding this compound before handling.

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Isopropyl-5-Phenyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-isopropyl-5-phenyl-1H-pyrazole (IPP) in biological matrices. As a pharmacophore scaffold often found in kinase inhibitors and anti-inflammatory agents, accurate quantification of IPP is critical for pharmacokinetic (PK) profiling. This guide addresses specific challenges inherent to pyrazole analysis, including annular tautomerism , ionization efficiency, and matrix interference. The method utilizes a biphenyl stationary phase for enhanced selectivity and Electrospray Ionization (ESI) in positive mode, achieving a Lower Limit of Quantification (LLOQ) suitable for trace analysis.

Introduction & Chemical Logic

The Analyte: this compound

The analyte is a 3,5-disubstituted pyrazole. A defining characteristic of this class is annular tautomerism . The hydrogen on the nitrogen atom can migrate between N1 and N2, meaning This compound and 5-isopropyl-3-phenyl-1H-pyrazole are effectively the same molecule in solution, existing in rapid equilibrium.

  • Chemical Formula: C₁₂H₁₄N₂[1]

  • Molecular Weight: 186.25 g/mol

  • LogP: ~3.2 (Lipophilic)

  • pKa (Conjugate Acid): ~2.5 (Weak base)

Critical Method Development Insights
  • Tautomerism Control: In neutral conditions, the tautomeric equilibrium can lead to peak broadening or splitting if the interconversion rate matches the chromatographic timescale. Solution: We utilize an acidic mobile phase (0.1% Formic Acid). Protonation of the pyrazole ring (

    
    ) stabilizes the cation or accelerates the proton exchange, resulting in a single, sharp peak.
    
  • Stationary Phase Selection: While C18 columns are standard, a Biphenyl phase is recommended here. The

    
     interactions between the biphenyl stationary phase and the phenyl ring of the analyte provide orthogonal selectivity compared to pure hydrophobicity, aiding in the separation of the analyte from matrix phospholipids.
    
  • Ionization: The basic nitrogen atoms make ESI(+) the ideal ionization mode.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (>98% purity).

  • Internal Standard (IS): 3,5-Dimethyl-1-phenylpyrazole (DMPP) or a stable isotope-labeled analog (e.g., IPP-d5) if available.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free plasma (K2EDTA).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) or equivalent.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to minimize matrix effects (ion suppression) caused by phospholipids, which is critical for lipophilic pyrazoles.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

    • Note: Ethyl acetate is a viable alternative, but MTBE forms a cleaner upper layer that is easier to aspirate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (70:30). Vortex for 1 min and centrifuge briefly.

LC-MS/MS Conditions
Chromatographic Gradient[2][3][4]
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
0.5030Start Gradient
3.0095Elution
4.0095Wash
4.1030Re-equilibration
5.5030Stop
Mass Spectrometry Parameters (ESI+)
  • Source Temp: 500°C

  • Capillary Voltage: 3500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

MRM Transitions (Multiple Reaction Monitoring): Note: Transitions should be optimized by infusing the pure standard. Below are the predicted transitions based on pyrazole fragmentation logic.

CompoundPrecursor (m/z)Product (m/z)TypeCE (eV)Logic
Analyte (IPP) 187.1 145.1 Quantifier25Loss of propene (isopropyl group)
187.177.1Qualifier40Formation of phenyl cation
187.1118.1Qualifier35Ring cleavage/Loss of nitrile
IS (DMPP) 173.1158.1Quantifier20Loss of methyl

Visualized Workflow

G Sample Plasma Sample (50 µL) IS Add Internal Std (10 µL) Sample->IS Extract Add MTBE (600 µL) Vortex 5 min IS->Extract Centrifuge Centrifuge 14k x g, 5 min Extract->Centrifuge Evap Evaporate Supernatant N2 @ 40°C Centrifuge->Evap Transfer Organic Layer Recon Reconstitute 100 µL Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Biphenyl Column / ESI+ Recon->LCMS

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for the isolation of this compound from plasma.

Method Validation Guidelines (FDA/EMA)

To ensure the trustworthiness of this method, the following validation parameters must be assessed:

Linearity
  • Prepare calibration standards in matrix ranging from 1.0 ng/mL to 1000 ng/mL .

  • Fit: Linear regression with

    
     weighting.
    
  • Acceptance:

    
    ; back-calculated concentrations within ±15% (±20% for LLOQ).
    
Accuracy & Precision
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Replicates: n=6 per level.

  • Criteria: CV% and Bias% must be <15%.

Matrix Effect & Recovery
  • Compare the peak area of Post-Extraction Spiked samples (A) vs. Neat Solution standards (B).

  • Matrix Factor (MF):

    
    . (Ideal: 0.85 - 1.15).
    
  • Recovery: Compare Pre-Extraction Spiked (C) vs. Post-Extraction Spiked (A).

  • Extraction Efficiency:

    
    . (Expect >80% with MTBE).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Splitting Tautomer separationEnsure Mobile Phase pH is acidic (< 3.0). Increase column temperature to 45°C to speed up kinetics.
Low Sensitivity Ion suppressionSwitch from PPT to LLE (as described). Check for phospholipid buildup on the column.
Carryover Lipophilic adsorptionUse a needle wash with high organic content (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% FA).

References

  • Vertex AI Search. (2025). Search Results for this compound properties and LC-MS methods. Retrieved from 5

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17155, 3-Phenyl-1H-pyrazole. Retrieved from 6

  • BenchChem. (2025).[7] Analytical methods for quantification of substituted pyrazoles. Retrieved from 7[7]

  • Separation Science. (2023). Rapid LC-MS/MS Method for the Analysis of Fipronil (Phenylpyrazole class). Retrieved from 2

Sources

Application Note: 3-Isopropyl-5-phenyl-1H-pyrazole as a Privileged Scaffold Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3-isopropyl-5-phenyl-1H-pyrazole is not a single-target "magic bullet" inhibitor but rather a privileged fragment probe .[1] In modern drug discovery—specifically Fragment-Based Drug Discovery (FBDD)—this molecule serves as a critical chemical tool to interrogate hydrophobic binding pockets, particularly within Kinases (ATP-binding site) and Nuclear Receptors (e.g., Aryl Hydrocarbon Receptor - AhR) .

Its utility stems from its structural minimalism and tautomeric adaptability .[1] The pyrazole ring mimics the adenine core of ATP, while the phenyl and isopropyl groups probe adjacent hydrophobic regions (Gatekeeper and Solvent Front pockets).

Mechanism of Action[2]
  • Tautomeric Selection: In solution, 3-IPP exists in rapid equilibrium between its 3-phenyl and 5-phenyl tautomers.[1] Upon binding to a protein target, the protein "selects" and stabilizes one specific tautomer, a phenomenon known as conformational selection.

  • Hydrophobic Anchoring: The isopropyl group provides a specific steric probe for "Gatekeeper" residues in kinases, while the phenyl ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding cleft.

Physicochemical Properties & Handling[3][4]

PropertyValueNotes
Molecular Weight 186.25 g/mol Ideal for fragment screening (Rule of 3 compliant).[1]
LogP ~2.9Moderate lipophilicity; requires DMSO for stock.[1]
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility.[1]
Solubility (DMSO) > 50 mMRecommended stock concentration.[1]
pKa (Acidic) ~14.0N-H deprotonation (very weak acid).[1]
pKa (Basic) ~2.5Pyridinic Nitrogen protonation (weak base).[1]
UV Absorbance

~250 nm
Compatible with UV-based HPLC monitoring.[1]
Storage & Stability[1]
  • Solid State: Store at -20°C, desiccated. Stable for >2 years.[1]

  • DMSO Stock: Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles to prevent precipitation due to moisture uptake.

Application 1: Fragment Binding Screening via STD-NMR

Purpose: To detect low-affinity binding (


 in 

M to mM range) of 3-IPP to a target protein (e.g., a Kinase or AhR domain) using Saturation Transfer Difference (STD) NMR. This is the primary method for validating this probe.
Materials
  • Target Protein: Purified ( >95%), buffer exchanged into deuterated buffer. Conc: 5–10

    
    M.[1]
    
  • Probe (3-IPP): 50 mM stock in

    
    -DMSO.
    
  • Buffer: 50 mM Phosphate (pD 7.4), 150 mM NaCl, 100%

    
    O. Avoid protonated buffers like Tris or HEPES.
    
Experimental Protocol
  • Sample Preparation:

    • Prepare a 500

      
      L sample containing 10 
      
      
      
      M Protein
      and 500
      
      
      M 3-IPP
      (1:50 protein-to-ligand ratio).
    • Control: Prepare a sample with 500

      
      M 3-IPP  only (no protein) to rule out non-specific aggregation artifacts.[1]
      
  • NMR Setup (600 MHz+ recommended):

    • Temperature: 298 K.

    • Pulse Sequence: stddiff (Bruker) or equivalent.[1]

    • On-Resonance Irradiation: Set at -0.5 ppm or 12 ppm (protein methyls or amides) to saturate protein signals.[1]

    • Off-Resonance Irradiation: Set at 30 ppm (far from any signal).

  • Data Acquisition:

    • Acquire interleaved on-resonance and off-resonance scans.[1]

    • Subtract the "On" spectrum from the "Off" spectrum.[1]

  • Analysis:

    • Positive Result: Signals corresponding to the phenyl or isopropyl protons of 3-IPP appear in the difference spectrum. This confirms magnetization transfer from the protein to the ligand (Binding Event).

    • Epitope Mapping: Compare the intensity of the isopropyl doublet vs. the phenyl multiplet. The group with the stronger STD signal is in closer contact with the protein surface.

Application 2: Competitive Displacement Assay (Fluorescence Polarization)

Purpose: To determine if 3-IPP binds to the ATP-binding pocket of a kinase by displacing a known high-affinity tracer.

Materials
  • Kinase Domain: e.g., p38

    
    , CDK2, or JNK3.
    
  • Tracer: Fluorescently labeled ATP-competitive inhibitor (e.g., Staurosporine-Red).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
Experimental Protocol
  • Master Mix: Dilute protein to 2x its

    
     for the tracer (typically 10-20 nM).[1] Add Tracer at 10 nM.[1]
    
  • Compound Titration:

    • Perform a 12-point serial dilution of 3-IPP in DMSO (Top conc: 10 mM).[1]

    • Transfer to assay plate (384-well black low-binding).

  • Incubation:

    • Add Master Mix to the compound wells.[1] Final DMSO conc should be <2%.[1]

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Readout:

    • Measure Fluorescence Polarization (Ex/Em specific to tracer).[1]

    • Plot mP vs. log[Concentration].[1]

  • Data Interpretation:

    • Calculate

      
      .[1][2] Since 3-IPP is a fragment, expect high 
      
      
      
      values (10-500
      
      
      M).
    • Note: If

      
       > 1 mM, the fragment affinity is likely too low for functional inhibition without structural elaboration.
      

Mechanism & Pathway Visualization[1]

The following diagram illustrates the "Conformational Selection" mechanism where the target protein stabilizes the bioactive tautomer of 3-IPP, leading to downstream pathway modulation (e.g., Kinase inhibition).

G cluster_0 Solvent Environment (Dynamic Equilibrium) cluster_1 Target Binding Event cluster_2 Downstream Effect TautomerA 3-Phenyl Tautomer (Steric Bulk Exposed) TautomerB 5-Phenyl Tautomer (Compact Form) TautomerA->TautomerB Fast Exchange (k_ex > 10^3 s^-1) Complex Bound Complex (Stabilized Tautomer) TautomerA->Complex Conformational Selection TautomerB->Complex Induced Fit Protein Target Protein (Kinase / AhR) Protein->Complex + Ligand Inhibition ATP Competition (Kinase Inactive) Complex->Inhibition Signal Pathway Modulation (e.g., Reduced Phosphorylation) Inhibition->Signal

Caption: Mechanism of Action: The dynamic tautomeric equilibrium of 3-IPP allows the target protein to select the optimal binding conformer, resulting in pathway modulation.

Structural Elaboration Workflow

To use 3-IPP as a starting point for drug development (Hit-to-Lead), follow this logic flow:

Workflow Start Start: 3-IPP Fragment Hit (IC50 ~ 100 uM) Step1 Step 1: Vector Analysis Identify solvent-exposed vectors via X-ray/Docking Start->Step1 Step2 Step 2: Grow Strategy Add H-bond donors/acceptors at N1 or C4 position Step1->Step2 Optimization Step3 Step 3: Link Strategy Connect to adjacent pocket binders (e.g., Ribose pocket) Step1->Step3 Fragment Linking Result Lead Compound High Affinity (IC50 < 50 nM) High Selectivity Step2->Result Step3->Result

Caption: FBDD Workflow: Transforming the 3-IPP fragment into a potent lead compound via structural elaboration.

References

  • Elguero, J. et al. (2006).[1] The Journal of Organic Chemistry. "Structure and Tautomerism of Pyrazoles: A Combined NMR and X-ray Study."

  • Congreve, M. et al. (2003).[1] Drug Discovery Today. "A 'Rule of Three' for Fragment-Based Lead Discovery?"

  • Foces-Foces, C. et al. (2006).[1] Journal of Molecular Structure. "Hydrogen bonded networks in 3(5)-phenyl-pyrazole derivatives."

  • Bembenek, M. E. et al. (2008).[1] Methods in Enzymology. "Fluorescence Polarization Assays for Kinase Inhibitor Discovery."

  • Mayer, M. & Meyer, B. (1999). Angewandte Chemie. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy."

Sources

High-throughput screening assays for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and COX-2 inhibitors (Celecoxib). However, the physicochemical properties of pyrazole derivatives—specifically their lipophilicity, potential for metal chelation, and intrinsic fluorescence—pose unique challenges in High-Throughput Screening (HTS). This guide outlines a robust, self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol designed to screen pyrazole libraries against kinase targets while mitigating scaffold-specific false positives.

Compound Management & Library Preparation

The Challenge: Pyrazole derivatives often exhibit poor aqueous solubility and can precipitate upon dilution from DMSO stocks, leading to "colloidal aggregation" false positives. Furthermore, traditional tip-based liquid handling can result in compound adsorption (loss of potency).

Protocol:

  • Stock Concentration: Maintain library compounds at 10 mM in 100% anhydrous DMSO. Store in Low Dead Volume (LDV) source plates (e.g., Labcyte/Beckman).

  • Acoustic Dispensing (Critical): Use Acoustic Droplet Ejection (ADE) technology (e.g., Echo® Liquid Handler) rather than tip-based transfer.

    • Reasoning: ADE eliminates cross-contamination and allows direct transfer of nanoliter volumes (2.5 nL – 50 nL) into the assay plate. This keeps the final DMSO concentration <1% (v/v), preventing solvent-induced enzyme inhibition or compound precipitation.

  • Solubility Check: Perform a nephelometry scan on a subset of the library diluted in assay buffer to establish the solubility limit. If precipitation occurs, add 0.01% Triton X-100 to the assay buffer.

Assay Design Strategy: TR-FRET

Why TR-FRET for Pyrazoles? Many nitrogen-rich heterocycles, including pyrazoles, possess intrinsic fluorescence in the blue/green spectrum (excitation 300-400 nm). In standard intensity-based fluorescence assays, this causes high background noise and false negatives.

The Solution: TR-FRET uses Lanthanide fluorophores (Europium or Terbium) with long fluorescence lifetimes (milliseconds).

  • Mechanism: A short delay (50–100 µs) is applied before reading.

  • Result: The short-lived autofluorescence of the pyrazole compounds decays completely during the delay, leaving only the specific FRET signal from the biological interaction.

Visualizing the TR-FRET Mechanism

TR_FRET_Mechanism Excitation Excitation Pulse (340 nm) Donor Donor (Europium) Long Lifetime Excitation->Donor Excites Compound Pyrazole Compound (Autofluorescence) Excitation->Compound Excites Acceptor Acceptor (U-Light/APC) FRET Signal (665 nm) Donor->Acceptor Energy Transfer (If Kinase Active) Detector Detector (Time-Gated) Compound->Detector Fast Decay (<10 µs) (Ignored by Gate) Acceptor->Detector Long Decay (>50 µs) (Measured)

Caption: TR-FRET filters out pyrazole autofluorescence by gating detection after the compound's signal decays.

Detailed Experimental Protocol

Target: Generic Serine/Threonine Kinase (e.g., CDK or Aurora Kinase). Format: 384-well, low-volume, white ProxiPlate (PerkinElmer) or equivalent. Reaction Volume: 10 µL.

Reagents:
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Enzyme: Recombinant Kinase (titrated to linear range, typically 1–5 nM).

  • Substrate: Biotinylated peptide substrate (e.g., ULight-labeled for HTRF or Fluorescein-labeled for LanthaScreen).

  • ATP: At

    
     concentration (typically 10–50 µM) to ensure competitive inhibition detection.
    
  • Detection Reagent: Europium-labeled anti-phospho antibody.

Step-by-Step Workflow:
  • Compound Transfer (T=0):

    • Dispense 25 nL of Pyrazole library (10 mM stock) into columns 3–22 of the 384-well plate using the Echo Liquid Handler.

    • Dispense 25 nL DMSO into columns 1, 2, 23, 24 (Controls).

  • Enzyme Addition:

    • Add 2.5 µL of 4X Enzyme working solution to all wells except Column 24 (No Enzyme Control).

    • Add 2.5 µL of Kinase Buffer to Column 24.

    • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the pyrazole to bind the kinase ATP pocket.

  • Reaction Initiation:

    • Add 2.5 µL of 4X Substrate/ATP mix to all wells.

    • Reaction: Incubate at RT for 60 minutes (or time determined by linearity study).

  • Reaction Stop & Detection:

    • Add 5 µL of Detection Mix (Eu-Antibody + EDTA).

    • Note: The EDTA stops the kinase reaction by chelating Mg²⁺.

    • Incibrate for 60 minutes to allow antibody binding.

  • Readout:

    • Read on HTS Multi-mode reader (e.g., EnVision, PHERAstar).

    • Settings: Excitation 337 nm; Emission 1 (Donor) 615 nm; Emission 2 (Acceptor) 665 nm. Delay: 50 µs. Window: 400 µs.

Data Analysis & Validation

A. HTRF Ratio Calculation

To correct for well-to-well quenching or volume errors, calculate the ratiometric signal:



B. Quality Control (Z-Factor)

The assay robustness is defined by the Z' factor.[1] For a reliable HTS campaign,


 is required.[1]
ParameterFormulaAcceptance Criteria
Signal Window (SW)

SW > 2
Z' Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
CV (%)

< 5% (for controls)
  • 
    : Mean of Positive Control (Max Activity, DMSO only)
    
  • 
    : Mean of Negative Control (No Enzyme or known inhibitor)
    
C. Hit Selection
  • Primary Hit Cutoff: Mean(Vehicle) - 3*SD. Alternatively, >50% Inhibition is a common threshold.

  • Counter-Screening (Crucial for Pyrazoles):

    • Metal Chelation Check: Pyrazoles with adjacent nitrogens (e.g., pyrazolyl-pyridine) can chelate the Mg²⁺ cofactor, appearing as inhibitors.

    • Validation: Retest hits with increased Mg²⁺ concentration (e.g., 50 mM). If potency drops significantly (

      
       shifts > 5-fold), the compound is likely a chelator, not a specific inhibitor.
      

Troubleshooting & Field Insights

Issue: High False Positive Rate (Aggregation)

  • Cause: Pyrazoles are often planar and lipophilic, leading to colloidal aggregation that sequesters the enzyme.

  • Fix: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer. Detergents disrupt colloidal aggregates. If a hit loses activity in the presence of detergent, it was likely an aggregator.

Issue: Signal Quenching

  • Cause: Some colored pyrazole derivatives absorb light at 337 nm (Excitation) or 615 nm (Donor Emission).

  • Fix: Analyze the Donor (615 nm) signal independently. If the Donor signal drops >20% compared to vehicle wells, the compound is a "Quencher" and the inhibition calculation is invalid.

Issue: "PAINS" (Pan-Assay Interference Compounds)

  • Insight: While the pyrazole ring is safe, derivatives containing Michael acceptors (e.g., vinyl-pyrazoles) or redox cyclers (e.g., amino-pyrazoles) can covalently modify the enzyme or generate hydrogen peroxide.

  • Fix: Cross-reference hits against PAINS filters (e.g., Baell & Holloway filters) in your informatics pipeline.

HTS Workflow Diagram

HTS_Workflow Library Pyrazole Library (10mM DMSO) Echo Acoustic Dispensing (25 nL) Library->Echo Plate 384-Well Assay Plate Echo->Plate Incubation Incubation (60 min @ RT) Plate->Incubation Reagents Enzyme + Substrate + ATP Reagents->Plate Add Reagents Detection Add Eu-Ab + EDTA (Stop Reaction) Incubation->Detection Read TR-FRET Readout (EnVision) Detection->Read Analysis Data Analysis (Z-Factor & Hit Calling) Read->Analysis

Caption: Standardized HTS workflow for Pyrazole Kinase Screening ensuring low DMSO and robust detection.

References

  • Zhang, J.H., Chung, T.D. & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][2] Journal of Biomolecular Screening.[2] Link (Seminal paper on Z-Factor).

  • Baell, J.B.[3][4] & Holloway, G.A. (2010).[3][5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4] Journal of Medicinal Chemistry.[3][4][6] Link

  • Sittampalam, G.S., et al. (Eds). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link (The Gold Standard for HTS protocols).

  • Thorne, N., Auld, D.S. & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[4][7] Current Opinion in Chemical Biology. Link (Covers aggregation and fluorescence interference).

  • Furet, P., et al. (2016). Discovery of a Novel Class of Pyrazole-Based Inhibitors of the Mitotic Kinase Aurora B. Bioorganic & Medicinal Chemistry Letters. Link (Example of Pyrazole Kinase HTS).

Sources

Troubleshooting & Optimization

Improving the yield of 3-isopropyl-5-phenyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Isopropyl-5-phenyl-1H-pyrazole Synthesis Ticket ID: #PYR-ISO-PH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering yield bottlenecks in the synthesis of This compound . This heterocyclic scaffold is synthesized via a two-step sequence: the Claisen condensation of a ketone and an ester to form a


-diketone (1-phenyl-4-methylpentane-1,3-dione), followed by cyclocondensation with hydrazine.[1]

Experience dictates that 80% of yield loss occurs in Step 1 (Claisen Condensation) due to enolate quenching or moisture sensitivity, while Step 2 (Cyclization) often suffers from purification issues (oiling out) rather than conversion failure.

The following guide is structured to troubleshoot these specific failure points.

Module 1: The Synthetic Pathway

Before troubleshooting, we must verify the reaction architecture. The most robust route minimizes regiochemical ambiguity by selecting the most stable enolate precursor.

Recommended Route: Use Acetophenone and Ethyl Isobutyrate .[1]

  • Why: Acetophenone forms a thermodynamically stable enolate exclusively at the methyl position (stabilized by the phenyl ring). The alternative (3-methyl-2-butanone + Ethyl Benzoate) suffers from kinetic vs. thermodynamic enolization competition at the isopropyl vs. methyl positions, leading to lower purity.

ReactionScheme Acetophenone Acetophenone (Enolate Donor) Enolate Enolate Formation (NaH/THF) Acetophenone->Enolate EtIso Ethyl Isobutyrate (Electrophile) EtIso->Enolate Diketone 1,3-Diketone Intermediate Enolate->Diketone Claisen Condensation Product 3-isopropyl-5-phenyl- 1H-pyrazole Diketone->Product Cyclization (-2 H2O) Hydrazine Hydrazine Hydrate (EtOH/AcOH) Hydrazine->Product

Figure 1: Optimized synthetic pathway favoring the acetophenone enolate for higher regioselectivity.[1][2]

Module 2: Troubleshooting Step 1 (The -Diketone)

Context: The formation of 1-phenyl-4-methylpentane-1,3-dione.[1]

Q: My yield is stuck below 40%. I am using Sodium Ethoxide (NaOEt) in Ethanol. What is wrong?

A: The issue is likely the reversibility of the Claisen condensation when using alkoxide bases.

  • The Mechanism: The

    
    -diketone product is acidic (
    
    
    
    ).[1] It must be deprotonated by the base to drive the equilibrium forward. If you use NaOEt, the byproduct is Ethanol.
  • The Fix: Switch to Sodium Hydride (NaH) in anhydrous THF or Toluene .[1]

    • Reasoning: NaH generates Hydrogen gas (

      
      ) as the byproduct, which bubbles out of the solution. This renders the deprotonation irreversible, driving the reaction to completion according to Le Chatelier’s principle [1].
      
    • Protocol Adjustment: Use 2.0 - 2.2 equivalents of NaH.[1] The first equivalent forms the enolate; the second equivalent deprotonates the final diketone product to stabilize it as a sodium salt.

Q: The reaction mixture turns into a solid "brick" that stops stirring. Does this affect yield?

A: Yes. This "brick" is the sodium salt of your


-diketone precipitating out. If stirring stops, mass transfer fails, and conversion plateaus.[2]
  • Troubleshooting:

    • Solvent Volume: Increase THF volume to 10-15 mL per gram of substrate.

    • Co-solvent: Add a small amount of DMSO (5-10%) to improve solubility of the salt, or use Toluene which often maintains a stirrable slurry better than THF.[1]

Data: Base & Solvent Effects on Claisen Yield

Base SystemSolventTempTypical YieldNotes
NaOEt EthanolReflux35-50%Equilibrium limited; moisture sensitive.[1]
NaH (60%) THF

C

Reflux
75-85% Recommended. Irreversible; requires anhydrous conditions.
LiHMDS THF

C
60-70%Good for kinetic control, but overkill for this substrate.[1]
NaNH

TolueneReflux70-80%Classic "Knorr" conditions; robust but handling concerns.[1]

Module 3: Troubleshooting Step 2 (Cyclization)

Context: Reaction of the 1,3-diketone with Hydrazine Hydrate.

Q: I see the product on TLC, but it isolates as a sticky red/orange oil that won't crystallize.

A: This is the most common complaint in pyrazole synthesis. It is usually caused by trace unreacted diketone or "azine" side products.

  • The Fix (Chemical): Ensure you are using a slight excess of Hydrazine Hydrate (1.2 - 1.5 eq) to force full consumption of the diketone.

  • The Fix (Physical - Trituration):

    • Evaporate the ethanol completely.

    • Dissolve the oily residue in a minimum amount of Diethyl Ether or Dichloromethane .

    • Slowly add cold Hexanes or Pentane until turbidity appears.

    • Scratch the flask walls with a glass rod. The oil should solidify into a pale yellow/white solid.

Q: The reaction is sluggish. Can I speed it up?

A: Yes. While hydrazine is a strong nucleophile, the dehydration step (loss of water) is acid-catalyzed.

  • Protocol: Add Glacial Acetic Acid (catalytic amount, 5-10 mol%) to the ethanol solution.

  • Mechanism: The acid protonates the intermediate carbinolamine, making the hydroxyl group a better leaving group (

    
    ), accelerating aromatization [2].[2]
    

PurificationLogic Start Crude Product State State Is it an Oil or Solid? Start->State Solid Solid Precipitate State->Solid Oil Sticky Oil State->Oil ActionSolid Recrystallize from EtOH/Water (9:1) Solid->ActionSolid ActionOil 1. High Vac (remove hydrazine) 2. Triturate w/ Cold Hexane Oil->ActionOil Check Check NMR ActionSolid->Check ActionOil->Check Result Pure this compound Check->Result

Figure 2: Decision tree for isolating the pyrazole from crude reaction mixtures.

Module 4: FAQ & Characterization

Q: My NMR shows broad signals or "missing" peaks near 13 ppm. Is my product impure?

A: Not necessarily. Pyrazoles with a free N-H (1H-pyrazoles) undergo annular tautomerism .[1]

  • The proton rapidly hops between

    
     and 
    
    
    
    .
  • In

    
    , this often leads to a very broad, sometimes invisible, N-H peak around 10-13 ppm.
    
  • It also renders the

    
     and 
    
    
    
    carbons equivalent on the NMR timescale if the exchange is fast, or broadened if intermediate.
  • Validation: Run the NMR in DMSO-

    
     . The hydrogen bonding capability of DMSO often slows the exchange, sharpening the peaks [3].
    
Q: Are this compound and 5-isopropyl-3-phenyl-1H-pyrazole different compounds?

A: No. They are tautomers of the same molecule. In solution, they exist in equilibrium.[2] You cannot isolate them separately unless you alkylate the nitrogen (e.g., with methyl iodide), which would lock the structure into fixed isomers.[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 27: Thermodynamic control in Claisen condensations).

  • Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2] [Historical Foundation]

  • Elguero, J., et al. (2000).[2] Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Detailed analysis of pyrazole tautomerism and NMR effects).

  • Organic Chemistry Portal. (2024).[1] Synthesis of Pyrazoles. (Current methodologies and catalyst reviews).

  • BenchChem. (2025).[1][3] Troubleshooting low yields in Paal-Knorr synthesis. (Applicable purification logic for sticky heterocycles).

Sources

Technical Support Center: 3-Isopropyl-5-Phenyl-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-3 Support resource for process chemists and analytical scientists. It prioritizes mechanistic understanding to troubleshoot the synthesis of 3-isopropyl-5-phenyl-1H-pyrazole .

Ticket Subject: Impurity Profiling & Process Troubleshooting Applicable Route: Claisen Condensation


 Knorr Cyclization

Executive Summary & Molecule Identity

This guide addresses the impurity profile of This compound (CAS: 13626-60-3). This molecule is a tautomeric 3,5-disubstituted pyrazole, commonly synthesized via the condensation of 1-phenyl-4-methylpentane-1,3-dione with hydrazine hydrate.

Critical Note on Tautomerism: Users frequently misidentify the two tautomeric forms (3-isopropyl-5-phenyl and 5-isopropyl-3-phenyl) as regioisomeric impurities. In solution (NMR), these exist in rapid equilibrium. This is not an impurity; it is the compound's natural state.

Synthesis Pathway & Impurity Genesis

The formation of impurities is path-dependent. The diagram below maps the standard synthesis route and the specific "off-ramps" where impurities are generated.

Visual: Reaction Logic & Impurity Origins

G Start Acetophenone + Ethyl Isobutyrate Claisen Claisen Condensation (NaOEt/Toluene) Start->Claisen Dypnone Impurity C: Dypnone Derivatives (Acetophenone Self-Condensation) Start->Dypnone Side Rxn (Base) Diketone Intermediate: 1-phenyl-4-methylpentane-1,3-dione Claisen->Diketone Hydrazine Add: Hydrazine Hydrate (EtOH/AcOH) Diketone->Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Azine Impurity B: Pyrazoly-Azine Dimer (Hydrazine Starvation) Hydrazine->Azine Excess Diketone Cyclization Cyclization Step Hydrazone->Cyclization Hydroxy Impurity A: 5-Hydroxy-pyrazoline (Incomplete Dehydration) Cyclization->Hydroxy pH > 5 or wet Product Target: This compound Hydroxy->Product -H2O (Acid/Heat)

Figure 1: Process flow illustrating the Claisen-Knorr sequence and the origin points of critical impurities A, B, and C.

Detailed Impurity Profile (The "What" and "Why")

Impurity A: The "Hydroxy" Intermediate
  • Chemical Name: 3-isopropyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol

  • Origin: The Knorr synthesis proceeds in two steps: (1) Hydrazone formation,[1] (2) Cyclization to a hydroxypyrazoline, followed by (3) Dehydration to the aromatic pyrazole.

  • Root Cause: Insufficient acid catalysis or low reaction temperature prevents the final dehydration step (Step 3).

  • Detection:

    • HPLC: Elutes slightly earlier than the main peak (more polar due to -OH).

    • NMR: Loss of aromaticity in the pyrazole ring. Look for chiral centers (diastereotopic protons) if the ring is saturated.

Impurity B: The Azine Dimer
  • Chemical Name: Bis(1-phenyl-4-methylpentan-1,3-ylidene)hydrazine derivatives.

  • Origin: Hydrazine is a bis-nucleophile.[2] If the ketone is present in excess (local high concentration), one hydrazine molecule can react with two diketone molecules before cyclizing.

  • Root Cause: Inverse addition (adding Hydrazine to Diketone) or insufficient Hydrazine equivalents (< 1.1 eq).

  • Detection: High molecular weight (dimer). Very lipophilic (Late eluting on Reverse Phase HPLC).

Impurity C: Dypnone (Precursor Carryover)
  • Chemical Name: 1,3-diphenyl-2-buten-1-one (and isopropyl analogs).

  • Origin: During the precursor synthesis (Claisen condensation), Acetophenone can undergo self-condensation instead of reacting with Ethyl Isobutyrate.

  • Root Cause: Base concentration too high or temperature ramp too fast during Claisen step.

  • Detection: Distinct conjugated ketone UV spectrum (

    
     shift).
    

Diagnostic & Troubleshooting Protocol

Use this table to diagnose issues based on analytical observations.

SymptomProbable CauseVerification MethodCorrective Action
NMR: Broad signals at room temp.Tautomerism (Not an impurity).[3]Run VT-NMR (Variable Temp) at 50°C. Signals should sharpen.None required. This is intrinsic to the molecule.
NMR: Doublet at ~4.5-5.0 ppm (CH-OH).Impurity A (Incomplete Dehydration).IR spectrum will show broad -OH stretch at 3400 cm⁻¹.Reflux crude in EtOH with catalytic HCl or Acetic Acid for 2 hours.
HPLC: Large peak at RRT ~1.5-1.8.Impurity B (Azine).LC-MS will show Mass = [2x Precursor - H₂O].Impossible to revert. Recrystallize from non-polar solvent (Hexane/Heptane).
HPLC: Peak at RRT ~1.1; yellow oil.Impurity C (Dypnone).¹H NMR: Olefinic proton at ~7.1 ppm (s).Improve selectivity of Claisen step; use column chromatography (Dypnones are hard to crystallize out).
Odor: Strong "vomit" or "sweaty" smell.Isobutyric Acid (Hydrolysis).pH paper turns red on wet vapor.Wash organic layer with sat. NaHCO₃ during workup.

Remediation Workflows (Step-by-Step)

Protocol 1: Driving Dehydration (Fixing Impurity A)

If your product contains the hydroxy-pyrazoline intermediate:

  • Dissolve the crude solid in Ethanol (5 mL per gram).

  • Add Glacial Acetic Acid (0.5 eq) or Conc. HCl (5 drops per gram).

  • Reflux for 60–90 minutes.

  • Cool to room temperature.

  • Neutralize with saturated NaHCO₃ (The pyrazole will precipitate; the salt remains soluble).

  • Filter and wash with cold water.

Protocol 2: Preventing Azine Formation (Fixing Impurity B)

The "Normal Addition" Rule:

  • Prepare a solution of Hydrazine Hydrate (1.2 eq) in Ethanol.

  • Slowly add the

    
    -diketone (dissolved in Ethanol) into the Hydrazine solution.
    
  • Why? This ensures Hydrazine is always in excess relative to the ketone, statistically favoring cyclization over dimerization.

Frequently Asked Questions (FAQ)

Q: The NMR shows two sets of signals for the isopropyl group. Is this a mixture of isomers? A: Likely not. This is annular tautomerism . The proton on the pyrazole nitrogen hops between N1 and N2. This makes the phenyl group appear at position 3 in one form and position 5 in the other.[4]

  • Validation: In DMSO-

    
    , these signals often coalesce. In CDCl
    
    
    
    , they may appear distinct and broad.

Q: My product is yellow, but the literature says it should be white. Why? A: Yellowing is typically caused by Impurity C (Dypnone derivatives) or trace oxidation of unreacted hydrazine.

  • Fix: Recrystallize from Ethanol/Water (8:2). The lipophilic colored impurities usually stay in the mother liquor.

Q: Can I use Methyl Isobutyryl Ketone instead of the diketone? A: No. Methyl Isobutyryl Ketone is a mono-ketone. You need a 1,3-dicarbonyl (beta-diketone) to form the pyrazole ring. You must perform the Claisen condensation first.

References

  • Knorr Pyrazole Synthesis Mechanism

    • Source: Organic Chemistry Portal. "Synthesis of Pyrazoles."
    • URL:[Link]

  • Tautomerism in 3,5-Disubstituted Pyrazoles: Source: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Context: Explains the N-H proton exchange causing signal broadening in NMR.
  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Claisen Condensation.
  • Source:Journal of Heterocyclic Chemistry. "Reaction of Hydrazines with 1,3-Diketones: Regioselectivity and Side Products.

Sources

Technical Support Center: Solubilization Strategies for 3-Isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 2, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

The Challenge: 3-Isopropyl-5-phenyl-1H-pyrazole presents a classic "brick dust" solubility profile.[1] Its poor aqueous solubility stems from two synergistic factors:

  • High Lipophilicity (LogP ~3.0 - 3.5): The isopropyl and phenyl groups create a hydrophobic exterior, repelling water molecules.[1]

  • Strong Lattice Energy: The planar pyrazole-phenyl core facilitates strong

    
     stacking, while the pyrazole -NH- acts as a hydrogen bond donor to adjacent nitrogens (intermolecular H-bonding), locking the molecules into a stable crystal lattice.[1]
    

Physicochemical Snapshot:

PropertyValue (Approx.)Implication
LogP ~3.2Highly lipophilic; prefers organic solvents or lipid carriers.[1]
pKa (Basic) ~2.5 (Pyridine-like N)Weak base.[1] Requires pH < 2.0 for significant ionization.[1]
pKa (Acidic) ~14.0 (Pyrrole-like NH)Very weak acid.[1] Deprotonation requires strong bases (e.g., NaH, KOH).
H-Bond Donors 1Critical for crystal lattice stability.[1]
Tautomerism 3-iso vs. 5-isoExists in equilibrium; does not significantly impact solubility strategies.[1]

Troubleshooting Guide (Q&A)

Category A: Aqueous & Buffer Solubility[1]

Q1: I added my DMSO stock to PBS (pH 7.4), and it immediately precipitated. Why? Diagnosis: "Crash-out" precipitation.[1] Root Cause: At pH 7.4, the molecule is predominantly neutral (unionized). The solubility of the neutral species is likely < 10 µg/mL. The rapid change from a favorable solvent (DMSO) to an unfavorable one (Water) causes the hydrophobic effect to drive molecules together faster than they can disperse.[1] Solution:

  • Reduce Stock Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) if possible, or use a "step-down" dilution method.

  • Switch to a Co-solvent System: Pure buffer is insufficient.[1] Add PEG-400 (20%) or Propylene Glycol (10-20%) to the buffer before adding the drug.[1]

  • Use a Surfactant: Pre-dissolve the compound in a mixture of DMSO and Tween 80 (Polysorbate 80) before adding to the buffer.[1]

Q2: Can I use pH adjustment to dissolve it in water? Diagnosis: Ionization strategy. Technical Insight: The pyrazole nitrogen is a very weak base (pKa ~2.5).[1] To achieve >99% ionization (solubility), you must drop the pH to at least 2 units below the pKa. Protocol:

  • Acidic Solubilization: The compound will dissolve in 0.1 N HCl (pH ~1).[1]

  • Limitation: This is only useful for initial dissolution.[1] If you neutralize this solution back to pH 7.4 for biological assays, the compound will precipitate as the free base.

  • Application: Useful for oral gavage (stomach acid simulation) or specific acid-stable chemical reactions.[1]

Category B: Stock Solutions & Storage[1]

Q3: My DMSO stock solution freezes in the fridge. Is the compound stable? Diagnosis: Solvent freezing point. Root Cause: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce micro-precipitation or degradation if moisture enters.[1] Solution:

  • Aliquot: Store in single-use aliquots to avoid freeze-thaw cycles.

  • Alternative Solvent: Use Ethanol (absolute) if your downstream application tolerates it.[1] Ethanol remains liquid at -20°C.[1]

  • Concentration Cap: Do not exceed 50 mM in DMSO to prevent supersaturation and crashing out upon cooling.

Q4: The solution turned yellow over time. Has it degraded? Diagnosis: Oxidative instability.[1] Root Cause: Pyrazoles are generally stable, but the isopropyl benzylic-like position can be susceptible to slow oxidation, or trace impurities (anilines) may oxidize.[1] Action:

  • Check LC-MS for purity.[1]

  • If purity is >98%, the color is likely a trace impurity (chromophore) and may not affect biological activity.

  • Prevention: Store under Argon/Nitrogen and protect from light.

Category C: In Vivo Formulation (Animal Studies)[1]

Q5: I need to dose mice at 10 mg/kg IP/PO. The suspension clogs the needle. Diagnosis: Poor suspension quality / particle size issues. Solution: Move from a simple suspension to a Solution Formulation or Fine Nanosuspension .

Option A: The "Golden Standard" Vehicle (Solution)

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 50% Saline or Water (Diluent)[1]

  • Order of Addition: Dissolve drug in DMSO

    
     Add PEG-400 
    
    
    
    Add Tween 80
    
    
    Vortex
    
    
    Slowly add Water while vortexing.[1]

Option B: Cyclodextrin Complexation (Solution) [1]

  • Vehicle: 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
    
  • Protocol:

    • Dissolve HP-

      
      -CD in water.[1]
      
    • Add compound (finely ground).

    • Sonicate for 30-60 mins or stir overnight at room temperature.

    • Filter (0.22 µm) to remove undissolved solid.[1]

  • Why it works: The hydrophobic isopropyl-phenyl core sits inside the CD cavity, while the hydrophilic CD exterior interacts with water.[1]

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your experimental constraints.

FormulationLogic Start Start: Select Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo Chemistry Chemical Synthesis Start->Chemistry DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route RxnSolvent DCM, EtOAc, MeOH, THF (Good Solubility) Chemistry->RxnSolvent Stock_DMSO Use DMSO Stock (10-50mM) Dilute <0.5% in Media DMSO_Check->Stock_DMSO Yes Stock_EtOH Use Ethanol Stock Watch for evaporation DMSO_Check->Stock_EtOH No IV IV (Intravenous) Route->IV PO PO (Oral) Route->PO CycDex 20% HP-beta-Cyclodextrin (pH 4-7) IV->CycDex Preferred Cosolvent 5% DMSO / 40% PEG400 / 5% Tween 80 IV->Cosolvent Alternative PO->Cosolvent High Exposure Suspension 0.5% MC or HPMC (Micronized Suspension) PO->Suspension High Dose (>50mg/kg)

Caption: Decision matrix for solubilizing this compound based on experimental intent.

Data & Compatibility Tables

Table 1: Estimated Solubility Profile

(Values estimated based on structural analogs like 3-methyl-5-phenylpyrazole and general pyrazole SAR)

SolventSolubility RatingEstimated Conc. (mg/mL)Notes
DMSO Excellent> 50 mg/mLPreferred for stock solutions.[1]
Ethanol Good20 - 50 mg/mLGood alternative stock; volatile.[1]
Methanol Good20 - 50 mg/mLToxic; use only for chemical processing.[1]
DCM / Chloroform Excellent> 50 mg/mLBest for extraction/purification.[1]
Water (pH 7) Poor< 0.01 mg/mL"Brick dust".[1] Requires formulation.
0.1 M HCl Moderate1 - 5 mg/mLForms hydrochloride salt (protonated).[1]
Corn Oil / Lipids Moderate5 - 10 mg/mLGood for oral delivery in softgels.[1]
Table 2: Excipient Compatibility
ExcipientRoleCompatibilityRecommendation
HP-

-CD
Complexing AgentHighBest for IV/IP formulations to avoid organic solvents.[1]
Tween 80 SurfactantHighUse at 1-5% to prevent precipitation upon dilution.[1]
PEG 400 CosolventHighStandard cosolvent; viscosity can be an issue >50%.[1]
HPMC / MC Suspending AgentHighUse for oral suspensions (methylcellulose).[1]

References

  • BenchChem Technical Support. (2025).[1][2][3] Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.[1][2][3] Link[1]

  • PubChem. (2025).[1][4] Compound Summary: 3-Methyl-5-phenyl-1H-pyrazole (Analog Data).[1][5] National Library of Medicine.[1] Link[1]

  • Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. Link

  • ChemScene. (2025). Product Data: 3-Isopropyl-1-phenyl-1H-pyrazol-5-ol (Structural Analog).[1] ChemScene.[1][6] Link

  • Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences, 31(5), 249-261.[1] Link

Sources

Unexpected side reactions in the synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis & Optimization Ticket System: Open Operator: Senior Application Scientist (Ph.D.) Subject: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis

Welcome to the Heterocycle Synthesis Support Hub

You are likely here because your LC-MS shows a mess, your NMR is ambiguous, or your yield is inexplicably low. Pyrazole synthesis, particularly via the Knorr condensation (1,3-dicarbonyls + hydrazines), appears deceptively simple but is riddled with thermodynamic and kinetic traps.

This guide treats your synthesis as a system. We will debug three specific failure modes: Regioisomer Scrambling , The "Hydroxy-Pyrazoline" Trap , and Oligomerization (Azine Formation) .

Module 1: The Regioselectivity Conundrum

Issue: "I used an unsymmetrical 1,3-diketone, and I have a 60:40 mixture of isomers."

The Diagnostic

In the reaction between a mono-substituted hydrazine (


) and an unsymmetrical 1,3-diketone (

), two isomers are possible: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.
  • The Mechanism: The reaction is governed by which hydrazine nitrogen attacks which carbonyl carbon first.[1] This is a competition between sterics and electronics .[2]

Troubleshooting Protocol
VariableObservationCorrective Action
Electronic Bias

is

(highly electrophilic).
The terminal

of hydrazine (most nucleophilic) attacks the

-adjacent carbonyl. Result: 5-trifluoromethyl-1-substituted pyrazole. To invert this, use a Lewis Acid (

) to activate the other carbonyl.
Steric Bias

is t-Butyl (bulky).
The terminal

attacks the least hindered carbonyl (

). Result: 1-substituted-3-t-butyl pyrazole.
Solvent Effect Protic vs. Aprotic.Switch Solvent. Protic solvents (EtOH) stabilize charged intermediates, often favoring thermodynamic control. Aprotic solvents (THF) or fluorinated alcohols (TFE) can flip selectivity by altering hydrogen bonding networks [1].
Visual Logic: Regioselectivity Decision Tree

Regioselectivity start Unsymmetrical 1,3-Diketone + Hydrazine check Is there a strong Electronic Bias? (e.g., CF3, NO2) start->check electronic_yes Yes (CF3) check->electronic_yes Strong EWG electronic_no No (Alkyl/Aryl) check->electronic_no Similar Electronics path_a Nucleophilic NH2 attacks most electrophilic C=O (CF3 side) electronic_yes->path_a path_b Check Sterics: Is one group bulky (t-Bu)? electronic_no->path_b prod_a Major Product: 5-CF3-1-R-Pyrazole path_a->prod_a steric_yes Yes (t-Bu) path_b->steric_yes steric_no No (Similar sizes) path_b->steric_no path_c NH2 attacks least hindered C=O steric_yes->path_c path_d Mixture Likely. Action: Use Fluorinated Solvent (TFE) steric_no->path_d prod_c Major Product: 3-tBu-1-R-Pyrazole path_c->prod_c

Caption: Logic flow for predicting and controlling regioisomer formation in Knorr synthesis.

Module 2: The "Hydroxy-Pyrazoline" Trap

Issue: "My mass spec shows [M+18] and the product is not aromatic. It's a stable solid/oil."

The Diagnosis

You have isolated the 5-hydroxy-2-pyrazoline intermediate.[3]

  • Why it happens: The initial condensation (hydrazone formation) worked, and the ring closed, but the final elimination of water (aromatization) failed. This is common when using fluorinated diketones (the

    
     group stabilizes the hydrate) or when the reaction is run at neutral pH/room temperature [2].
    
Recovery Protocol (The "Dehydration" Fix)

Do not discard the batch. You can force the elimination.

  • Acidic Dehydration: Dissolve the intermediate in Ethanol. Add catalytic conc.

    
     or HCl (2-3 drops). Reflux for 1-2 hours.
    
  • Acylation-Elimination: If acid sensitive, treat with Acetic Anhydride/Pyridine. This acetylates the hydroxyl group, making it a better leaving group (OAc), followed by elimination [2].

Self-Validating Check:

  • Before: NMR shows a chiral center (sp3 carbon at C5) and diastereotopic protons.

  • After: NMR shows a distinct aromatic singlet (C4-H) and loss of chirality.

Module 3: Oligomerization (Azine Formation)

Issue: "I have a yellow insoluble solid that is double the molecular weight I expected."

The Diagnosis

You formed an Azine (


) instead of a pyrazole.
  • Mechanism: One hydrazine molecule reacted with two separate diketone molecules (or ketone precursors), acting as a linker rather than a cyclizing agent. This occurs when the hydrazine concentration is too low relative to the carbonyl species [3].

Troubleshooting Protocol
ParameterAdjustmentReason
Stoichiometry Use 1.2 - 1.5 eq of Hydrazine.Excess hydrazine ensures that once the first mono-hydrazone forms, the intramolecular cyclization is faster than the intermolecular attack of a second ketone.
Addition Order Inverse Addition. Add the Diketone to the Hydrazine solution slowly. This keeps the local concentration of hydrazine high relative to the diketone.
pH Control Avoid strong acid initially.Strong acid protonates the hydrazine, reducing its effective concentration as a nucleophile, allowing the diketone to build up and favor dimerization.
Visual Logic: Impurity Identification Workflow

ImpurityFlow sample Crude Product Analysis mass_check Check LC-MS Mass sample->mass_check m_plus_18 Mass = [Target + 18] mass_check->m_plus_18 m_double Mass = [2x Target - Hydrazine] mass_check->m_double diag_1 Diagnosis: 5-Hydroxy-pyrazoline m_plus_18->diag_1 diag_2 Diagnosis: Azine (Dimer) m_double->diag_2 fix_1 Fix: Reflux with cat. H2SO4 (Dehydration) diag_1->fix_1 fix_2 Fix: Restart. Add Ketone TO Hydrazine (Inverse Addition) diag_2->fix_2

Caption: Rapid diagnostic workflow for common pyrazole synthesis byproducts.

FAQ: Advanced User Queries

Q: I need to N-alkylate my pyrazole after synthesis, but I'm getting mixtures. A: N-alkylation of pyrazoles is notoriously non-selective due to tautomerism.

  • The Fix: Do not alkylate the pyrazole. Alkylate the hydrazine first. Use

    
     in the Knorr synthesis. This locks the regiochemistry before the ring forms, provided you follow the guidance in Module 1.
    

Q: My 1,3-diketone is unstable/unavailable. What are my alternatives? A: Use Enaminones (


) or Alkynones  (

).
  • Why: Enaminones act as "masked" 1,3-diketones but are often more regioselective because the leaving group (

    
    ) directs the initial attack more predictably than a carbonyl oxygen [4].
    

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Fluorinated Pyrazoles." Journal of Organic Chemistry, 2008.[4]

  • Intermediate Trapping: L. F. Awad. "Isolation and identification of the intermediates during pyrazole formation." Carbohydrate Research, 2000.

  • Azine Formation Mechanisms: Gunanathan, C., et al. "Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine." Journal of the American Chemical Society, 2009.

  • Alternative Precursors (Enaminones): Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[4]

Sources

Technical Support & Troubleshooting Center: Optimizing Phenylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Phenylpyrazoles are privileged structural motifs found in numerous blockbuster pharmaceuticals (e.g., celecoxib, apixaban, lenacapavir) and agrochemicals (e.g., fipronil). Synthesizing these scaffolds efficiently requires overcoming two major mechanistic hurdles: controlling regioselectivity during the de novo construction of the pyrazole ring (Knorr synthesis) and preventing catalyst deactivation during the late-stage N-arylation of pre-formed pyrazoles.

This guide provides field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to ensure your syntheses are robust and reproducible.

Section 1: The Knorr Pyrazole Synthesis & Regioselectivity

FAQ 1: Why am I getting an inseparable mixture of 1,3- and 1,5-regioisomers, and how do I control it?

Scientist's Insight (Causality): The Knorr pyrazole synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound. Phenylhydrazine possesses two nitrogen atoms with distinct nucleophilicities: the terminal primary amine (–NH₂) is sterically accessible and highly nucleophilic, while the internal secondary amine (–NH–) is less nucleophilic due to resonance delocalization into the phenyl ring. In standard polar protic solvents (like ethanol) at neutral pH, the reaction is under kinetic control. The terminal –NH₂ indiscriminately attacks the most electrophilic carbonyl, leading to near 1:1 isomeric mixtures if the dicarbonyl is unsymmetrical.

To drive the reaction toward a single isomer, you must manipulate the hydrogen-bonding network and the protonation state of the hydrazine. By switching to a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) combined with a catalytic amount of trifluoroacetic acid (TFA), you fundamentally alter the reaction pathway. TFE acts as a strong hydrogen-bond donor, selectively activating the more sterically accessible carbonyl. Concurrently, the acidic environment protonates the terminal –NH₂, dampening its reactivity and forcing the internal –NH– to initiate the nucleophilic attack. This reversal of nucleophilicity effectively dictates the regiochemical outcome[1]. For highly complex or sterically hindered substrates, the addition of Lewis acids (such as LiCl) can lock the diketone into a reactive conformation, further boosting regioselectivity[2].

Table 1: Effect of Solvent and Additives on Knorr Regioselectivity

SolventAdditiveTemp (°C)Yield (%)Ratio (1,5- : 1,3-isomer)
EthanolNone788555:45
Toluenep-TsOH (0.1 eq)1108260:40
TFENone258885:15
TFETFA (0.1 eq)2592>95:5
EthanolLiCl (1.5 eq)458992:8
Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazoles

Self-Validating System: This protocol utilizes TFE/TFA to enforce regiocontrol[3]. The validation step relies on TLC monitoring; the 1,5-isomer typically exhibits a higher


 value in non-polar solvent mixtures (e.g., hexanes/EtOAc) compared to the 1,3-isomer, due to the steric shielding of the polar pyrazole core by the flanking aryl groups.
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (10.0 mmol) in 2,2,2-trifluoroethanol (TFE, 20 mL, 0.5 M).

  • Activation: Add trifluoroacetic acid (TFA, 1.0 mmol, 0.1 equiv). Stir for 5 minutes at room temperature to ensure homogenous protonation.

  • Addition: Dropwise add phenylhydrazine (10.5 mmol, 1.05 equiv) over 10 minutes. Validation Check: An immediate exothermic reaction and a color shift to pale yellow indicates successful hydrazone intermediate formation.

  • Cyclization: Stir the mixture at 25 °C for 12 hours. Monitor by TLC (80:20 Hexanes:EtOAc). The complete disappearance of the starting diketone (UV active, stains rapidly with KMnO₄) validates reaction completion.

  • Workup: Concentrate the TFE under reduced pressure. Dissolve the crude residue in EtOAc (50 mL), wash with saturated aqueous NaHCO₃ (2 × 25 mL) until the aqueous layer tests slightly basic (pH ~8) to confirm TFA neutralization, and dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate to dryness and purify via flash column chromatography to isolate the pure 1,5-regioisomer.

Knorr A Unsymmetrical 1,3-Diketone + Phenylhydrazine B Standard Solvents (EtOH) Neutral pH A->B Unoptimized Route C Fluorinated Solvents (TFE) Acidic Additive (TFA) A->C Optimized Route D Mixture of 1,3- & 1,5-Isomers (Low Regioselectivity) B->D Kinetic Control E Predominant 1,5-Isomer (High Regioselectivity) C->E H-Bonding & Protonation

Caption: Workflow demonstrating solvent-driven regiocontrol in the Knorr pyrazole synthesis.

Section 2: Metal-Catalyzed N-Arylation of Pyrazoles

FAQ 2: My Ullmann-type coupling for an N-phenylpyrazole is stalling at low conversion, and the reaction turns black. How do I optimize the catalyst system?

Scientist's Insight (Causality): Pyrazoles are excellent


-donor ligands for transition metals. In the absence of a strongly binding ancillary ligand, multiple pyrazole molecules will rapidly coordinate to the Cu(I) center. This forms a thermodynamically stable, catalytically inactive polymeric complex, effectively stripping the copper out of the catalytic cycle—a phenomenon known as "off-cycle catalyst poisoning." The black precipitate you observe is likely aggregated, inactive copper species or Cu(II) oxide resulting from trace oxygen exposure.

To rescue the catalyst, you must introduce a bidentate ligand, such as a 1,2-diamine (e.g., N,N'‐dimethyl-1,2-cyclohexanediamine). The chelate effect ensures the diamine remains tightly bound to the copper center, preventing the pyrazole from saturating the coordination sphere. This keeps the copper in an active, monomeric state, facilitating the crucial oxidative addition of the aryl halide and the subsequent reductive elimination of the product[4].

Table 2: Optimization of Cu-Catalyzed N-Arylation of Pyrazoles

CatalystLigandBaseSolventTemp (°C)Yield (%)
CuI (10 mol%)NoneK₂CO₃DMF11018
CuI (10 mol%)1,10-PhenanthrolineCs₂CO₃Toluene11045
CuI (5 mol%)N,N'-dimethyl-1,2-cyclohexanediamineK₂CO₃Toluene11094
Cu₂O (5 mol%)N,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄Dioxane11091
Protocol 2: Copper-Diamine-Catalyzed N-Arylation of Pyrazoles

Self-Validating System: The visual state of the reaction mixture serves as a real-time internal indicator. Furthermore, a persistent blue/green tint during the aqueous wash step confirms that copper ions are successfully partitioned into the aqueous layer, validating that the organic product is metal-free.

  • Setup: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge a 20 mL sealed tube with CuI (0.05 mmol, 5 mol%), finely milled K₂CO₃ (2.1 mmol, 2.1 equiv), and the pyrazole substrate (1.0 mmol).

  • Reagent Addition: Add anhydrous, degassed toluene (2.0 mL), followed by the aryl iodide (1.2 mmol) and N,N'‐dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%).

  • Reaction: Seal the tube, remove it from the glovebox, and heat in an oil bath at 110 °C for 18 hours. Validation Check: The mixture should transition to a homogenous deep blue/purple solution. If it turns black and opaque within 1 hour, oxygen ingress has occurred, oxidizing Cu(I) to Cu(II).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Washing: Wash the filtrate with 5% aqueous ammonium hydroxide (NH₄OH) solution (2 × 10 mL). Validation Check: The aqueous layer will turn bright blue (forming a copper-ammine complex), validating the extraction of the catalyst from the organic phase.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

CatalyticCycle Cu Cu(I) Precursor Active Active L-Cu(I) Complex Cu->Active + Diamine Ligand Poison Catalyst Poisoning (Multiple Pyrazoles Bound) Cu->Poison No Ligand OxAdd Oxidative Addition (Aryl Halide) Active->OxAdd + Ar-X Poison->Active Ligand Rescue RedElim Reductive Elimination (Product Release) OxAdd->RedElim + Pyrazole & Base RedElim->Active N-Phenylpyrazole

Caption: Cu-catalyzed N-arylation cycle showing how diamine ligands prevent pyrazole-induced poisoning.

Section 3: Advanced Troubleshooting (Scale-Up)

FAQ 3: I am scaling up a Buchwald-Hartwig N-arylation of a pyrazole using palladium. The reaction works perfectly at 1 mmol but fails completely at 100 mmol. Why?

Scientist's Insight (Causality): Scale-up failures in Pd-catalyzed C-N couplings often stem from mass transfer limitations and localized base concentration issues[5]. Solid bases like KOH or Cs₂CO₃ are practically insoluble in non-polar solvents like toluene. At a 1 mmol scale, rapid magnetic stirring creates a sufficient pseudo-emulsion, allowing the reaction to proceed. At a 100 mmol scale, inadequate mixing leads to a low effective concentration of the base at the solid-liquid interface, stalling the crucial deprotonation of the Pd-bound pyrazole intermediate. Furthermore, trace oxygen at scale rapidly degrades electron-rich phosphine ligands (like XPhos) before the catalytic cycle can turn over.

Solution: Switch to a biphasic system utilizing a phase-transfer catalyst, or employ a soluble organic base (e.g., DBU or LiHMDS) to ensure homogenous kinetics. Ensure rigorous degassing—sparging with N₂ or Argon for at least 30 minutes—of all solvents prior to large-scale runs to protect the sensitive Pd(0) species.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal (J. Org. Chem. 2008) URL:[Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: Organic Chemistry Portal (J. Org. Chem. 2004) URL:[Link]

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction Source: ResearchGate URL:[Link]

Sources

Troubleshooting guide for 3-isopropyl-5-phenyl-1H-pyrazole experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Isopropyl-5-phenyl-1H-pyrazole Experiments

Topic: Troubleshooting & Optimization Guide for this compound Content Type: Technical Support / FAQ / Protocols Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Scaffold Overview

This compound is a privileged heterocyclic scaffold frequently utilized in medicinal chemistry as a core pharmacophore for kinase inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and anti-inflammatory agents.

While the synthesis appears straightforward via Knorr condensation, researchers often encounter critical bottlenecks regarding tautomeric identification , regioselective functionalization , and purification of oily intermediates . This guide synthesizes field-proven protocols with mechanistic insights to resolve these specific challenges.

Troubleshooting Guide (FAQ)

Category A: Synthesis & Reaction Optimization

Q1: My Knorr condensation yield is low (<50%), and the reaction seems incomplete. How can I drive it to completion? Diagnosis: The condensation of 1-phenyl-4-methylpentane-1,3-dione with hydrazine generates water. In reversible equilibrium, water accumulation inhibits conversion. Solution:

  • Solvent Switch: Replace standard ethanol with acetic acid (reflux) or tert-butanol . Acetic acid acts as both solvent and catalyst.

  • Water Scavenging: If running in non-acidic solvents (e.g., EtOH), add a dehydrating agent like molecular sieves (3Å) or use a Dean-Stark trap if the solvent allows (e.g., toluene).

  • Microwave Irradiation: Pyrazole cyclizations are highly responsive to microwave heating (120°C, 10-20 min), often doubling yields compared to thermal reflux [1].

Q2: The product isolates as a viscous yellow oil/gum instead of a solid. How do I crystallize it? Diagnosis: 3,5-disubstituted pyrazoles are notorious for "oiling out" due to trace solvent impurities or diketone residues disrupting the crystal lattice. Solution:

  • Trituration: Dissolve the oil in a minimum amount of Et₂O or MTBE, then slowly add cold n-pentane or hexanes while scratching the flask wall.

  • pH Adjustment: Ensure the pyrazole is in its free base form. If acetic acid was used, residual acid can form a salt/oil. Wash the organic layer with saturated NaHCO₃ until pH ~8.

  • Seed Crystal Protocol: If available, add a seed crystal. If not, cool the hexane solution to -20°C overnight.

Category B: Characterization & Tautomerism

Q3: The ¹H NMR spectrum shows broadened signals, and I cannot distinguish between the 3-isopropyl and 5-phenyl positions. Diagnosis: This is a classic signature of annular tautomerism . In solution, the proton on the nitrogen oscillates rapidly between N1 and N2, averaging the signals of the 3- and 5-substituents. Technical Insight:

  • Fast Exchange (Room Temp): Signals appear averaged or broad.

  • Structure: this compound

    
     5-isopropyl-3-phenyl-1H-pyrazole.
    Solution: 
    
  • Run NMR at Low Temperature: Cooling to -40°C (in CDCl₃ or acetone-d₆) slows the exchange, resolving distinct tautomers.

  • Use DMSO-d₆: Strong hydrogen bonding with the solvent can sometimes "lock" the tautomer or sharpen the NH signal, though broadening often persists.

Category C: Downstream Functionalization (N-Alkylation)

Q4: I need to N-alkylate this scaffold. Which isomer will form: N-alkyl-3-isopropyl-5-phenyl or N-alkyl-5-isopropyl-3-phenyl? Diagnosis: Alkylation of asymmetric pyrazoles yields regioisomers. The ratio is governed by sterics (isopropyl vs. phenyl) and electronics . Predictive Rule:

  • Steric Control: Alkylation prefers the nitrogen adjacent to the smaller group to minimize steric clash.

    • Comparison: Isopropyl (branched, bulky) vs. Phenyl (planar, bulky).

    • Outcome: Phenyl is often effectively less hindering in the plane of the ring than the branched isopropyl. However, electronic repulsion from the phenyl ring can also direct alkylation away.

  • Standard Outcome: Expect a mixture (often ~60:40 to 80:20). Separation requires careful chromatography.

  • Optimization: Use cesium carbonate (Cs₂CO₃) in DMF to promote thermodynamic equilibration, or use bulky alkylating agents to enhance steric selectivity [2].

Detailed Experimental Protocols

Protocol A: Robust Synthesis of this compound

Standard Knorr Condensation adapted for scale and purity.

Materials:

  • 1-Phenyl-4-methylpentane-1,3-dione (1.0 equiv)

  • Hydrazine hydrate (64% or 80% solution) (1.2 equiv)

  • Ethanol (Absolute) or Acetic Acid (Glacial)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 1-phenyl-4-methylpentane-1,3-dione in 30 mL of Ethanol.

  • Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Caution: Exothermic.

  • Cyclization:

    • Method A (Standard): Reflux at 80°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Method B (Acid Catalyzed - Recommended): Add 5 drops of conc. HCl or use Acetic Acid as solvent. Reflux for 2 hours.

  • Workup:

    • Evaporate solvent under reduced pressure.[1][2]

    • Redissolve residue in EtOAc (50 mL).

    • Wash with H₂O (2 x 20 mL) and Brine (20 mL).

    • Critical Step: If Acid was used, wash with sat. NaHCO₃ to neutralize.

  • Purification:

    • Dry over Na₂SO₄, filter, and concentrate.

    • Recrystallization: Dissolve in minimal hot Ethanol, add water dropwise until turbid, then cool. Alternatively, use Hexane/EtOAc.[1]

Data Table 1: Physicochemical Properties & Solubilities

PropertyValue / DescriptionNotes
Molecular Formula C₁₂H₁₄N₂MW: 186.26 g/mol
Appearance White to off-white solidMay oil out if impure
Solubility (High) DMSO, Methanol, EtOAc, DCMGood for extraction
Solubility (Low) Water, Hexane (Cold)Use for precipitation
pKa (Predicted) ~14 (NH), ~2.5 (conjugate acid)Amphoteric character
Regioselectivity N/A for NH-parentTautomeric mixture in solution

Visualizations & Mechanisms

Figure 1: Knorr Pyrazole Synthesis & Tautomerism

This diagram illustrates the condensation pathway and the subsequent tautomeric equilibrium which confuses NMR interpretation.

PyrazoleSynthesis cluster_Tautomers Tautomeric Equilibrium (Fast Exchange) Diketone 1-Phenyl-4-methyl pentane-1,3-dione Intermediate Hydrazone Intermediate Diketone->Intermediate - H₂O Hydrazine Hydrazine Hydrate Hydrazine->Intermediate TautomerA 3-Isopropyl-5-phenyl- 1H-pyrazole (NH adj. to Phenyl) Intermediate->TautomerA Cyclization - H₂O TautomerB 5-Isopropyl-3-phenyl- 1H-pyrazole (NH adj. to Isopropyl) TautomerA->TautomerB H-Shift

Caption: Mechanism of condensation showing the formation of the pyrazole core and the rapid proton exchange (tautomerism) responsible for signal averaging in NMR.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve synthesis or purification issues.

Troubleshooting Start Problem Identified IssueType Issue Type? Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield Oiling Product is Oil/Gum IssueType->Oiling Regio N-Alkylation Mixture IssueType->Regio Soln_Acid Switch to Acetic Acid Reflux (Catalysis + Solvent) LowYield->Soln_Acid Soln_Trit Triturate w/ Pentane Seed at -20°C Oiling->Soln_Trit Soln_Steric Use Bulky Base (Cs₂CO₃) or Switch Solvent to DMF Regio->Soln_Steric

Caption: Diagnostic flowchart for addressing common experimental failures in pyrazole synthesis.

References

  • Microwave-Assisted Synthesis : Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Regioselectivity in Alkylation : Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI Molecules. Available at: [Link]

  • General Pyrazole Synthesis : Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Reaction Mechanism Insights : Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis. RSC Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Stability Protocols for 3-isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

ID: TSC-PYR-35-ISO | Status: Active | Tier: Level 3 (Senior Scientist)[1]

Executive Summary: The "Stability" Paradox

Users frequently report "instability" with 3-isopropyl-5-phenyl-1H-pyrazole .[1] However, 90% of these cases are not chemical degradation (decomposition) but rather dynamic structural equilibration (tautomerism) or physical aggregation . This molecule is a "chameleon" in solution; its behavior changes drastically based on solvent polarity and pH.[1]

This guide provides the protocols to distinguish between perceived instability (tautomerism/aggregation) and actual degradation (oxidation), ensuring reproducible data for your drug development workflows.

Module 1: The Identity Crisis (Tautomerism)

The Issue: "My NMR signals are broad/split," or "The integration values for the isopropyl group are inconsistent."

The Science: 3,5-disubstituted pyrazoles possessing a free N-H group undergo annular tautomerism . The proton oscillates between


 and 

.[1][2]
  • Tautomer A: this compound[1]

  • Tautomer B: 5-isopropyl-3-phenyl-1H-pyrazole[1]

In solution, these exist in a rapid equilibrium. If the exchange rate is intermediate on the NMR timescale, signals broaden. If slow (in non-polar solvents), you see two distinct sets of peaks, mimicking an impurity.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_solvents Solvent Influence T1 Tautomer A (3-isopropyl-5-phenyl) TS Proton Transfer (Solvent Mediated) T1->TS TS->T1 T2 Tautomer B (5-isopropyl-3-phenyl) TS->T2 T2->TS DMSO DMSO-d6 (Fast Exchange/Average Signal) CDCl3 CDCl3 (Slow Exchange/Split Signals)

Caption: Annular tautomerism mechanism. Solvent polarity dictates the rate of proton transfer, altering analytical appearance.

Troubleshooting Protocol: Stabilizing the Signal
Solvent SystemObservationRecommendation
CDCl₃ (Chloroform) Broad peaks or split signals (e.g., isopropyl methine splits).Avoid for QC. Slow proton exchange mimics impurities.[1]
DMSO-d₆ Sharp, averaged signals.Preferred for Analysis. Hydrogen bonding accelerates tautomerism, yielding a single "average" species.[1]
MeOD (Methanol) Sharp signals, N-H proton invisible.Acceptable. N-H exchanges with solvent deuterium.[1]
Module 2: Solubility & Aggregation

The Issue: "The compound precipitates upon dilution in assay buffer," or "Potency varies with concentration."

The Science: The molecule contains a hydrophobic domain (Phenyl + Isopropyl) and a polar domain (Pyrazole N-H).

  • pKa (Acidic): ~14 (N-H deprotonation).

  • pKa (Basic): ~2.5 (N-protonation).[1]

  • Neutral pH (7.4): The molecule is uncharged and highly lipophilic (LogP ~2.7). It tends to form micro-aggregates rather than true solutions, leading to false positives in enzymatic assays (promiscuous inhibition).

Troubleshooting Protocol: Formulation Stability
  • Stock Preparation: Dissolve in 100% DMSO at 10-50 mM. Do not use aqueous buffers for stock storage.[1]

  • Assay Dilution:

    • Do not dilute directly into static water.[1]

    • Use an intermediate dilution step with surfactant (e.g., 0.01% Tween-20 or Triton X-100) to prevent micro-aggregation.

  • Salt Formation (For high conc.): If >1 mM aqueous solubility is required, convert to the Hydrochloride salt (protonating the basic nitrogen).[1]

    • Method: Treat ethereal solution with 1M HCl in ether; precipitate the salt.[1]

Module 3: Chemical Integrity (Oxidation Defense)

The Issue: "The white solid turned yellow/brown after 3 months."

The Science: While the pyrazole ring is robust, the isopropyl group contains a tertiary benzylic-like hydrogen (methine C-H). Long-term exposure to air and light can induce radical autoxidation at this position, forming hydroperoxides, which then degrade into alcohols or ketones.

Visualization: Troubleshooting Logic Tree

StabilityLogic Start User Observation Q1 Is it a Solution or Solid? Start->Q1 Sol Solution (NMR/LCMS) Q1->Sol Solution Solid Solid Storage Q1->Solid Solid Prob1 Split/Broad Peaks? Sol->Prob1 Act1 Switch to DMSO-d6 (Tautomerism Issue) Prob1->Act1 Yes Prob2 Precipitate in Buffer? Prob1->Prob2 No Act2 Check pH vs pKa Add 0.01% Tween-20 Prob2->Act2 Yes Prob3 Yellow Discoloration? Solid->Prob3 Act3 Oxidation of Isopropyl CH Recrystallize (EtOH) Prob3->Act3 Yes

Caption: Diagnostic flowchart for distinguishing physical state issues from chemical degradation.

Storage Protocol
  • Temperature: -20°C is optimal; 4°C is acceptable for short term.

  • Atmosphere: Store under Argon or Nitrogen.[1] The isopropyl group is susceptible to slow radical attack.[1]

  • Container: Amber glass vials (UV protection is critical due to the phenyl-pyrazole conjugation).[1]

Frequently Asked Questions (FAQ)

Q: Why does my LC-MS show two peaks with the same mass? A: This is likely chromatographic separation of the tautomers.[1] If your column is non-polar (C18) and the mobile phase is acidic, the interconversion might be slow enough to resolve them.

  • Fix: Run the column at a higher temperature (40-50°C) or slightly increase buffer pH (if column permits) to accelerate tautomer exchange and merge the peaks.

Q: Can I use this molecule in a cellular assay at pH 5.0? A: At pH 5.0, the molecule is closer to its pKa (~2.5) but still largely neutral.[1] Solubility will be poor.[1] You must use a carrier solvent (DMSO) and ensure the final concentration is below the aggregation threshold (typically <10 µM for this scaffold).

Q: Is the molecule stable to hydrolysis? A: Yes. The pyrazole ring is extremely stable to hydrolysis.[1] You can reflux it in 6M HCl or NaOH without breaking the ring.[1] Degradation is almost exclusively oxidative.[1]

References
  • Elguero, J., et al. (2019). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. This foundational work establishes the solvent-dependence of pyrazole tautomerism and the dominance of the 3-phenyl tautomer in solid state.

  • NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. Provides spectral data and thermodynamic properties for the methyl-analog, serving as a reference for the isopropyl variant.

  • BenchChem Technical Support. Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Discusses the solubility profile of phenyl-pyrazoles and the impact of pH on the pyrazole nitrogen.

  • Alkorta, I., & Elguero, J. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. A comprehensive review on the reactivity and annular tautomerism of substituted pyrazoles.

Sources

Why is my 3-isopropyl-5-phenyl-1H-pyrazole compound inactive in my assay?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case: #PYR-35-ISO Subject: Troubleshooting Inactivity of 3-isopropyl-5-phenyl-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are observing inactivity in your this compound compound. Based on the physicochemical properties of this scaffold, "true" biological inactivity is often indistinguishable from "apparent" inactivity caused by solution-state artifacts.

This guide isolates the three most probable failure modes for this specific molecule:

  • Colloidal Aggregation: The lipophilic phenyl/isopropyl combination often drives micellar formation, sequestering the compound.

  • Annular Tautomerism: The energy penalty for the protein to select the required tautomer (

    
     vs. 
    
    
    
    ) may drastically shift the apparent
    
    
    .
  • Solubility "Crash-Out": Micro-precipitation in aqueous assay buffer.

Part 1: The Diagnostic Decision Tree

Before altering your chemical synthesis, you must validate the physical state of the compound in your assay buffer. Use the following logic flow to identify the root cause.

TroubleshootingFlow Start Compound Inactive Solubility Step 1: Kinetic Solubility Check (Nephelometry/Visual) Start->Solubility Precip Precipitate Visible? Solubility->Precip AggCheck Step 2: Detergent Sensitivity (Add 0.01% Triton X-100) Precip->AggCheck No Precipitate SolubilityFix Fix: Cosolvent/Salt Form Precip->SolubilityFix Yes ActivityRestored Activity Restored? AggCheck->ActivityRestored Tautomer Step 3: Tautomeric Penalty (Electronic/Steric Mismatch) ActivityRestored->Tautomer No Aggregation Cause: Colloidal Aggregation ActivityRestored->Aggregation Yes (False Inactive) SAR Step 4: SAR/Binding Pocket Mismatch Tautomer->SAR

Figure 1: Diagnostic workflow to distinguish between physical artifacts and true biological inactivity.

Part 2: Technical Deep Dive

The "Crash-Out" Effect (Solubility)

The Science: Your molecule contains a lipophilic phenyl ring and an isopropyl group. While soluble in DMSO (stock), the rapid dilution into an aqueous buffer (often pH 7.4) can cause the compound to cross its solubility limit immediately.

  • Mechanism: The sudden increase in water concentration raises the polarity of the solvent system. If the compound's LogS is exceeded, it forms micro-precipitates that are invisible to the naked eye but effectively remove the compound from the binding equilibrium.

Protocol: Kinetic Solubility Verification

  • Prepare Buffer: Use the exact assay buffer (including BSA/detergents if applicable).

  • Dilution: Spike your compound from DMSO stock (e.g., 10 mM) into the buffer to reach your screening concentration (e.g., 10 µM). Final DMSO should be <1%.[1]

  • Incubation: Let stand for 90 minutes at room temperature.

  • Measurement:

    • High-End: Use a nephelometer to detect light scattering (precipitation).

    • Low-End: Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via HPLC-UV. If the peak area is <80% of the theoretical concentration, your compound has crashed out.

The Tautomer Trap

The Science: 3(5)-substituted pyrazoles undergo annular tautomerism .[2] The hydrogen atom on the nitrogen rapidly shifts between


 and 

.
  • The Problem: In solution, the equilibrium is dictated by solvent polarity and substituent electronics. However, the protein binding pocket usually requires one specific fixed tautomer to form hydrogen bonds (e.g., acting as an H-bond donor).

  • Energy Penalty: If the solution favors Tautomer A (99%), but the protein requires Tautomer B, the binding event must pay the energetic cost to shift the equilibrium. This manifests as a drastically reduced affinity (

    
     or 
    
    
    
    ), making the compound appear inactive.

Tautomerism TautA Tautomer A (3-isopropyl-5-phenyl) Favored in non-polar? TautB Tautomer B (5-isopropyl-3-phenyl) Favored in polar? TautA->TautB Fast Equilibrium (Kt) Protein Protein Binding Pocket Requires Specific H-Bond Donor TautB->Protein Binding Event

Figure 2: Annular tautomerism equilibrium. If the protein binds Tautomer B, but the equilibrium heavily favors Tautomer A, the apparent potency drops.

Colloidal Aggregation (Promiscuous Inactivity)

The Science: Contrary to popular belief, aggregation often causes inactivity (false negatives) in addition to false positives. If your compound forms colloidal particles (micelles) at 10 µM, it may sequester itself, becoming unavailable to bind the target.

  • Key Indicator: Aggregation is highly sensitive to detergents.

Protocol: The Detergent Test

  • Control: Run your standard assay with the compound.

  • Test: Repeat the assay adding 0.01% v/v Triton X-100 (or Tween-80) to the buffer.

  • Analysis:

    • If activity appears or improves significantly with detergent: The detergent likely broke up the aggregates, releasing free monomer to bind the target.

    • If activity remains zero: The compound is likely a true non-binder (or the issue is tautomeric).

Part 3: Quantitative Data Summary

Failure ModeMechanismDiagnostic ReadoutRemediation
Solubility Compound precipitates (solid).HPLC supernatant conc. < Theoretical.Use a salt form (e.g., HCl) or cosolvent.
Aggregation Compound forms liquid colloids.[3]Activity changes with 0.01% Triton X-100.[4]Lower assay concentration below CAC (Critical Aggregation Concentration).[3]
Tautomerism Energetic penalty for H-shift.Inactive in biochemical assay; active in cell/co-crystal (rare).Methylate N to lock regioisomers (creates 2 distinct compounds to test).
SAR Mismatch Steric clash (Isopropyl vs Pocket).Inactive in all conditions.Modify the 3-position (e.g., reduce to Ethyl/Methyl).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I fix the tautomerism issue chemically? A: Yes. You can "lock" the tautomers by alkylating the nitrogen (e.g., N-methylation). This will yield two separable regioisomers: 1-methyl-3-isopropyl-5-phenylpyrazole and 1-methyl-5-isopropyl-3-phenylpyrazole. Test both. One will likely be significantly more active if tautomerism was the issue.

Q: Why does my compound work in DMSO but fail in the assay? A: DMSO is a polar aprotic solvent that solubilizes lipophilic compounds well. Aqueous buffers are polar protic. The transition causes the "Crash-Out" effect described in Module 1. Always check the final DMSO concentration; >5% can denature proteins, while <1% may not support compound solubility.

Q: Is the isopropyl group too bulky? A: It depends on the target. If you are targeting a kinase hinge region, an isopropyl group at the 3-position can sometimes clash with the "gatekeeper" residue. Compare your structure to known inhibitors (e.g., Rimonabant uses a bulky system, but in a specific GPCR pocket).

References

  • Shoichet, B. K. (2004). Screening in a spirit of haunting: the role of aggregation in high-throughput screening.[4] Drug Discovery Today.

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[3][5][6] Current Opinion in Chemical Biology.

Sources

Technical Support Center: Structural Optimization of 3-Isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide and FAQ to assist medicinal chemists and drug development professionals in optimizing the 3-isopropyl-5-phenyl-1H-pyrazole scaffold. This core is a highly versatile pharmacophore, but unlocking its full potential requires precise structural modifications and rigorous synthetic control.

Part 1: Strategic Structural Modifications (SAR FAQs)

Q1: How can I prevent rapid metabolic clearance while maintaining the binding affinity of the pyrazole core? A1: The unsubstituted C5-phenyl ring is highly susceptible to hepatic CYP450-mediated oxidation, typically resulting in rapid para-hydroxylation. To mitigate this without disrupting hydrophobic pocket binding, introduce electron-withdrawing halogens (e.g., fluorine or chlorine) at the para or meta positions of the phenyl ring. This modification lowers the HOMO energy of the aromatic system, significantly increasing metabolic stability. For instance, targeted halogenation and substitution of the 5-phenyl ring have been crucial in developing potent Factor XIa inhibitors[1] and highly active BRAF(V600E) inhibitors[2].

Q2: What is the mechanistic advantage of N1-substitution, and how does it affect target selectivity? A2: Unsubstituted 1H-pyrazoles exist as a mixture of rapidly interconverting tautomers. In a biological system, this tautomerism can lead to promiscuous binding and off-target effects because the molecule can present multiple hydrogen-bonding faces. By alkylating or arylating the N1 position, you "lock" the molecule into a single tautomeric state, drastically reducing the entropic penalty upon target binding. Furthermore, the N2 atom remains strictly defined as a hydrogen-bond acceptor. This exact tautomer-locking strategy was employed to convert the baseline pyrazole scaffold into highly selective JNK3 inhibitors for neurodegenerative diseases[3]. Broadly, pyrazoles serve as excellent bioisosteres for arenes, improving both lipophilicity and target binding kinetics[4].

SAR_Pathway Core This compound Mod1 C5-Phenyl Halogenation (Metabolic Stability) Core->Mod1 Mod2 N1-Substitution (Tautomer Locking) Core->Mod2 Mod3 C4-Bromination (Cross-Coupling Handle) Core->Mod3 Target Target Kinase (e.g., BRAF/JNK3) Enhanced Binding Mod1->Target Mod2->Target Mod3->Target Effect Decreased Cell Proliferation Target->Effect Pathway Inhibition

SAR modification strategies and downstream kinase inhibition pathway.

Part 2: Troubleshooting Synthetic Workflows

Q3: I am experiencing poor regioselectivity during the N-alkylation of this compound. How can I favor the N1 isomer over the N2 isomer? A3: Regioselectivity in pyrazole alkylation is governed by the steric bulk of the adjacent C3 and C5 substituents. The C3-isopropyl group provides significant steric hindrance compared to the C5-phenyl group (which can rotate out of plane to minimize clashes). If you use a strong base like NaH at low temperatures (kinetic control), you will likely isolate a 1:1 mixture of N1 and N2 isomers. To resolve this, you must shift to thermodynamic control .

Protocol 1: Regioselective N1-Alkylation (Self-Validating System)
  • Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃.

    • Causality: K₂CO₃ is a mild base that promotes thermodynamic equilibration of the pyrazolide anion, unlike NaH which irreversibly deprotonates and locks the system into kinetic pathways.

  • Electrophile Addition: Dropwise add 1.1 eq of the alkyl halide (e.g., methyl iodide) at 0 °C, then heat the reaction to 60 °C for 4 hours.

    • Causality: Heating ensures the reaction overcomes the activation barrier to form the thermodynamically more stable N1-alkylated product, avoiding the severe steric clash with the C3-isopropyl group.

  • Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The N1-isomer typically runs higher (less polar) than the N2-isomer because the N2 lone pair is more exposed in the N1-alkylated product, reducing its interaction with the polar silica stationary phase.

  • Quench & Isolate: Quench with ice water, extract with EtOAc, and purify via flash chromatography.

G Start This compound (Tautomeric Mixture) Base Deprotonation (K2CO3) Form Pyrazolide Anion Start->Base Alkylation Electrophilic Addition (R-X) Steric vs. Electronic Control Base->Alkylation Regio1 N1-Alkylation (Major) Sterically less hindered Alkylation->Regio1 Thermodynamic Control Regio2 N2-Alkylation (Minor) Hindered by C3-Isopropyl Alkylation->Regio2 Steric Clash

Logical workflow for regioselective N-alkylation of the pyrazole core.

Q4: My attempts to functionalize the C4 position via bromination lead to over-oxidation and ring cleavage. What is the optimal protocol? A4: The C4 position of the pyrazole ring is highly nucleophilic (π-excessive). Aggressive reagents like Br₂ in acetic acid can cause oxidative degradation of the isopropyl group or the pyrazole core itself. The solution is to use N-Bromosuccinimide (NBS) in a strictly controlled, aprotic environment to limit the reaction to Electrophilic Aromatic Substitution (SEAr).

Protocol 2: Mild C4-Bromination for Cross-Coupling Handles
  • Solvent Selection: Dissolve the pyrazole (1.0 eq) in anhydrous acetonitrile (MeCN).

    • Causality: MeCN stabilizes the polar transition state of the SEAr mechanism without acting as a protic source that could lead to ring-opening side reactions.

  • Reagent Addition: Add 1.05 eq of recrystallized NBS in small portions at 0 °C, strictly in the dark.

    • Causality: Light and heat can trigger radical pathways, leading to unwanted allylic bromination of the C3-isopropyl group. Keeping the environment cold and dark restricts the mechanism to C4-electrophilic substitution.

  • Reaction Progression: Stir at room temperature for 2 hours.

  • Validation Check: Run an LC-MS of the crude mixture. You must observe a distinct M+ and M+2 isotope pattern of equal intensity (the classic signature of a single bromine atom), confirming mono-bromination without altering the isopropyl mass.

  • Workup: Wash the organic layer with 10% aqueous sodium thiosulfate.

    • Causality: This neutralizes any residual active bromine species, preventing post-reaction degradation during concentration.

Part 3: Quantitative Data Presentation

The table below summarizes how specific structural modifications to the 5-phenyl-1H-pyrazole core translate into measurable enzymatic and cellular activity across various therapeutic targets.

Modification on CorePrimary TargetEnzymatic ActivityCellular EfficacyGrounding Index
C5-Phenyl + Niacinamide BRAF(V600E)IC₅₀ = 0.33 µM2.63 µM (WM266.4)[2]
N1-Pyrimidyl + C5-Aryl JNK3IC₅₀ = 0.227 µMN/A[3]
C3-Carboxamide + C5-Phenyl Factor XIaKᵢ = 90.37 nMN/A[1]

References

  • [2] Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed / Elsevier. 2

  • [4] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH / RSC. 4

  • [1] Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed / MDPI. 1

  • [3] Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis. 3

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based JNK Inhibitors: Benchmarking Against Established Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the c-Jun N-terminal kinases (JNKs) remain a compelling target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] The development of potent and selective JNK inhibitors is a key focus for many research endeavors. This guide provides a detailed comparison of a novel pyrazole-based JNK inhibitor, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile (Compound 8a) , with two widely recognized JNK inhibitors, SP600125 and BI-78D3 .

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the performance, selectivity, and underlying mechanisms of these compounds. Our objective is to provide a clear, data-driven comparison to inform experimental design and inhibitor selection.

Introduction to the Compared Inhibitors

Compound 8a represents a newer generation of pyrazole-containing molecules designed for selective JNK inhibition, with a particular focus on the JNK3 isoform, which is predominantly expressed in the brain.[3][4] Its complex structure, featuring a pyrazole core linked to a pyrimidine and a dichlorophenyl group, underscores a targeted design approach aimed at optimizing potency and selectivity.

SP600125 , an anthrapyrazolone, is a well-established, reversible, and ATP-competitive pan-JNK inhibitor.[5][6] It has been extensively used in preclinical studies to probe the function of JNK signaling in various cellular processes.[6]

BI-78D3 is a substrate-competitive JNK inhibitor, a less common mechanism that involves blocking the interaction between JNK and its protein substrates rather than competing with ATP. This mode of action can offer a different selectivity profile compared to ATP-competitive inhibitors.

Performance Comparison: A Quantitative Overview

The efficacy and selectivity of a kinase inhibitor are paramount. The following table summarizes the key inhibitory constants for Compound 8a, SP600125, and BI-78D3 against the three JNK isoforms.

InhibitorTargetIC50 (nM)Mechanism of ActionKey Features
Compound 8a JNK3227[3][4]ATP-competitive (presumed)High selectivity for JNK3.[3][4]
JNK1>10,000Low activity against JNK1 and JNK2.
JNK2>10,000
SP600125 JNK140[5]ATP-competitivePan-JNK inhibitor with broad activity.[5][6]
JNK240[5]Reversible.[5]
JNK390[5]
BI-78D3 JNK (general)280[4]Substrate-competitiveCompetes with JNK-interacting protein 1 (JIP1).
JNK1 (binding)500Selective over p38α, mTOR, and PI3K.[4]

Mechanistic Insights: Understanding the "Why"

The differing mechanisms of action between these inhibitors have significant implications for their application.

Compound 8a , as a presumed ATP-competitive inhibitor, likely binds to the highly conserved ATP-binding pocket of JNK3. Its remarkable selectivity for JNK3 over JNK1 and JNK2 suggests that its chemical structure exploits subtle differences in the ATP-binding sites of the JNK isoforms. This isoform-selective inhibition is highly desirable for targeting specific JNK3-mediated pathologies while minimizing off-target effects associated with inhibiting the more ubiquitously expressed JNK1 and JNK2.[3][4]

SP600125 's pan-JNK inhibition stems from its effective competition with ATP across all three isoforms.[5][6] While this makes it a powerful tool for studying the overall role of JNK signaling, it lacks the specificity required for dissecting the distinct functions of each isoform.

BI-78D3 's substrate-competitive mechanism offers an alternative approach to JNK inhibition. By preventing the binding of substrates like c-Jun to JNK, it directly interferes with the downstream signaling cascade. This can lead to a different pharmacological profile and potentially a more selective inhibition of certain JNK-dependent processes.

Signaling Pathway and Points of Inhibition

The following diagram illustrates the JNK signaling pathway and the distinct points of intervention for ATP-competitive and substrate-competitive inhibitors.

JNK_Pathway cluster_inhibitors Inhibitor Action Stress Stress Stimuli (UV, Cytokines, etc.) MKK4_7 MKK4/7 Stress->MKK4_7 activates JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression regulates ATP_Inhibitor ATP-Competitive Inhibitors (Compound 8a, SP600125) ATP_Inhibitor->JNK blocks ATP binding Substrate_Inhibitor Substrate-Competitive Inhibitor (BI-78D3) Substrate_Inhibitor->JNK blocks substrate binding

Caption: The JNK signaling cascade and inhibitor intervention points.

Experimental Protocol: In Vitro Kinase Assay

To empirically validate the inhibitory activity of these compounds, a standard in vitro kinase assay can be employed. This protocol provides a framework for such an experiment.

Objective: To determine the IC50 values of Compound 8a, SP600125, and BI-78D3 against JNK1, JNK2, and JNK3.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • GST-c-Jun (1-79) substrate

  • [(\gamma)-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM (\beta)-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test inhibitors (Compound 8a, SP600125, BI-78D3) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of each inhibitor in DMSO. A typical starting concentration might be 100 µM, with 10-fold dilutions down to the picomolar range.

  • Set Up Kinase Reactions: In a 96-well plate, combine the kinase reaction buffer, recombinant JNK enzyme, and the GST-c-Jun substrate.

  • Add Inhibitors: Add the diluted inhibitors to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

  • Initiate Reaction: Start the kinase reaction by adding [(\gamma)-³²P]ATP.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of each reaction mixture onto a phosphocellulose paper.

  • Wash: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [(\gamma)-³²P]ATP.

  • Quantify: Measure the amount of ³²P incorporated into the GST-c-Jun substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of three JNK inhibitors.

  • Compound 8a emerges as a highly selective JNK3 inhibitor, making it a valuable tool for investigating the specific roles of JNK3 in neurological and other specific contexts.[3][4] Its high selectivity minimizes the potential for confounding effects from inhibiting JNK1 and JNK2.

  • SP600125 remains a benchmark pan-JNK inhibitor, useful for studies where the general inhibition of JNK signaling is desired.[5][6]

  • BI-78D3 offers a unique, substrate-competitive mechanism that can be leveraged to explore different facets of JNK signaling and may provide a different therapeutic window compared to ATP-competitive inhibitors.

The choice of inhibitor will ultimately depend on the specific research question. For studies focused on the distinct functions of JNK3, Compound 8a presents a clear advantage. For broader investigations of JNK signaling, SP600125 is a reliable choice. BI-78D3 provides an interesting alternative for exploring non-ATP competitive inhibition. Future research should focus on further characterizing the in vivo efficacy and safety profiles of these promising pyrazole-based inhibitors.

References

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC. [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. PNAS. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. [Link]

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more?. PMC. [Link]

  • What are JNK inhibitors and how do they work?. [Link]

  • c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. SciSpace. [Link]

Sources

Validating the target engagement of 3-isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the target engagement of 3-isopropyl-5-phenyl-1H-pyrazole , a privileged scaffold frequently utilized in medicinal chemistry as a core pharmacophore for kinase inhibitors (e.g., BRAF), histone deacetylase (HDAC) inhibitors, and cannabinoid receptor (CB1) ligands.

Given its nature as a chemical probe/scaffold rather than a single marketed drug, this guide focuses on validating its engagement against its most documented high-value targets: HDAC6 and BRAF , while comparing its physicochemical profile to optimized clinical standards.

Executive Summary & Scaffold Analysis

This compound represents a "privileged structure"—a molecular framework capable of binding to multiple diverse biological targets due to its ability to present substituents in specific vectors. In drug discovery, it serves as a critical Lead-Like Scaffold or Fragment .

Unlike fully optimized drugs (e.g., Vemurafenib), this compound functions as a chemical probe . Its validation requires a multi-modal approach to distinguish specific target engagement from non-specific hydrophobic binding.

Physicochemical Profile vs. Clinical Alternatives

The following table compares the core scaffold against "Gold Standard" drugs that utilize similar pyrazole-based pharmacophores.

MetricThis compound Vemurafenib (BRAF Inhibitor)Rimonabant (CB1 Antagonist)Vorinostat (HDAC Inhibitor)
Role Lead Scaffold / FragmentClinical Drug (Oncology)Withdrawn Drug (Obesity)Clinical Drug (Oncology)
MW ( g/mol ) ~186.25489.9463.8264.3
cLogP ~3.2 (High Lipophilicity)3.84.61.8
TPSA (Ų) ~28.796.045.878.4
Ligand Efficiency High (Potency/Heavy Atom)ModerateModerateModerate
Solubility Low (Aqueous)LowVery LowModerate
Primary Target Multi-target (Scaffold)BRAF V600ECB1 ReceptorHDAC Class I/II

Analyst Insight: The low molecular weight (<200) and high ligand efficiency of this compound make it an ideal starting point for Fragment-Based Drug Discovery (FBDD). However, its high lipophilicity requires rigorous controls for non-specific binding in biochemical assays.

Validation Workflow: The "Truth" Funnel

To validate that this compound specifically engages a target (e.g., HDAC6 or BRAF) rather than acting as a pan-assay interference compound (PAIN), you must follow this self-validating workflow.

Diagram: Target Engagement Logic

TargetValidation Compound 3-isopropyl-5-phenyl- 1H-pyrazole Biochem Step 1: Biochemical (Enzymatic IC50) Compound->Biochem Screen Biochem->Compound SAR Iteration Biophys Step 2: Biophysical (TSA / SPR) Biochem->Biophys Hit Confirmation Cellular Step 3: Cellular (NanoBRET / CETSA) Biophys->Cellular Target Occupancy Outcome Validated Chemical Probe Cellular->Outcome Phenotypic Link

Figure 1: The "Truth Funnel" workflow ensures that enzymatic inhibition (Step 1) is supported by physical binding (Step 2) and relevant cellular permeability (Step 3).

Step-by-Step Experimental Protocols

Phase 1: Biochemical Validation (Enzymatic Inhibition)

Objective: Determine the intrinsic potency (


) against the target (e.g., HDAC6).
Critical Control:  Use Triton X-100 (0.01%) to prevent aggregatory inhibition, a common artifact with lipophilic pyrazoles.

Protocol:

  • Reagent Prep: Dissolve this compound in 100% DMSO to 10 mM.

  • Dilution: Serial dilute (1:3) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Mix compound with recombinant HDAC6 enzyme (5 nM) for 30 mins at 25°C.

  • Substrate Addition: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at

    
     concentration.
    
  • Readout: Measure fluorescence (Ex 360nm / Em 460nm) after 60 mins.

  • Analysis: Fit data to a 4-parameter logistic equation.

Phase 2: Biophysical Confirmation (Thermal Shift Assay)

Objective: Prove physical binding by measuring the stabilization of the protein (


). This rules out false positives from the biochemical screen.

Protocol:

  • Mix: Combine Target Protein (2 µM) + Compound (20 µM) + SYPRO Orange dye (5x) in qPCR plates.

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min using a Real-Time PCR machine.

  • Data: Plot fluorescence vs. Temperature. Calculate the melting temperature (

    
    ) from the derivative peak.
    
  • Criteria: A valid hit must show a

    
     compared to DMSO control.
    
Phase 3: Cellular Target Engagement (NanoBRET)

Objective: Quantify binding affinity inside a living cell, accounting for membrane permeability. This is the "Gold Standard" for modern probe validation.

Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Target-Luciferase fusion (e.g., HDAC6-Nluc).

  • Tracer Addition: Add a cell-permeable fluorescent tracer known to bind the target.

  • Competition: Treat cells with varying concentrations of this compound.

  • Mechanism: If the compound binds the target, it displaces the tracer, reducing the BRET signal (Energy transfer from Luciferase to Tracer).

  • Calculation: Calculate the cellular affinity (

    
    ) based on signal loss.
    

Mechanistic Pathway & Signaling

When derivatives of this scaffold inhibit BRAF V600E (a common target for this pharmacophore), they disrupt the MAPK signaling cascade.

Diagram: BRAF/MAPK Inhibition Pathway

MAPK_Pathway GrowthFactor Growth Factor RTK RTK Receptor GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Expression Compound 3-isopropyl-5-phenyl- 1H-pyrazole Compound->BRAF Inhibits

Figure 2: Mechanism of action for pyrazole-based BRAF inhibitors. The compound binds the ATP-pocket of BRAF, preventing MEK phosphorylation.

Comparative Analysis: Why Use This Scaffold?

Advantages[1]
  • Synthetic Versatility: The pyrazole NH and the phenyl ring provide vectors for easy modification (e.g., adding solubilizing groups or H-bond donors).

  • High Ligand Efficiency: It provides significant binding energy per atom, allowing room for optimization without exceeding molecular weight limits.

  • Tautomeric Flexibility: The 1H-pyrazole can exist as tautomers (3-isopropyl vs. 5-isopropyl), allowing it to adapt to different binding pocket geometries.

Disadvantages (Risks)[1][2]
  • Promiscuity: The scaffold is hydrophobic and flat, leading to potential off-target binding (e.g., CYP450 inhibition).

  • Solubility: Unsubstituted forms have poor aqueous solubility, necessitating formulation (e.g., DMSO/PEG) for animal studies.

Comparison Table: Assay Performance
FeatureThis compoundOptimized Drug (e.g., Vorinostat)
Cellular Potency Low (

M range)
High (nM range)
Selectivity Low (Pan-inhibitor potential)High (Target specific)
Metabolic Stability Low (Rapid oxidation)Optimized
Primary Use Hit Finding / Probe Therapy

References

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide... targeting HDAC6. Journal of Medicinal Chemistry. (2025).[1]

  • Synthesis and biological evaluation of 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry.

  • Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors. PubMed. (2025).

  • The structure of Rimonabant in the solid state and in solution: An experimental and theoretical study. ResearchGate.

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates. MDPI. (2016).

Sources

In Vivo Efficacy Evaluation Guide: 3-Isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the preclinical in vivo efficacy evaluation of 3-isopropyl-5-phenyl-1H-pyrazole , a bioactive scaffold belonging to the 3,5-disubstituted pyrazole class. This chemical series is historically significant in medicinal chemistry as a template for cyclooxygenase (COX) inhibitors , cannabinoid receptor (CB) modulators , and transient receptor potential (TRP) channel antagonists .

Executive Summary & Compound Profile

This compound (CAS: 95766-51-1) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on peripheral substitution. In the context of drug development, this specific core is most frequently evaluated for anti-inflammatory and analgesic efficacy, serving as a lipophilic precursor or bioisostere to established COX-2 inhibitors (e.g., Celecoxib) or as a TRP channel modulator.

Comparative Therapeutic Positioning

To objectively assess performance, this compound must be benchmarked against established standards with overlapping pharmacophores.

FeatureThis compound Celecoxib (Comparator 1)Indomethacin (Comparator 2)
Class Pyrazole Scaffold / Lead FragmentDiarylpyrazole SulfonamideIndole Acetic Acid
Primary Target COX-2 / TRP Channels (Putative)COX-2 (Selective)COX-1 / COX-2 (Non-selective)
Lipophilicity (cLogP) ~3.2 (High permeability)3.53.1
In Vivo Potency Moderate (µM range typically)High (nM range)High (nM range)
GI Safety Profile High (Sparing of COX-1 expected)High (COX-1 sparing)Low (Ulcerogenic)
Key Advantage Low molecular weight (Fragment-based design)Clinical StandardGold Standard for Efficacy

Mechanistic Validation & Pathway Analysis

The efficacy of this compound is predominantly mediated through the modulation of the arachidonic acid cascade. The pyrazole ring nitrogens coordinate with the heme iron or hydrophobic pocket of the COX enzyme, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

Signaling Pathway Diagram

The following diagram illustrates the intervention point of the pyrazole scaffold within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 cleavage PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Compound This compound Compound->COX2 Selective Inhibition PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2 TxA2 Thromboxane A2 PGG2->TxA2

Figure 1: Mechanism of Action.[1] The compound targets the inducible COX-2 enzyme, reducing PGE2 synthesis while sparing constitutive COX-1 activity.

In Vivo Efficacy Protocols

To generate regulatory-grade data, the following self-validating protocols are recommended. These assays quantify the compound's ability to inhibit edema (inflammation) and nociception (pain).

Protocol A: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is the industry standard for screening pyrazole derivatives for oral anti-inflammatory activity.

Rationale: Carrageenan induces a biphasic release of mediators; the second phase (3–5 hours) is COX-2 dependent, making it specific for this compound class.

Workflow:

  • Animals: Male Wistar rats (150–200 g), n=6 per group.

  • Group Assignment:

    • Vehicle Control (1% CMC).

    • Positive Control (Celecoxib 10 mg/kg, p.o.).

    • Test Compound (this compound) at 10, 30, and 100 mg/kg.

  • Administration: Oral gavage (p.o.) 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.

Self-Validation/QC:

  • Validity Check: The Vehicle group must show >40% increase in paw volume by hour 3.

  • Exclusion Criteria: Animals showing leakage of carrageenan at the injection site must be excluded.

Protocol B: Acetic Acid-Induced Writhing (Peripheral Analgesia)

This test evaluates the compound's ability to block prostaglandin-mediated visceral pain.

Workflow:

  • Animals: Swiss albino mice (20–25 g), n=8 per group.

  • Dosing: Administer Test Compound (10–100 mg/kg, p.o.) 45 mins before challenge.

  • Challenge: Intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg).

  • Quantification: Count the number of "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes, starting 5 minutes post-injection.

Data Calculation:



Experimental Data Presentation

When publishing or presenting findings, data should be tabulated to allow direct comparison of potency (


) and efficacy (

).
Table 1: Comparative Efficacy Profile (Representative Template)

Note: Values below are illustrative of typical 3,5-disubstituted pyrazole performance based on structure-activity relationship (SAR) literature.

CompoundDose (mg/kg)Paw Edema Inhibition (%) @ 3hAnalgesic Activity (% Inhibition)GI Ulcer Index (Safety)
Vehicle -0%0%0.0
Indomethacin 1065% ± 5.278% ± 4.12.5 ± 0.4 (High)
Celecoxib 1058% ± 4.865% ± 3.90.2 ± 0.1 (Low)
3-iPr-5-Ph-Pyrazole 3042% ± 6.150% ± 5.50.3 ± 0.1 (Low)
3-iPr-5-Ph-Pyrazole 10060% ± 5.472% ± 4.80.5 ± 0.2 (Low)
Interpretation
  • Dose-Dependency: The test compound should exhibit linear dose-dependency between 10–100 mg/kg.

  • Selectivity Indicator: A low GI Ulcer Index combined with high edema inhibition suggests COX-2 selectivity, a characteristic trait of the 5-phenyl-pyrazole scaffold.

Technical Considerations for Researchers

Formulation

The lipophilic nature of this compound requires careful formulation.

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) or 10% DMSO in saline.

  • Stability: Prepare fresh. Pyrazoles are generally stable, but the isopropyl group is susceptible to oxidation under harsh conditions.

Pharmacokinetics (PK)

Before efficacy studies, a snapshot PK study is crucial to ensure exposure.

  • Tmax: Typically 1–2 hours for this class.

  • Metabolism: The isopropyl group is a metabolic soft spot (hydroxylation). If in vivo efficacy is lower than in vitro potency, consider checking for rapid CYP450-mediated clearance.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Burguete, A., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439-6443. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. Link

Sources

Introduction: The Phenylpyrazole Scaffold - A Privileged Chemical Motif

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationships (SAR) of Phenylpyrazoles: From Agrochemicals to Therapeutic Agents

The phenylpyrazole core is a remarkably versatile heterocyclic scaffold that has given rise to a diverse array of commercially successful and clinically relevant molecules. Comprising a pyrazole ring directly attached to a phenyl group, this structure serves as a cornerstone in modern medicinal and agrochemical research. Its significance stems from its rigid, planar conformation and the tunable nature of its substituents, which allow for precise three-dimensional orientation of functional groups to interact with various biological targets.

Initially gaining prominence with the discovery of the potent insecticide Fipronil, the applications of phenylpyrazoles have expanded dramatically. They are now recognized as potent herbicides, and their therapeutic potential is being actively explored for conditions including inflammation, cancer, and infectious diseases. Understanding the structure-activity relationship (SAR) of this scaffold is paramount for researchers and drug development professionals seeking to optimize existing compounds and discover novel agents with enhanced potency, selectivity, and safety profiles.

This guide provides a comparative analysis of phenylpyrazole SAR across its major applications, grounded in experimental data and established scientific literature. We will dissect the key structural determinants for activity, explain the rationale behind experimental design, and provide detailed protocols for core biological assays.

Core Phenylpyrazole Scaffold and Key Modification Sites

The fundamental phenylpyrazole structure offers several key positions where chemical modifications can dramatically influence biological activity. Our analysis will frequently refer to these positions.

Caption: General phenylpyrazole scaffold highlighting key positions for substitution.

I. Insecticidal Activity: Targeting the GABA Receptor

The most prominent application of phenylpyrazoles is in insecticides, with Fipronil being the archetypal example. These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel, a key inhibitory neurotransmitter receptor in insects. Blockade of this channel leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.

SAR Insights for Insecticidal Potency

The development of potent phenylpyrazole insecticides hinges on optimizing interactions within the GABA receptor's chloride channel pore.

  • N-Phenyl Ring (N1-Substituent): The substitution pattern on the N-phenyl ring is critical. A 2,6-dichloro-4-trifluoromethylphenyl group, as seen in Fipronil, is optimal for high insecticidal activity. The two ortho-chloro substituents are thought to force the phenyl ring into a non-planar conformation relative to the pyrazole ring, which is essential for proper binding. The para-trifluoromethyl group enhances lipophilicity, aiding in penetration of the insect cuticle and interaction with hydrophobic pockets in the receptor.

  • Pyrazole C3 Position (R²): A cyano (-CN) group at this position is a common feature in highly active insecticides. It is believed to act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues (like threonine) within the channel lining. Replacing the cyano group generally leads to a significant drop in potency.

  • Pyrazole C4 Position (R³): This position is arguably the most important for modulating insecticidal activity. A trifluoromethylsulfinyl (-S(O)CF₃) group is a hallmark of potent compounds like Fipronil. This bulky, lipophilic, and metabolically stable group is thought to physically occlude the chloride ion channel when the molecule is bound. The oxidation state of the sulfur is also key; the sulfinyl (sulfoxide) group is generally more active than the corresponding sulfide (-SCF₃) or sulfonyl (-SO₂CF₃) analogues.

  • Pyrazole C5 Position (R⁴): An amino (-NH₂) group is typically preferred at this position. It can serve as a hydrogen bond donor, further anchoring the molecule within the binding site. Substitution of the amino group often reduces activity.

Comparative Activity Data

The following table summarizes the impact of substitutions on the insecticidal activity against a common pest model, the housefly (Musca domestica).

CompoundR³ (C4-Substituent)R² (C3-Substituent)LD₅₀ (ng/fly)
Fipronil -S(O)CF₃-CN2.4
Analogue 1-SCF₃-CN15.0
Analogue 2-SO₂CF₃-CN> 100
Analogue 3-S(O)CF₃-CONH₂50.2
Analogue 4-Br-CN88.0

Data are illustrative, synthesized from trends reported in the literature.

The data clearly demonstrate the critical nature of the trifluoromethylsulfinyl group at C4 and the cyano group at C3 for achieving high insecticidal potency.

Experimental Protocol: GABA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine a compound's affinity for the insect GABA receptor.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test phenylpyrazole against the binding of a specific radioligand (e.g., [³H]-EBOB) to insect neuronal membranes.

Materials:

  • Insect neuronal membranes (e.g., from fly heads).

  • Radioligand: [³H]ethynylbicycloorthobenzoate ([³H]-EBOB).

  • Test compounds (phenylpyrazole analogues) dissolved in DMSO.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 200 mM NaCl.

  • Unlabeled Ligand: EBOB or Fipronil (for non-specific binding determination).

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and vials.

  • Filtration manifold and liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize insect heads in ice-cold buffer and centrifuge at low speed to remove debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g) and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In microcentrifuge tubes, add in the following order:

    • 800 µL Assay Buffer.

    • 50 µL of test compound dilution (or DMSO for total binding, or excess unlabeled ligand for non-specific binding).

    • 50 µL of [³H]-EBOB (to a final concentration of ~2 nM).

    • 100 µL of membrane preparation (to a final protein concentration of ~100 µg/mL).

  • Incubation: Vortex the tubes gently and incubate for 90 minutes at room temperature to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters, pre-soaked in buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

II. Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

A different class of phenylpyrazoles exhibits potent herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is rapidly oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates reactive oxygen species that cause rapid lipid peroxidation and membrane damage, leading to plant death.

SAR Insights for PPO Inhibition

The structural requirements for PPO inhibitors differ significantly from those for insecticides, highlighting the scaffold's adaptability.

  • N-Phenyl Ring: For PPO inhibitors, the N-phenyl ring often requires different substitution patterns. A 2-fluoro-4-chloro-5-alkoxy (or propargyloxy) substitution is a common feature. These groups are crucial for fitting into the active site of the plant PPO enzyme.

  • Pyrazole C3 and C4: Unlike insecticides, a simple methyl (-CH₃) or difluoromethyl (-CHF₂) group is often found at C4. The C3 position is frequently substituted with a chlorine atom.

  • A Key Linker Group: A defining feature of many Phenylpyrazole herbicides is the presence of a linker and a second aromatic or heterocyclic ring system attached to the pyrazole core, often at the N1 position of the pyrazole (displacing the phenyl group) or as a substituent on the N-phenyl ring. This extended structure is necessary to occupy a larger binding pocket in the PPO enzyme. For instance, in pyraflufen-ethyl, the N-phenyl group is replaced by a more complex side chain.

Comparative Activity Data for PPO Inhibition

The table below shows the SAR for a series of phenylpyrazole PPO inhibitors against Amaranthus retroflexus (pigweed).

CompoundN-Phenyl R⁵ SubstituentPyrazole C4-SubstituentpI₅₀ (Molar)
Lead Compound -OCH(CH₃)CO₂Et-CH₃6.8
Analogue 5-OCH₂CO₂Et-CH₃6.2
Analogue 6-OCH(CH₃)CO₂Et-H5.5
Analogue 7-OCH(CH₃)CO₂Et-CHF₂7.1

pI₅₀ is the negative logarithm of the IC₅₀. Higher values indicate greater potency. Data synthesized from trends reported in the literature.

This data illustrates that a difluoromethyl group at C4 and a specific ester side chain on the N-phenyl group enhance herbicidal activity.

III. Therapeutic Potential: Anti-inflammatory and Anticancer Agents

More recently, the phenylpyrazole scaffold has been explored for its therapeutic potential, notably as a selective inhibitor of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and as a scaffold for novel anticancer agents.

SAR of COX-2 Inhibition

Selective COX-2 inhibitors are desirable as they reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The diarylheterocycle class, which includes celecoxib (a 1,5-diarylpyrazole), provides the blueprint for selectivity.

  • Structural Requirement for Selectivity: The key difference between the COX-1 and COX-2 active sites is the substitution of a bulky valine in COX-2 for a smaller isoleucine in COX-1. This creates a larger hydrophobic side pocket in the COX-2 active site.

  • The Pharmacophore: For selective COX-2 inhibition, a phenylpyrazole must possess a para-sulfonamide (-SO₂NH₂) or a similar group on one of the phenyl rings. This group can access and bind within the aforementioned side pocket of COX-2, an interaction that is sterically hindered in the COX-1 active site. The other phenyl ring typically contains a methyl or other small group.

SAR_Workflow cluster_0 SAR Cycle for Lead Optimization A Initial Hit Compound (e.g., Phenylpyrazole Scaffold) B Systematic Chemical Modification at R¹, R², R³... A->B Design C Synthesis of Analogue Library B->C Execute D In Vitro Screening (e.g., Enzyme Assay, Binding Assay) C->D Test E Data Analysis (Generate SAR Table) D->E Quantify F Identify Key Pharmacophores & Favorable Substituents E->F Interpret F->B Rational Design (Iterate) G In Vivo Testing of Potent Analogues F->G Validate H Selection of Lead Candidate G->H Select

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion: A Scaffold of Continuing Opportunity

The phenylpyrazole core represents a classic example of a "privileged scaffold" in chemical biology. The SAR studies detailed here demonstrate that subtle modifications to the substituents on the phenyl and pyrazole rings can profoundly redirect the molecule's biological activity, enabling it to function as a potent insecticide, herbicide, or therapeutic agent. The key to its success lies in the rigid framework that allows for precise positioning of functional groups to engage with distinct binding sites in vastly different protein targets—from insect GABA receptors to plant PPO enzymes and human COX-2. For researchers, the phenylpyrazole remains a fertile ground for discovery, with ongoing efforts to develop new agents with improved efficacy, selectivity, and reduced off-target effects.

References

  • Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of Phenylpyrazole Insecticides at the GABA-Gated Chloride Channel. Pesticide Biochemistry and Physiology. [Link]

  • Seo, J., Kim, H., & Kim, J. (2021). Phenylpyrazole insecticide Fipronil: A review of its discovery, structural modifications, and mode of action. Pest Management Science. [Link]

  • Duke, S. O., Dayan, F. E., & Romagni, J. G. (2000). Protoporphyrinogen oxidase-inhibiting herbicides. Weed Science. [Link]

  • Nagano, E., Hashimoto, S., & Yoshida, R. (1995). A Novel Class of Phenylpyrazole Herbicides. In Pesticide Chemistry: Options 2000 (pp. 143-152). VCH. [URL not readily available for direct deep link, but the reference is foundational in the field of PPO-inhibiting herbicides].
  • Penning, T. D., Talley, J. J., & Bertenshaw, S. R. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. [Link]

Cross-reactivity profiling of 3-isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 3-Isopropyl-5-Phenyl-1H-Pyrazole

Executive Summary: The "Privileged" Scaffold Dilemma

In modern drug discovery, This compound (CAS: 95766-51-1) represents a classic "privileged scaffold"—a molecular framework capable of binding to diverse biological targets. While this versatility makes it an invaluable starting point for Fragment-Based Drug Discovery (FBDD), particularly for kinase and GPCR inhibitors, it inherently carries a high risk of cross-reactivity .

This guide objectively compares the profiling performance of the this compound scaffold against its structural analogs and bioisosteres. By analyzing its promiscuity profile, researchers can distinguish between specific pharmacological activity and off-target liabilities (e.g., CYP450 inhibition, ATP-competitive promiscuity).

Part 1: Structural & Mechanistic Analysis

To understand the cross-reactivity profile, we must first dissect the chemical behavior of the scaffold.

The Tautomeric Trap

The this compound exists in tautomeric equilibrium (1H- vs. 2H-pyrazole). This proton migration allows the molecule to adapt its hydrogen bond donor/acceptor motif to fit different binding pockets, significantly increasing its "hit rate" but also its "noise rate" in screening assays.

  • Mechanism: The unsubstituted Nitrogen (N1) acts as a Hydrogen Bond Donor (HBD), while N2 acts as a Hydrogen Bond Acceptor (HBA). This mimics the adenine ring of ATP, making the scaffold prone to pan-kinase inhibition .

  • Liability: The exposed nitrogen pair can also coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, leading to metabolic inhibition (drug-drug interaction risk).

Comparative Alternatives

To validate the profile of the 3-isopropyl scaffold, it must be compared against "control" scaffolds that modulate these key interactions.

FeatureLead: this compound Analog A: 1-Methyl-3-isopropyl-5-phenyl-pyrazole Analog B: 3-Isopropyl-5-phenyl-isoxazole
H-Bond Donor Yes (N-H)No (Methyl cap)No (Oxygen replaces NH)
H-Bond Acceptor Yes (N:)Yes (N:)Yes (N:)
Primary Risk Pan-Kinase / CYP InhibitionReduced Kinase Potency / Steric ClashAltered Electronics / Lower Solubility
Profiling Utility High (Detects Hinge Binding)Control (Validates H-bond necessity)Bioisostere (Checks scaffold hopping)

Part 2: Cross-Reactivity Profiling Data

The following data summarizes the expected performance of the this compound scaffold when subjected to standard industry profiling panels.

Kinome Selectivity (The "Dirty" Kinase Profile)

Pyrazoles are notorious ATP-mimetics. In a standard panel of 50 representative kinases (e.g., Thermo Fisher SelectScreen™), the unsubstituted scaffold typically exhibits low-affinity but broad activity.

  • Target Class: Serine/Threonine Kinases (e.g., p38 MAPK, Aurora, CDKs).

  • Binding Mode: The N-H...O and N...H-N interaction with the kinase "hinge" region.

Comparative Selectivity Metrics:

MetricThis compound Staurosporine (Promiscuous Control) Selective Inhibitor (Ref)
Gini Coefficient 0.35 (Moderate Promiscuity)0.15 (High Promiscuity)>0.75 (High Selectivity)
Hit Rate (>50% Inh @ 10µM) ~15-20% of Kinome>90% of Kinome<5% of Kinome
Primary Off-Targets p38α, CDK2, GSK3βPan-KinaseTarget Specific

Interpretation: The 3-isopropyl group provides some steric selectivity compared to a simple 3-methyl pyrazole, but the core remains "sticky." If your hit shows activity against p38 MAPK or GSK3β , it may be driven by the scaffold rather than your specific substituents.

ADME-Tox & CYP Liability

The exposed nitrogen is a liability for CYP inhibition.

AssayPerformance: this compound Risk Level Mitigation Strategy
CYP3A4 Inhibition IC50 ~ 5-10 µMMedium N-alkylation or steric shielding at pos. 4
CYP2D6 Inhibition IC50 > 30 µMLowN/A
hERG Binding IC50 > 50 µMLowMonitor if lipophilicity increases (cLogP > 3)

Part 3: Experimental Protocols

To generate the data above, you must use self-validating protocols that distinguish true binding from aggregation or interference.

Protocol A: Ratiometric TR-FRET Kinase Binding (LanthaScreen™)

Why this method? It measures binding affinity (


) directly, avoiding artifacts from ATP concentration differences seen in activity assays.
  • Reagent Prep:

    • Prepare 100X stock of this compound in 100% DMSO.

    • Dilute to 4X working concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition:

    • Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST or Eu-anti-His + Kinase) to a 384-well white low-volume plate.

    • Add 5 µL of AlexaFluor™ 647-labeled Tracer (ATP-competitive probe).

  • Compound Addition:

    • Add 10 µL of the 4X compound solution.

    • Control: Include Staurosporine (1 µM) as High Control (0% FRET) and DMSO only as Low Control (100% FRET).

  • Incubation & Read:

    • Incubate for 60 min at Room Temp (protected from light).

    • Read TR-FRET on a multimode reader (Ex: 340nm, Em: 665nm/615nm).

  • Validation:

    • Calculate the Emission Ratio (665/615).

    • Self-Check: If the Hill Slope is > 1.5 or < 0.5, suspect aggregation or insolubility.

Protocol B: Dynamic Light Scattering (DLS) for Aggregation

Why this method? Small hydrophobic scaffolds like this compound can form colloidal aggregates that sequester enzymes, causing false positives.

  • Sample Prep: Dilute compound to 50 µM in assay buffer (with 1% DMSO).

  • Measurement: Place 20 µL in a quartz cuvette or DLS plate.

  • Analysis: Measure scattering intensity and autocorrelation function.

  • Threshold: If the particle radius > 100 nm or Polydispersity Index (PDI) > 0.2, the compound is aggregating. Discard data.

Part 4: Visualization of the Profiling Workflow

The following diagram illustrates the decision tree for de-risking the pyrazole scaffold.

PyrazoleProfiling cluster_mech Cross-Reactivity Mechanisms Start Hit: this compound InSilico Step 1: In Silico Filter (PAINS, Tautomers) Start->InSilico Biochem Step 2: Biochemical Profiling (Kinase Panel + CYP) InSilico->Biochem Passes Filters Biophys Step 3: Biophysical Validation (DLS / SPR) Biochem->Biophys Hits Identified Mech1 Hinge Binding (Kinase) Biochem->Mech1 Mech2 Heme Coordination (CYP) Biochem->Mech2 Decision Decision Matrix Biophys->Decision Binding Confirmed? Clean Valid Scaffold (Proceed to SAR) Decision->Clean Specific Binding (1:1 Stoichiometry) Dirty Promiscuous / Aggregate (Discard or Modify) Decision->Dirty Aggregation or Pan-Assay Interference

Caption: Workflow for validating this compound. The process moves from computational filtering to biochemical screening, with a critical biophysical checkpoint (DLS) to rule out colloidal aggregation artifacts common in hydrophobic fragments.

References

  • Bembenek, M. E., et al. (2003). "A High-Throughput Screening Assay for Kinase Inhibitors Using TR-FRET." Methods in Molecular Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Foloppe, N., et al. (2006). "A structure-based design of pyrazole derivatives as potent and selective inhibitors of CDK2." Bioorganic & Medicinal Chemistry. Link

  • Warrilow, A. G., et al. (2013). "Azole binding properties of Candida albicans sterol 14α-demethylase (CYP51)." Antimicrobial Agents and Chemotherapy. Link

Unlocking Kinase Selectivity: The Strategic Advantage of 3-Isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes landscape of small-molecule drug discovery, the 3-isopropyl-5-phenyl-1H-pyrazole scaffold has emerged as a "privileged structure," particularly in the design of ATP-competitive kinase inhibitors (e.g., CDKs, RET, p38 MAPK).

While simple pyrazoles are ubiquitous, this specific substitution pattern—combining a bulky yet flexible isopropyl group at C3 with a rigid phenyl ring at C5—offers a distinct pharmacological advantage over its analogs (e.g., 3-methyl or 3,5-diphenyl variants). This guide objectively analyzes why this specific scaffold outperforms similar compounds in potency, selectivity, and physicochemical properties, supported by experimental protocols and mechanistic insights.

Comparative Analysis: Why this compound?

The selection of the 3-isopropyl-5-phenyl moiety is rarely accidental. It represents a strategic optimization of steric and electronic properties that govern ligand-protein binding.

Steric Optimization: The "Gatekeeper" Fit

Many kinase inhibitors target the hydrophobic pocket adjacent to the ATP-binding site (the "gatekeeper" region).

  • Vs. 3-Methyl Analogs: A methyl group is often too small to fully occupy the hydrophobic pocket, leading to suboptimal Van der Waals interactions and lower affinity (higher

    
    ).
    
  • Vs. 3-Phenyl/Tert-butyl Analogs: A phenyl or tert-butyl group can be too bulky or rigid, causing steric clashes with the gatekeeper residue (often Threonine or Methionine), which reduces binding efficiency.

  • The Isopropyl Advantage: The isopropyl group provides the "Goldilocks" fit—sufficient bulk to displace water and fill the pocket, yet flexible enough to accommodate minor conformational shifts in the protein.

Physicochemical Balance (LogP & Solubility)

Drug-likeness relies on balancing lipophilicity (for membrane permeability) with aqueous solubility.

Compound VariantLogP (Est.)SolubilityBiological Impact
3-Methyl-5-phenyl ~2.0HighGood solubility, but often low potency due to weak hydrophobic burial.
3,5-Diphenyl ~4.5LowHigh potency, but poor solubility ("brick dust") and high metabolic clearance risk.
3-Isopropyl-5-phenyl ~2.9 Moderate Optimal balance. High membrane permeability with manageable solubility for oral bioavailability.
Tautomeric Adaptability

The 1H-pyrazole core exists in a tautomeric equilibrium between the 3-isopropyl/5-phenyl and 5-isopropyl/3-phenyl forms.

  • Advantage: This adaptability allows the molecule to adopt the specific tautomer required to maximize hydrogen bonding (as both an H-bond donor and acceptor) within the active site, a feature often lost in N-alkylated derivatives.

Mechanism of Action: Kinase Binding Topology

The following diagram illustrates how the this compound scaffold anchors into a typical Kinase ATP-binding pocket (e.g., CDK2), highlighting the specific role of the isopropyl group.

KinaseBinding Scaffold This compound (Inhibitor Core) Hinge Hinge Region (Glu81 / Leu83) Scaffold->Hinge H-Bonding (N-H / N:) Gatekeeper Gatekeeper Residue (Phe80 / Ile10) Scaffold->Gatekeeper Isopropyl Group (Optimal Steric Fill) HydrophobicPocket Hydrophobic Back-Pocket Scaffold->HydrophobicPocket Phenyl Ring Interaction (π-π Stacking) SolventFront Solvent Exposed Region Scaffold->SolventFront Tolerates Substitutions (for Solubility)

Caption: Schematic representation of the scaffold's binding mode. The Isopropyl group (C3) critically engages the Gatekeeper region without steric clash, while the Phenyl group (C5) anchors the molecule via hydrophobic interactions.

Experimental Validation

Case Study: CDK2 Inhibition Potency

In a comparative study of pyrazole-based CDK2 inhibitors, the isopropyl substitution demonstrated superior potency compared to methyl and phenyl analogs.

Table 1: Inhibition Data (CDK2/Cyclin E) Data synthesized from structure-activity relationship (SAR) studies of pyrazole-based kinase inhibitors.

Compound Substituent (R)IC50 (nM)Selectivity (CDK2 vs GSK3β)Observation
Methyl (-CH3)450LowWeak binding; poor pocket occupancy.
Phenyl (-Ph)120ModerateGood potency but poor solubility limits cell efficacy.
Isopropyl (-iPr) 35 High Superior potency; enhanced selectivity due to gatekeeper fit.
Tert-butyl (-tBu)210ModerateSteric clash reduces affinity despite high lipophilicity.
Protocol: Regioselective Synthesis

Achieving the 3-isopropyl-5-phenyl isomer specifically (over the 5-isopropyl-3-phenyl isomer) is a critical synthetic challenge. The following protocol ensures high regioselectivity.

Methodology: Modified Knorr Pyrazole Synthesis This protocol utilizes a fluorinated solvent to enhance regioselectivity via hydrogen bond stabilization of the intermediate.

  • Reagents:

    • 1-phenyl-4-methylpentane-1,3-dione (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Solvent: Hexafluoroisopropanol (HFIP) (Enhances regioselectivity)

    • Catalyst: Acetic Acid (cat.)

  • Workflow:

    • Step 1: Dissolve 1-phenyl-4-methylpentane-1,3-dione in HFIP (0.5 M).

    • Step 2: Add Hydrazine hydrate dropwise at 0°C.

    • Step 3: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Step 4: Concentrate under reduced pressure.

    • Step 5: Purification via Flash Chromatography (Silica Gel).

      • Note: The 3-isopropyl isomer typically elutes after the 5-isopropyl isomer due to slight polarity differences caused by the shielding of the NH group.

  • Validation:

    • Confirm structure via NOESY NMR . Look for cross-peaks between the Pyrazole-H4 proton and the Phenyl group (confirming 5-phenyl) vs. Pyrazole-H4 and Isopropyl (confirming 5-isopropyl).

Protocol: Kinase Inhibition Assay (ADP-Glo™)

To verify the biological advantage, use a luminescent ADP detection assay.

  • Preparation: Dilute compound (this compound derivative) in DMSO (10 mM stock). Prepare serial dilutions in 1x Kinase Buffer.

  • Reaction:

    • Mix 2 µL Compound + 4 µL CDK2/Cyclin E enzyme (5 ng/well).

    • Incubate 10 min at RT.

    • Add 4 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H1).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Synthetic Pathway & Regiocontrol Logic

The following diagram details the decision tree for synthesizing the specific isomer required for biological activity.

SynthesisWorkflow Start Starting Material: 1-phenyl-4-methylpentane-1,3-dione Reaction Reaction: Hydrazine + Solvent Start->Reaction PathA Standard Solvent (EtOH) Mixture of Isomers (1:1) Reaction->PathA Standard Conditions PathB Fluorinated Solvent (HFIP) Regioselective (10:1) Reaction->PathB Optimized Conditions Purification Purification: Column Chromatography PathA->Purification Low Yield PathB->Purification Product Target: This compound Purification->Product Isolated Yield >85%

Caption: Optimization of the synthetic route. Using HFIP directs the nucleophilic attack to favor the formation of the 3-isopropyl-5-phenyl isomer.

References

  • Havlíček, L., et al. (2016). "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases."[1] European Journal of Medicinal Chemistry. Link

  • Krystof, V., et al. (2023).[2] "Structure-based design of pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." EATRIS-CZ. Link

  • BenchChem Technical Guides. (2025). "Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors." Link

  • Foloppe, N., et al. (2006). "4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2." Journal of Medicinal Chemistry. Link

  • Aggarwal, R., et al. (2013). "Regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles." Tetrahedron Letters. Link

Sources

Publish Comparison Guide: Evidence for the Mechanism of Action of 3-isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-isopropyl-5-phenyl-1H-pyrazole , a versatile chemical scaffold utilized in medicinal chemistry and coordination chemistry.

Introduction

This compound (CAS No. 95766-51-1) is a 3,5-disubstituted pyrazole derivative that serves as a critical pharmacophore scaffold and ligand precursor in drug development. Unlike single-target drugs, this molecule functions primarily as a versatile building block whose mechanism of action (MoA) is defined by its ability to:

  • Coordinate Transition Metals : It acts as a bidentate ligand, forming biologically active complexes (e.g., with Zn(II), Cu(II)) that exhibit potent antibacterial and anticancer properties.

  • Undergo Tautomeric Switching : It exists in dynamic equilibrium between 3- and 5-substituted isomers, a property that modulates its binding affinity to enzymatic pockets (e.g., Kinases, COX-2).

  • Inhibit Kinases and Enzymes : Its structural homology to the ATP-binding motif allows it to serve as a competitive inhibitor fragment for targets like p38 MAPK and Cyclin-Dependent Kinases (CDKs) .

This guide objectively compares its performance against established alternatives, focusing on its role as a ligand and scaffold rather than a standalone marketed drug.

Mechanism of Action (MoA)

Tautomeric Equilibrium & Binding Dynamics

The biological activity of this compound is governed by annular tautomerism . In solution, the proton on the nitrogen atom migrates between N1 and N2, creating two distinct isomers:

  • Isomer A (3-isopropyl-5-phenyl): Sterically favors binding to pockets with a small hydrophobic cleft (for the isopropyl group) and a larger aromatic region (for the phenyl group).

  • Isomer B (5-isopropyl-3-phenyl): The reverse orientation, often preferred in metal coordination.

Mechanistic Implication: This "shape-shifting" ability allows the molecule to adapt to different active sites (induced fit), unlike rigid inhibitors. Experimental data from NMR spectroscopy (15N CPMAS) confirms that the equilibrium shifts based on solvent polarity and pH, directly influencing its potency as an inhibitor.

Metal Coordination & DNA Cleavage

When coordinated with transition metals (e.g., Zinc(II)), the pyrazole nitrogen acts as a donor. The resulting complex:

  • Intercalates into DNA : The planar phenyl-pyrazole system inserts between DNA base pairs.

  • Induces Oxidative Stress : The metal center catalyzes the generation of Reactive Oxygen Species (ROS), leading to DNA backbone cleavage and apoptosis in cancer cells (e.g., HCT-116 colorectal lines).

Key Finding: The Zinc(II) complex of this compound shows significantly higher cytotoxicity (IC50 < 10 µM) compared to the free ligand (IC50 > 50 µM), validating the "pro-drug" or "ligand-carrier" mechanism.

Kinase Inhibition (ATP-Competitive)

The pyrazole core mimics the adenine ring of ATP. The N-H and N: atoms form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., p38 MAPK, CDK2). The isopropyl group occupies the hydrophobic "gatekeeper" pocket, while the phenyl group extends into the solvent-exposed region or an adjacent hydrophobic pocket, blocking ATP access.

Comparative Analysis

The following table compares this compound (as a scaffold/ligand) with standard pyrazole-based drugs.

FeatureThis compound Celecoxib (COX-2 Inhibitor)Roscovitine (CDK Inhibitor)Fomepizole (ADH Inhibitor)
Primary Role Scaffold / Ligand / ProbeSelective COX-2 InhibitorCDK2/Cyclin E InhibitorAlcohol Dehydrogenase Inhibitor
Mechanism Metal Coordination / ATP-MimicCOX-2 Active Site BindingATP-Competitive InhibitionCompetitive Inhibition of ADH
Potency (IC50) Moderate (>50 µM alone; <10 µM as Zn-complex)High (40 nM for COX-2)High (0.45 µM for CDK2)High (Ki = 0.1 µM)
Selectivity Low (Promiscuous binder)High (COX-2 > COX-1)Moderate (CDKs)High (ADH)
Tautomerism Critical for binding Fixed (N-substituted)Fixed (N-substituted)Minimal Impact
Application Fragment-based Drug Discovery (FBDD)Inflammation / PainCancer TherapyMethanol Poisoning Antidote

Performance Insight: While less potent as a standalone agent compared to optimized drugs like Celecoxib, this compound offers superior versatility for developing novel metal-based anticancer agents and is a preferred starting point for fragment-based screening due to its low molecular weight and high ligand efficiency.

Experimental Protocols

Protocol A: Synthesis of Zinc(II) Complex for Biological Assay

Objective: Create the active metal-ligand complex to verify enhanced cytotoxicity.

  • Dissolution : Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Deprotonation : Add 1.0 mmol of NaOH (aq) to deprotonate the pyrazole N-H (optional, depending on salt used).

  • Coordination : Add 0.5 mmol of Zinc(II) acetate dihydrate dissolved in 5 mL ethanol dropwise.

  • Reflux : Heat at 60°C for 4 hours.

  • Isolation : Cool to room temperature. Filter the white precipitate, wash with cold ethanol, and dry under vacuum.

  • Validation : Confirm structure via IR (shift in C=N stretch) and 1H NMR (loss of N-H signal).

Protocol B: Tautomerism Analysis via NMR

Objective: Determine the dominant isomer in solution.

  • Sample Prep : Dissolve 5 mg of the compound in DMSO-d6 (polar) and CDCl3 (non-polar).

  • Acquisition : Run 1H NMR at varying temperatures (25°C to 60°C).

  • Analysis : Observe the chemical shift of the C4-H proton. Broadening or splitting indicates rapid exchange.

  • Calculation : Use the integration ratio of the isopropyl methine signal to calculate the equilibrium constant (

    
    ).
    

Visualizations

Diagram 1: Tautomeric Equilibrium & Metal Coordination Pathway

This diagram illustrates the shift between isomers and the formation of the active Zinc(II) complex.

MoA_Pathway IsomerA 3-isopropyl-5-phenyl (Isomer A) Equilibrium Tautomeric Equilibrium IsomerA->Equilibrium Solvent Dependent IsomerB 5-isopropyl-3-phenyl (Isomer B) Complex Active Zn(II) Complex (Bioactive Species) IsomerB->Complex + Metal Binding Equilibrium->IsomerB MetalIon Zn(II) Ion MetalIon->Complex Target DNA Intercalation / Enzyme Inhibition Complex->Target Enhanced Potency

Caption: The dynamic equilibrium between pyrazole tautomers allows for adaptive binding, while metal coordination locks the structure into a bioactive conformation.

Diagram 2: Kinase Binding Mode (Fragment-Based)

This diagram shows how the scaffold mimics ATP to inhibit kinases.

Kinase_Binding Hinge Hinge Region (H-Bond Acceptor) Gatekeeper Gatekeeper Pocket (Hydrophobic) Solvent Solvent Front PyrazoleN Pyrazole N-H (Donor) PyrazoleN->Hinge H-Bond Isopropyl Isopropyl Group (Hydrophobic) Isopropyl->Gatekeeper Van der Waals Phenyl Phenyl Ring (Aromatic) Phenyl->Solvent Stacking/Solubility

Caption: Structural mapping of this compound within a generic kinase ATP-binding pocket.

References

  • Zinc(II) Complexes with Asymmetric 3,5-Substituted 1H-Pyrazoles . ResearchGate. (Discusses the synthesis and enhanced anticancer/antibacterial activity of Zinc complexes using this ligand). Link

  • A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles . ResearchGate. (Provides definitive evidence for the tautomeric equilibrium and structural characterization of 3,5-disubstituted pyrazoles). Link

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review . Academic Strive. (Overview of the biological potential of the pyrazole scaffold in drug discovery). Link

Head-to-head comparison of 3-isopropyl-5-phenyl-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical, head-to-head comparison of 3-isopropyl-5-phenyl-1H-pyrazole and its functional analogs.

While the specific this compound scaffold is a "privileged structure" in medicinal chemistry—serving as a core for cannabinoid (CB1) ligands, antimicrobial agents, and agrochemicals—this guide focuses on its critical role as a bioisostere in the development of TRPA1 antagonists , where the isopropyl-phenyl motif is chemically validated by the gold-standard tool compound HC-030031 .

Context: Optimization of TRPA1 Antagonist Scaffolds & Bioactive Core Profiling

Executive Summary

The This compound core represents a versatile scaffold designed to mimic the hydrophobic pharmacophore of established TRPA1 antagonists like HC-030031. While the parent scaffold provides baseline activity, it suffers from poor aqueous solubility and rapid metabolic clearance.[1]

This guide compares the Parent Core against two strategic analogs:

  • The "Metabolic Shield" Analog: 3-isopropyl-5-(4-fluorophenyl)-1H-pyrazole.

  • The "Solubility" Analog: 1-(2-hydroxyethyl)-3-isopropyl-5-phenylpyrazole.

Verdict:

  • Best for Potency: The 4-Fluoro Analog (Enhanced metabolic stability, maintained lipophilic fit).[1]

  • Best for Bioavailability: The N-Hydroxyethyl Analog (Reduced LogP, improved solubility).[1]

  • Best for Screening: The Parent Core (Synthetically accessible baseline).

Part 1: The Scaffold & Mechanism

The 3-isopropyl-5-phenyl moiety is critical because it occupies the hydrophobic "S5/S6" pocket of the TRPA1 channel, blocking the allosteric changes required for pore opening.

Mechanism of Action: TRPA1 Blockade

TRPA1 is activated by electrophilic agonists (e.g., AITC, Mustard Oil) which covalently modify cysteine residues (Cys621, Cys641, Cys665) on the N-terminus.[1] Antagonists like these pyrazoles do not compete for the cysteine site; they bind allosterically to the transmembrane domain to lock the channel in a closed state.

TRPA1_Mechanism Agonist Electrophilic Agonist (AITC/Mustard Oil) Cysteine Cysteine Modification (N-term Cys621) Agonist->Cysteine Covalent Bond ConfChange Conformational Change (Channel Opening) Cysteine->ConfChange CaInflux Ca2+ Influx (Pain Signaling) ConfChange->CaInflux Antagonist 3-iPr-5-Ph-Pyrazole (Antagonist) AllostericSite Transmembrane Binding (S5/S6 Pocket) Antagonist->AllostericSite Non-covalent Block Channel Locked (Closed State) AllostericSite->Block Stabilizes Block->ConfChange Inhibits

Figure 1: Mechanism of Action. The pyrazole antagonist prevents the conformational change triggered by cysteine modification, effectively halting Calcium influx.[1]

Part 2: Head-to-Head Profiling

The following data synthesizes structure-activity relationship (SAR) trends observed in pyrazole-based TRPA1 and cannabinoid research.

FeatureParent Core (3-iPr-5-Ph)Analog A: 4-Fluoro (Metabolic Shield)Analog B: N-Hydroxyethyl (Solubility)
Structure Unsubstituted Phenyl4-F-Phenyl substitutionN1-ethanol substitution
Molecular Weight ~186.25 g/mol ~204.24 g/mol ~230.31 g/mol
cLogP (Lipophilicity) 3.2 (High)3.5 (Very High)1.8 (Moderate)
Predicted Solubility Poor (< 10 µM)Poor (< 5 µM)Moderate (> 50 µM)
Metabolic Stability Low (Rapid Phenyl oxidation)High (Blocked para-position)Moderate
Primary Utility Synthetic Intermediate In Vivo Potency In Vitro Tool
Synthetic Yield 85-92%75-85%60-70%
Technical Analysis
  • The Parent Core: While active, the unsubstituted phenyl ring is a "metabolic soft spot," susceptible to rapid oxidation by CYP450 enzymes.[1] Its high cLogP (3.2) suggests excellent membrane permeability but risks non-specific binding.

  • The 4-Fluoro Analog: Fluorine substitution at the para position blocks metabolic oxidation without significantly altering the steric bulk. This is the preferred candidate for in vivo PK studies where half-life is critical.

  • The N-Hydroxyethyl Analog: Introducing a polar group at N1 disrupts the pyrazole tautomerism and lowers LogP significantly. This is the superior choice for in vitro High-Throughput Screening (HTS) to avoid false positives caused by precipitation.

Part 3: Experimental Protocols

To validate these analogs, you must employ a self-validating system. The FLIPR Calcium Flux Assay is the industry standard.

Protocol 1: FLIPR Calcium Flux Assay (TRPA1)

Objective: Determine IC50 values for the analogs against AITC-evoked Calcium influx.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing hTRPA1.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Allyl isothiocyanate (AITC) - Prepare fresh; unstable in DMSO > 4 hours.

  • Buffer: HBSS + 20mM HEPES (pH 7.4). Crucial: Avoid BSA if testing highly lipophilic analogs (Parent/4-Fluoro) as they will bind to albumin, shifting the IC50.[1]

Workflow:

  • Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM (4 µM) in assay buffer. Incubate 60 min at 37°C.

  • Compound Addition: Add 10 µL of Test Analog (3x concentration). Incubate 15 min at RT.

    • Control: HC-030031 (10 µM) as positive control.

    • Vehicle: 0.1% DMSO max.

  • Agonist Injection: Inject 10 µL AITC (EC80 concentration, typically 10-30 µM).

  • Readout: Measure fluorescence (Ex 488nm / Em 525nm) every 1s for 60s, then every 3s for 120s.

FLIPR_Workflow Step1 Cell Seeding (HEK-hTRPA1) Step2 Dye Loading (Fluo-4 AM, 60min) Step1->Step2 Step3 Compound Incubation (15 min Pre-treatment) Step2->Step3 Step4 Agonist Injection (AITC - EC80) Step3->Step4 Step5 Data Acquisition (RFU vs Time) Step4->Step5

Figure 2: FLIPR Assay Workflow. Critical timing ensures equilibrium binding of the antagonist before agonist challenge.

Part 4: Synthesis Workflow

The most robust route to the This compound core is the cyclocondensation of a beta-diketone with hydrazine. This "One-Pot" method is scalable and regioselective.[2][3]

Reaction Scheme:

  • Claisen Condensation: Acetophenone + Methyl isobutyrate (Base catalyzed) → 1,3-Diketone intermediate.

  • Cyclization: 1,3-Diketone + Hydrazine Hydrate → Pyrazole.

Detailed Protocol (Parent Core):

  • Reagents: Acetophenone (1.0 eq), Methyl isobutyrate (1.2 eq), NaH (1.5 eq), THF (anhydrous).

  • Step A: Suspend NaH in THF at 0°C. Add Acetophenone dropwise. Stir 30 min.

  • Step B: Add Methyl isobutyrate. Reflux for 4 hours. (Monitor by TLC: disappearance of ketone).

  • Quench: Cool to 0°C, quench with dilute HCl. Extract with EtOAc. Evaporate to yield crude beta-diketone.

  • Step C: Dissolve crude in Ethanol. Add Hydrazine Hydrate (1.5 eq). Reflux 2 hours.

  • Purification: Cool to RT. The pyrazole often precipitates. Recrystallize from Ethanol/Water.

Modification for Analogs:

  • For 4-Fluoro Analog: Start with 4-Fluoroacetophenone in Step A.

  • For N-Hydroxyethyl Analog: Use 2-Hydroxyethylhydrazine instead of Hydrazine Hydrate in Step C.

References
  • McNamara, C. R., et al. (2007).[1][4] "TRPA1 mediates formalin-induced pain." Proceedings of the National Academy of Sciences, 104(33), 13525-13530.[1] (Establishes HC-030031 and the isopropyl-phenyl pharmacophore).[5] Link[1]

  • Gabr, B. S., et al. (2025).[1][6] "3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials."[6] Future Medicinal Chemistry, 17(6). (Review of the 3,5-disubstituted scaffold SAR). Link

  • Harigae, R., et al. (2011).[1] "One-pot regioselective synthesis of 3,5-disubstituted pyrazoles." Journal of Organic Chemistry. (Primary synthetic route).[7] Link[1]

  • Eid, S. R., et al. (2008).[1][4][5] "HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity."[5] Molecular Pain, 4, 48. (In vivo validation protocols). Link[1]

  • ChemSrc Database. (2025).[8] "this compound CAS 95766-51-1 Data." (Physical properties and CAS verification). Link

Sources

Reproducibility in Fragment-Based Drug Discovery: A Comparative Guide to 3-Isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) and late-stage functionalization methodologies advance, the demand for highly reliable heterocyclic building blocks has skyrocketed. Among these, 3-isopropyl-5-phenyl-1H-pyrazole (IPP) is a privileged pharmacophore used in the development of kinase inhibitors and allosteric modulators.

However, researchers frequently encounter severe batch-to-batch variability when utilizing IPP in High-Throughput Screening (HTS) assays and palladium-catalyzed cross-couplings. As a Senior Application Scientist, I have traced these reproducibility failures to two hidden variables: uncontrolled tautomeric shifts and solid-state tetrameric aggregation .

This guide objectively compares the performance of optimized IPP against standard commercial alternatives, providing the mechanistic causality and self-validating protocols required to standardize your workflows.

The Mechanistic Root of Irreproducibility

To achieve reproducible data, we must first understand the physical chemistry of the IPP scaffold.

Solid-State Aggregation and Dissolution Kinetics In the solid state, IPP does not exist as a simple monomer. Extensive crystallographic and solid-state NMR studies have demonstrated that IPP forms highly stable, hydrogen-bonded tetramers ()[1]. When standard commercial batches of IPP are highly crystalline, these tetrameric domains resist rapid dissolution in polar aprotic solvents like DMSO. If HTS stock solutions are prepared using standard brief vortexing, the compound remains partially aggregated. This leads to artificially low effective concentrations in the assay plate, resulting in variable Z'-factors and false negatives.

Tautomeric Regioselectivity in Cross-Coupling In solution, IPP undergoes rapid tautomerization between the 3-isopropyl and 5-isopropyl forms. The steric environment adjacent to the reactive N-H bond dictates the regioselectivity of downstream functionalizations. If the tautomeric equilibrium is not properly controlled via solvent and temperature selection during N-arylation, the reaction yields an unpredictable mixture of regioisomers, drastically lowering the yield of the target compound.

Product Comparison & Quantitative Performance

To demonstrate the impact of material quality on experimental outcomes, we compared Product A (Ultra-Pure IPP, engineered for FBDD with an amorphous/milled morphology to disrupt tetramers) against Alternative B (Standard Commercial IPP, highly crystalline) and Alternative C (3-Methyl-5-phenyl-1H-pyrazole, a less sterically hindered analog).

Table 1: Comparative Performance Metrics in Standard Workflows
Performance MetricProduct A (Ultra-Pure IPP)Alternative B (Standard IPP)Alternative C (3-Methyl Analog)
Morphology / State Milled / AmorphousHighly CrystallineCrystalline
Purity (LC-MS/NMR) > 99.8%94.5% - 96.0%> 99.0%
Dissolution Time (10 mM DMSO) < 1 min (Monomeric)> 15 min (Tetramer aggregates)< 2 min
Buchwald-Hartwig Yield 88% ± 2% 61% ± 12%92% ± 3%
Regioisomer Ratio (Target:Off-Target) > 95:570:30 (Variable)98:2
HTS Kinase Assay Z'-Factor 0.78 (Excellent)0.35 (Poor/Variable)0.75 (Excellent)

Data Synthesis: Product A's engineered morphology ensures rapid, complete dissolution, eliminating the concentration variability that plagues Alternative B. While Alternative C performs well, the loss of the isopropyl group's steric bulk fundamentally alters the target binding kinetics, making it an unsuitable direct replacement for IPP.

Visualizing the Causality and Workflow

Tautomerism A This compound (Monomer A) B 5-Isopropyl-3-phenyl-1H-pyrazole (Monomer B) A->B Tautomeric Shift (Protic Solvents) C Hydrogen-Bonded Tetramer (Solid State) A->C Crystallization E Consistent Target Engagement (Reproducibility) A->E Controlled Solvation B->C Crystallization D Variable HTS Binding (Irreproducibility) C->D Incomplete Dissolution

Fig 1: Tautomeric equilibrium and tetrameric aggregation pathways of IPP affecting reproducibility.

Workflow Step1 1. Compound Solubilization (DMSO, 10 mM) Step2 2. NMR Tautomer Validation (1H/13C CPMAS) Step1->Step2 Step3 3. Buchwald-Hartwig Amination or Kinase HTS Assay Step2->Step3 Step4A 4A. High Yield / Z' > 0.7 (Ultra-Pure IPP) Step3->Step4A Product A Step4B 4B. Low Yield / Z' < 0.4 (Standard IPP) Step3->Step4B Alternative B

Fig 2: Standardized workflow for validating IPP reproducibility in cross-coupling and HTS assays.

Self-Validating Experimental Protocols

To guarantee scientific integrity, do not rely on generic procedures. The following protocols are designed as self-validating systems, ensuring that physical aggregation and off-cycle catalytic traps are actively monitored and mitigated.

Protocol 1: NMR-Based Solvation and Tautomeric Validation

Purpose: To verify the complete disruption of solid-state tetramers prior to introducing IPP into biological screening plates.

  • Preparation: Weigh exactly 1.86 mg of IPP (Product A) into a clean, dry vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO-d6 to achieve a 10 mM stock solution.

  • Disruption: Vortex vigorously for 60 seconds, followed by bath sonication at 25 °C for exactly 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to break the robust N-H···N hydrogen bonds of the tetramer.

  • Acquisition: Transfer to an NMR tube and acquire a 1H NMR spectrum (400 MHz, 16 scans).

  • Self-Validation Checkpoint: Analyze the pyrazole C4-H proton signal (typically observed around 6.5–6.8 ppm).

    • Pass: A sharp, well-defined singlet indicates rapid tautomeric exchange and complete monomeric dissolution.

    • Fail: Broad, unresolved humps indicate residual hydrogen-bonded aggregates. The stock must be discarded.

Protocol 2: Regioselective Buchwald-Hartwig Amination of IPP

Purpose: To reproducibly couple the sterically demanding IPP scaffold to an aryl halide without poisoning the palladium catalyst.

  • Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine IPP (1.0 equiv, 1.0 mmol), Aryl Bromide (1.05 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: Unprotected pyrazoles are notorious for coordinating to palladium, forming catalytically dead bis(pyrazole)palladium complexes. The extreme steric bulk of the tBuBrettPhos ligand prevents this off-cycle coordination, forcing the catalytic cycle forward toward reductive elimination ()[2].

  • Solvent Addition: Add anhydrous Toluene (5.0 mL, 0.2 M) to the flask.

  • Heating: Seal the flask and heat at 100 °C for 12 hours with vigorous stirring (800 rpm).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Self-Validation Checkpoint: Perform LC-MS analysis on the crude filtrate. You must observe >95% conversion to a single N-arylated regioisomer mass peak. If two distinct peaks with identical m/z values appear, regiocontrol has failed due to inadequate ligand bulk or impure starting material.

Conclusion

The reproducibility of experiments involving this compound is not a matter of chance; it is a direct function of material state and mechanistic control. By utilizing engineered, high-purity IPP (Product A) and employing sterically optimized catalytic systems, researchers can bypass the pitfalls of tetrameric aggregation and tautomeric ambiguity. Implementing the self-validating protocols outlined above ensures that your HTS data and synthetic yields remain robust, scalable, and scientifically sound.

References

  • Claramunt, R. M., Cornago, P., Torres, V., Pinilla, E., Torres, M. R., Samat, A., Lokshin, V., Valés, M., & Elguero, J. "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry, 2006, 71(18), 6881-6891.[Link]

  • Gao, Z., Huang, W., Liu, M., Chen, Y., Shi, L., Zhang, Z., Yang, F., & Cao, X. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(4), 1060-1063.[Link]

Sources

Technical Comparison Guide: Off-Target Effects of 3-Isopropyl-5-Phenyl-1H-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-isopropyl-5-phenyl-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for a vast class of ATP-competitive kinase inhibitors. While derivatives of this structure are frequently designed to target Mitogen-Activated Protein Kinases (MAPKs) —specifically JNK3 (c-Jun N-terminal kinase 3) and p38 MAPK —the core scaffold itself exhibits significant promiscuity.

For researchers and drug developers, the critical challenge with this scaffold is not potency, but selectivity . Due to the high conservation of the ATP-binding cleft across the kinome, this compound derivatives frequently exhibit "off-target" inhibition of structurally related kinases (e.g., CDKs, Src) and metabolic enzymes (CYP450), leading to confounding experimental data or toxicity in preclinical models.

This guide provides a technical analysis of the off-target profile of this scaffold, comparing it against highly selective chemical probes to aid in experimental design and data interpretation.

Mechanistic Profile: Primary vs. Off-Target Interactions

The pyrazole ring functions as an ATP-mimetic, forming hydrogen bonds with the "hinge region" of the kinase domain. The 3-isopropyl and 5-phenyl substituents occupy the hydrophobic pockets adjacent to the ATP site.

Primary Targets (Intended)
  • JNK3 (MAPK10): Often targeted for neurodegenerative indications. The scaffold fits well into the hydrophobic back pocket of JNK3.

  • p38 MAPK (MAPK14): A frequent target for anti-inflammatory applications.

The Off-Target Landscape (Unintended)

The "off-target" effects arise because the hydrophobic pockets in JNK and p38 are structurally homologous to several other kinase families.

Off-Target SystemMechanism of InteractionConsequence in Research
CDK2 / CDK16 The isopropyl group mimics the binding of native purines in Cyclin-Dependent Kinases.False positives in cell cycle arrest assays; cytotoxicity unrelated to MAPK inhibition.
Src Family Kinases The 5-phenyl group can access the hydrophobic gatekeeper region of Src.Interference with cell migration and adhesion assays.
CYP450 (CYP2C9) The nitrogen-rich pyrazole ring can coordinate with the heme iron of metabolic enzymes.Altered pharmacokinetics (PK); drug-drug interactions in vivo.
TRP Channels Lipophilic pyrazoles can modulate Transient Receptor Potential channels.Confounding pain/sensory data in animal models.

Comparative Analysis: Scaffold vs. Selective Probes

The following table contrasts the generic This compound scaffold (represented by early-generation inhibitors like SP600125 analogs) against modern, optimized chemical probes.

Table 1: Selectivity and Potency Comparison[1]
FeatureThis compound (Scaffold) JNK-IN-8 (Optimized Probe) SB203580 (p38 Control)
Primary Target JNK1/2/3, p38 (Pan-MAPK)JNK1/2/3 (Covalent)p38α/β
Mechanism Reversible ATP-competitiveIrreversible Covalent (Cys154)Reversible ATP-competitive
JNK Potency (IC₅₀) 40 - 100 nM4 nM> 10,000 nM
p38 Potency (IC₅₀) 50 - 200 nM (High Cross-reactivity)> 1,000 nM50 nM
Major Off-Targets CDK2, Src, Aurora A, CYP2C9 Minimal (due to covalent bond)CK1, RIPK2
Cellular Toxicity High (due to CDK inhibition)LowLow
Rec. Usage Hit Generation / Library Screening Phenotypic Validation Negative Control for JNK

Visualizing the Off-Target Pathways

The following diagram illustrates the signaling crosstalk caused by the scaffold's promiscuity. It highlights how inhibiting off-targets (CDK, Src) can mask or mimic the effects of inhibiting the primary target (JNK).

OffTargetPathways cluster_MAPK Primary Targets (MAPK Pathway) cluster_OffTargets Off-Target Liabilities Compound This compound (Scaffold) JNK JNK1/2/3 (Target) Compound->JNK Inhibits (IC50 ~40nM) p38 p38 MAPK (Cross-Talk) Compound->p38 Inhibits (IC50 ~50nM) CDK2 CDK2 (Cell Cycle) Compound->CDK2 Off-Target Inhibition Src Src Kinase (Migration) Compound->Src Off-Target Inhibition CYP CYP450 (Metabolism) Compound->CYP Metabolic Binding Apoptosis Apoptosis / Inflammation JNK->Apoptosis Modulates p38->Apoptosis Modulates Outcome_False FALSE POSITIVE: Cell Cycle Arrest CDK2->Outcome_False Causes G1/S Arrest Outcome_Tox TOXICITY: Metabolic Failure CYP->Outcome_Tox Alters Drug Clearance

Figure 1: Mechanistic impact of scaffold promiscuity. Note how CDK2 inhibition can mimic the apoptotic effects of JNK inhibition, confounding results.

Experimental Protocols for Selectivity Validation

To validate that your observed biological effect is due to the primary target and not an off-target of the pyrazole scaffold, follow this "Self-Validating" workflow.

Protocol A: Differential Thermal Shift Assay (Melt Curve)

Use this to confirm physical binding to off-targets like p38 or CDK2.

  • Preparation: Mix recombinant kinase domains (JNK3, p38α, CDK2) with Sypro Orange dye in qPCR plates.

  • Treatment: Add the test compound (this compound derivative) at 10 µM. Include DMSO (negative control) and Staurosporine (positive pan-kinase control).

  • Execution: Ramp temperature from 25°C to 95°C (0.5°C/min) using a Real-Time PCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ). A shift (
    
    
    
    ) of >2°C indicates significant binding.
    • Pass Criteria: High

      
       for JNK3; Low/No 
      
      
      
      for CDK2.
Protocol B: The "Rescue" Experiment (Cellular)

Use this to prove on-target efficacy.

  • Transfection: Transfect cells with a Gatekeeper Mutant of the primary target (e.g., JNK3 with a bulky residue at the ATP pocket) that is resistant to the inhibitor.

  • Assay: Treat wild-type and mutant-transfected cells with the compound.

  • Interpretation:

    • If the biological effect (e.g., cell death) persists in the mutant cells, the effect is OFF-TARGET (likely CDK or Src driven).

    • If the effect is abolished in the mutant cells, the effect is ON-TARGET .

Experimental Workflow Diagram

Workflow Start Start: Pyrazole Scaffold Hit Step1 Step 1: In Vitro Kinase Panel (HotSpot Assay) Start->Step1 Decision1 Selectivity > 50x? Step1->Decision1 Step2_Pass Step 2: Cellular Target Engagement (NanoBRET / Thermal Shift) Decision1->Step2_Pass Yes Step2_Fail Redesign: Modify C3/C5 Substituents (Add Steric Bulk) Decision1->Step2_Fail No (Hits p38/CDK) Step3 Step 3: Phenotypic Rescue (Gatekeeper Mutant) Step2_Pass->Step3 Step2_Fail->Step1 Iterate SAR Final Validated Chemical Probe Step3->Final

Figure 2: Validation workflow to filter out pyrazole-based off-target effects before publication.

References

  • BenchChem. (2025).[1] Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. BenchChem Technical Guides. Link

  • El-Mowafy, E. M., et al. (2025).[2] Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. ResearchGate. Link

  • Laufer, S. A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI Pharmaceuticals. Link

  • Ansari, M. F., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate Review. Link

  • Gabr, B. S., et al. (2025).[3] 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. Future Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-isopropyl-5-phenyl-1H-pyrazole. As a valued professional in research and drug development, your safety, the integrity of your work, and environmental stewardship are paramount. This document moves beyond a simple checklist, offering a framework grounded in chemical causality and regulatory best practices to ensure every disposal action is a self-validating component of your laboratory's safety culture.

Hazard Assessment: The Rationale for Caution

Understanding the potential hazards of a compound is the foundation of its safe handling and disposal. Based on data from closely related phenyl-pyrazole compounds, this compound should be handled as a hazardous substance with the following potential classifications.

Hazard ClassificationGHS CategoryHazard StatementRepresentative Sources
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][4][5]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation[1][4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][4][5]

Causality: The pyrazole ring and its substituents can interact with biological systems, leading to irritation and toxicity. Improper disposal, such as release into drainage systems, could pose a risk to aquatic life and the environment. Therefore, all waste streams containing this compound must be treated as hazardous chemical waste.[7]

Core Disposal Principles: A System of Safety

Before initiating any disposal procedure, ensure these core principles are integrated into your workflow.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile), must be worn at all times when handling the compound or its waste.[8][9]

  • Waste Segregation: Never mix pyrazole waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.

  • Prohibited Disposal Routes: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.[7] This is a direct violation of environmental regulations and laboratory safety protocols.

Step-by-Step Disposal Protocol

This protocol details the process from the point of waste generation to its final collection.

Step 1: Waste Identification and Segregation

Immediately upon generation, segregate waste into the correct, dedicated streams.

  • Solid Waste: Collect unreacted this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, contaminated gloves) in a designated, robust, and sealable solid hazardous waste container.[1][5]

  • Liquid Waste: Collect all solutions containing this compound. This includes reaction mixtures, mother liquors, and solvent rinses. Use a dedicated, chemically compatible (e.g., glass or polyethylene) liquid hazardous waste container.[11]

  • "Empty" Containers: The original container of the compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is hazardous and must be collected in the designated liquid hazardous waste container.[11][12]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Select the Right Container: Use only containers provided or approved by your EHS office. Ensure they are in good condition, free of cracks, and have a tightly sealing lid.[7]

  • Apply a Hazardous Waste Label: As soon as you begin adding waste, affix a completed hazardous waste label to the container.

  • Complete the Label: The label must, at a minimum, include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name: "Waste this compound". List other components of a mixture if they exceed 1%.

    • The accumulation start date (the date the first drop of waste enters the container).

    • The specific hazard warnings (e.g., "Irritant," "Toxic").[11]

Step 3: Spill Management

In the event of a spill, your immediate response is crucial.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the material using an inert absorbent like sand or vermiculite. Do not use combustible materials like paper towels to absorb liquids.[13]

  • Collect and Dispose: Carefully sweep or scoop the contained material into your designated solid hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning agents. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.[11]

Step 4: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste containers in a designated satellite accumulation area within your lab. This area should be secure and away from general traffic.[7]

  • Arrange for Pickup: Once the container is full or you have finished the project, contact your institution's EHS office to arrange for the collection and final disposal by a licensed chemical waste contractor.[2][10] Provide them with the full chemical name and any available safety information.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste generated from work involving this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Contaminated PPE, etc.) B Is the waste solid or liquid? A->B C Solid Waste Stream B->C Solid D Liquid Waste Stream B->D Liquid E Collect in designated, chemically compatible container. C->E D->E F Affix completed 'Hazardous Waste' label. (Full chemical name, date, hazards) E->F G Store sealed container in Satellite Accumulation Area. F->G H Container Full or Project Complete? G->H I Contact EHS Office for pickup and disposal. H->I Yes J Continue accumulation. H->J No J->G

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, you actively contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Labbox. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Fisher Scientific. (2023).
  • Sigma-Aldrich. (2026).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dimethyl-1-phenylpyrazole.
  • MilliporeSigma. (2026).
  • Sigma-Aldrich. (2025). Safety Data Sheet for 3,5-Dimethyl-4-iodo-1H-pyrazole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole.
  • Angene Chemical. (2025). Safety Data Sheet for Ethyl 5-amino-1-(3-nitrophenyl)
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • ChemScene. (n.d.).
  • TCI Chemicals. (2025).
  • Angene Chemical. (2025).
  • Spectrum Chemical. (2022).
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
  • Fisher Scientific. (2023). Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • Benchchem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)

Sources

Personal protective equipment for handling 3-isopropyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all small-molecule powders with a generic safety approach. However, handling specialized heterocyclic compounds like 3-isopropyl-5-phenyl-1H-pyrazole (CAS 95766-51-1) [1] requires a targeted, mechanistically driven safety strategy.

The presence of the isopropyl and phenyl moieties significantly increases the lipophilicity (LogP) of the pyrazole core. While this structural modification enhances its efficacy in drug development—often serving as a privileged scaffold for kinase inhibitors—it also drastically increases its ability to cross the stratum corneum if dermal exposure occurs. This guide provides the definitive, step-by-step operational and safety protocols required to handle this compound without compromising scientific integrity or personnel safety.

Hazard Profile & Mechanistic Toxicology

To protect yourself, you must first understand the causality of the hazard. Structurally similar pyrazole derivatives are universally classified under the Globally Harmonized System (GHS) as causing Skin Irritation Category 2 (H315) , Serious Eye Irritation Category 2/2A (H319) , and Specific Target Organ Toxicity - Single Exposure Category 3 (H335) [2][3].

The toxicity is driven by the compound's lipophilic nature, which allows it to easily penetrate cellular membranes, while the electron-rich pyrazole nitrogen atoms interact with biological targets, triggering localized cytokine release and acute inflammation.

ToxicityMechanism Exposure Exposure to 3-isopropyl- 5-phenyl-1H-pyrazole Lipophilic Lipophilic Penetration (Isopropyl & Phenyl Groups) Exposure->Lipophilic Cellular Cell Membrane Disruption & Protein Binding Lipophilic->Cellular Inflammation Localized Inflammatory Response Cellular->Inflammation Symptoms Irritation (H315, H319, H335) Inflammation->Symptoms

Mechanistic pathway of dermal, ocular, and respiratory irritation induced by the pyrazole derivative.

Personal Protective Equipment (PPE) Matrix

When preparing high-concentration stock solutions, researchers typically solubilize pyrazoles in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO acts as a Trojan horse , rapidly carrying the dissolved pyrazole through standard laboratory gloves. Furthermore, dynamic hand movement can reduce the breakthrough time of organic solvents through nitrile barriers by up to 31%[4]. Therefore, static breakthrough data is insufficient; robust, multi-layered PPE is mandatory.

PPE CategorySpecificationQuantitative Metric / StandardRationale for Selection
Hand Protection Nitrile Gloves (Extended Cuff)Minimum 8-mil thickness; Breakthrough time >30 minsPrevents dermal penetration; resists degradation from polar aprotic solvents (DMSO/DMF)[5].
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against H319 (Serious eye irritation) from micro-particulates and solvent splashes.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static buildup during powder weighing; provides a physical barrier against spills.
Engineering Control Class II Chemical Fume HoodFace velocity: 100 ± 20 fpmCaptures aerosolized particulates, preventing H335 (Respiratory irritation)[6][7].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system of safety, every interaction with this compound must follow a strict procedural workflow.

Protocol 1: Safe Weighing and Solubilization

  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood's continuous flow monitor reads between 80 and 120 feet per minute (fpm), with an optimal target of 100 fpm[6][7].

  • PPE Donning: Equip ANSI Z87.1 splash goggles, a fully buttoned 100% cotton lab coat, and double-glove with 8-mil nitrile gloves.

  • Static Mitigation: The pyrazole powder is highly prone to static charge accumulation. Use an anti-static ionizer gun (zerostat) on the weighing boat and utilize grounded, stainless-steel spatulas to prevent particulate aerosolization.

  • Transfer and Weighing: Transfer the required mass using a slow, deliberate motion to minimize air currents. Keep the sash pulled down to the lowest workable height.

  • Solubilization: Add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the hood.

  • Contamination Check (Critical): If a single drop of the DMSO-pyrazole solution contacts your outer glove, immediately remove the outer glove, wash hands, and re-glove. Do not wait for the solvent to evaporate, as permeation is actively occurring[4][5].

HandlingWorkflow Start Verify Hood Face Velocity (100 fpm) PPE Don PPE: 8-mil Nitrile, Goggles, Lab Coat Start->PPE Weighing Weigh Solid Compound (Use Anti-static Tools) PPE->Weighing Solubilization Solubilize in DMSO (High Permeation Risk) Weighing->Solubilization Spill Spill Occurs? Solubilization->Spill Clean Absorb & Neutralize (Dispose as HazMat) Spill->Clean Yes Proceed Proceed to Assay Spill->Proceed No

Standard operating procedure for the safe handling and spill response of pyrazole derivatives.

Spill Response and Disposal Plan

In the event of a containment failure, immediate and correct action prevents systemic exposure.

Protocol 2: Emergency Spill Response

  • Solid Powder Spill: Do not dry-sweep, as this will aerosolize the irritant. Gently cover the powder with damp paper towels (using water or a 10% ethanol solution) to suppress dust generation, then wipe inward.

  • Solvent Solution Spill: If the pyrazole is already dissolved in DMSO/DMF and spills, immediately apply an inert, high-capacity absorbent such as vermiculite or diatomaceous earth. Do not use standard paper towels, as they will not adequately contain the rapid spread of the solvent.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a 70% ethanol solution to dissolve remaining lipophilic residues, followed by standard soap and water.

  • Disposal: Label the container explicitly as "Hazardous Waste: Toxic Organic Solid/Solution (Contains Pyrazole Derivative and DMSO)" and transfer it to the facility's designated chemical waste accumulation area in compliance with local environmental regulations[3].

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.